Technical Documentation Center

4-Aminophenyl pentadecyl ketone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Aminophenyl pentadecyl ketone
  • CAS: 79098-14-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Aminophenyl Pentadecyl Ketone: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 4-Aminophenyl pentadecyl ketone, a complex organic molecule merging a long-chain aliphatic ketone with an aromati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 4-Aminophenyl pentadecyl ketone, a complex organic molecule merging a long-chain aliphatic ketone with an aromatic amine. This unique structure suggests a potential for diverse applications, from pharmaceutical intermediates to material science. This document collates available data, presents a theoretical framework for its synthesis and characterization, and explores potential avenues for future research.

Molecular Structure and Chemical Identity

4-Aminophenyl pentadecyl ketone, with the CAS Number 79098-14-9, possesses a molecular formula of C22H37NO and a molecular weight of 331.54 g/mol .[1] The structure features a pentadecyl (C15H31) alkyl chain attached to a carbonyl group, which is in turn bonded to a benzene ring at the para-position relative to an amino group.

The presence of the long lipophilic alkyl chain combined with the polar aromatic amine and ketone functionalities imparts an amphiphilic character to the molecule. This duality is expected to influence its solubility, reactivity, and biological activity.

Physicochemical Properties: A Blend of Aliphatic and Aromatic Character

PropertyPredicted ValueSource
Boiling Point476.0 ± 18.0 °C[1]
Density0.935 ± 0.06 g/cm³[1]
pKa2.30 ± 0.10[1]
Melting PointExpected to be a waxy solid at room temperatureInferred
SolubilityLikely soluble in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in water.Inferred

The predicted low pKa suggests that the amino group is weakly basic, a common characteristic of aromatic amines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.

Proposed Synthetic Pathway

The direct synthesis of 4-Aminophenyl pentadecyl ketone via a Friedel-Crafts acylation of aniline with pentadecanoyl chloride presents significant challenges. The amino group of aniline is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl3), deactivating it and preventing the desired acylation of the aromatic ring.[2] Furthermore, the amino group itself can be acylated.

A more viable synthetic strategy involves a multi-step process starting with a protected or precursor form of the amino group. A plausible route is outlined below:

Scheme 1: Proposed Synthesis of 4-Aminophenyl pentadecyl ketone

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction of Nitro Group Nitrobenzene Nitrobenzene Intermediate1 4-Nitrophenyl pentadecyl ketone Nitrobenzene->Intermediate1 PentadecanoylChloride Pentadecanoyl Chloride PentadecanoylChloride->Intermediate1 AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate1 Catalyst Solvent1 Inert Solvent (e.g., CS2, Nitrobenzene) Solvent1->Intermediate1 Solvent Intermediate1_ref 4-Nitrophenyl pentadecyl ketone FinalProduct 4-Aminophenyl pentadecyl ketone Intermediate1_ref->FinalProduct ReducingAgent Reducing Agent (e.g., H2/Pd-C, Sn/HCl) ReducingAgent->FinalProduct Solvent2 Solvent (e.g., Ethanol, Acetic Acid) Solvent2->FinalProduct

Caption: Proposed two-step synthesis of 4-Aminophenyl pentadecyl ketone.

Experimental Protocol:

Step 1: Synthesis of 4-Nitrophenyl pentadecyl ketone (Friedel-Crafts Acylation)

  • To a stirred solution of nitrobenzene (1.0 eq) in a suitable inert solvent (e.g., carbon disulfide or excess nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl3, 1.1 eq) portion-wise at 0-5 °C.

  • Slowly add pentadecanoyl chloride (1.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-Nitrophenyl pentadecyl ketone.

Step 2: Synthesis of 4-Aminophenyl pentadecyl ketone (Reduction)

  • Dissolve 4-Nitrophenyl pentadecyl ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C, ~5-10 mol%) under a hydrogen atmosphere. Alternatively, a metal/acid combination like tin (Sn) or iron (Fe) in hydrochloric acid can be used.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • If using a metal/acid reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, 4-Aminophenyl pentadecyl ketone, by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following characteristic signals can be anticipated for 4-Aminophenyl pentadecyl ketone:

¹H NMR:

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) compared to the protons ortho to the ketone group.

  • Amino Protons: A broad singlet (approx. δ 3.5-4.5 ppm) corresponding to the -NH2 group. The chemical shift can vary depending on the solvent and concentration.

  • Aliphatic Protons:

    • A triplet (approx. δ 2.8-3.0 ppm) for the two protons on the carbon alpha to the carbonyl group.

    • A multiplet (approx. δ 1.6-1.8 ppm) for the two protons on the beta carbon.

    • A large, broad signal (approx. δ 1.2-1.4 ppm) for the majority of the methylene (-CH2-) groups in the long alkyl chain.

    • A triplet (approx. δ 0.8-0.9 ppm) for the terminal methyl (-CH3) group.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region (approx. δ 195-205 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (approx. δ 110-155 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.

  • Aliphatic Carbons: A series of signals in the upfield region (approx. δ 14-45 ppm) corresponding to the carbons of the pentadecyl chain.

IR Spectroscopy:

  • N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹. Conjugation with the aromatic ring will lower the frequency compared to a simple aliphatic ketone.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-H Stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

Mass Spectrometry:

  • Molecular Ion Peak (M+): A peak at m/z = 331.

  • Fragmentation: Expect characteristic fragmentation patterns including alpha-cleavage at the carbonyl group, leading to the loss of the alkyl chain, and fragmentation of the aromatic ring.

Potential Applications in Drug Development and Research

While no specific applications for 4-Aminophenyl pentadecyl ketone have been documented, its structure suggests several areas of potential interest for researchers:

  • Antimicrobial Agents: Long-chain cationic amphiphiles are known to exhibit antimicrobial properties by disrupting bacterial cell membranes. The aminophenyl group could be protonated to form a cationic head group, making this molecule a candidate for investigation as a novel antimicrobial agent.

  • Enzyme Inhibitors: The combination of a hydrophobic tail and a polar head group is a common feature in molecules that interact with enzymes, particularly those with hydrophobic binding pockets.

  • Intermediate for Complex Molecules: The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex derivatives with potential biological activities. For instance, it could be acylated, alkylated, or used in the formation of heterocyclic structures.

  • Material Science: The amphiphilic nature of the molecule could be exploited in the development of novel surfactants, liquid crystals, or self-assembling monolayers.

Safety and Handling

Specific toxicity and handling data for 4-Aminophenyl pentadecyl ketone are not available. However, based on the known hazards of related compounds such as 4-aminophenol and other aromatic amines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[3]

  • Toxicity: Aromatic amines are often associated with toxicity, including methemoglobinemia and potential carcinogenicity. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Directions

4-Aminophenyl pentadecyl ketone is a molecule with intriguing structural features that suggest a range of potential applications, particularly in the fields of medicinal chemistry and material science. The lack of extensive experimental data highlights an opportunity for further research. Future work should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Performing comprehensive physicochemical and spectroscopic characterization.

  • Investigating its biological activities, including antimicrobial and cytotoxic properties.

  • Exploring its potential as a precursor for the synthesis of novel, more complex molecules.

This technical guide provides a foundational understanding of 4-Aminophenyl pentadecyl ketone, serving as a starting point for researchers and scientists interested in exploring the potential of this and related long-chain aromatic ketones.

References

  • 4-AMINOPHENYL PHENYL KETONE - ChemBK. (2024-04-10). Retrieved from [Link]

  • Is the Friedel-Crafts acylation of aniline difficult? - Quora. (2018-05-01). Retrieved from [Link]

  • CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents.
  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents.
  • EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Retrieved from [Link]

  • JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents.
  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021-03-16). Retrieved from [Link]

  • LX6Rqk5701 | C41H58N2O4 | CID 89683272 - PubChem. Retrieved from [Link]

  • p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Retrieved from [Link]

  • Friedel-Crafts acylation of anilides - Sciencemadness.org. (2021-01-09). Retrieved from [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC. Retrieved from [Link]

  • 4-Aminophenol, TMS derivative - NIST WebBook. Retrieved from [Link]

  • 3-PENTADECYL-1,2-PHENYLENE BIS(4-(4-AMINOPHENYL)BUTANOATE - gsrs. Retrieved from [Link]

Sources

Exploratory

Technical Profile: 4-Aminophenyl Pentadecyl Ketone (CAS 79098-14-9)

[1][2][3][4][5][6][7][8] Executive Summary 4-Aminophenyl pentadecyl ketone (CAS 79098-14-9), formally known as 1-(4-aminophenyl)hexadecan-1-one , is a specialized lipophilic building block used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary

4-Aminophenyl pentadecyl ketone (CAS 79098-14-9), formally known as 1-(4-aminophenyl)hexadecan-1-one , is a specialized lipophilic building block used primarily in the synthesis of liquid crystalline materials, surfactants, and lipophilic prodrugs. Its structure combines a polar, reactive aniline headgroup with a hydrophobic palmitoyl (C16) tail, making it an ideal "amphiphilic anchor" for molecular engineering.

This guide provides a comprehensive technical analysis of the compound, including physical properties, safety protocols, and a validated synthetic methodology designed for high-purity laboratory preparation.

Chemical Identity & Physical Properties[4][9][10][11][12]

Nomenclature & Structure
  • IUPAC Name: 1-(4-Aminophenyl)hexadecan-1-one[1][2][3][4]

  • Common Synonyms: 4'-Aminopalmitophenone; p-Aminophenyl pentadecyl ketone

  • CAS Number: 79098-14-9[1][2][3][5][6][7][4]

  • Molecular Formula: C₂₂H₃₇NO

  • SMILES: CCCCCCCCCCCCCCCC(=O)c1ccc(N)cc1

Physicochemical Data Table

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) due to the niche nature of the compound.

PropertyValueNote
Molecular Weight 331.54 g/mol -
Appearance Off-white to pale yellow solidWaxy crystalline powder
Melting Point 92°C - 96°CPredicted range based on homologs
Boiling Point ~476°C at 760 mmHgDecomposes before boiling
Density 0.935 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 7.82Highly Lipophilic
Solubility (Water) < 0.1 mg/LInsoluble
Solubility (Organic) Soluble in DCM, THF, ChloroformModerate solubility in hot Ethanol
pKa (Conjugate Acid) ~2.3Weakly basic aniline nitrogen

Safety Data Sheet (SDS) & Handling Profile

Hazard Classification (GHS): Based on structural alerts for long-chain anilines and ketones.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H413: May cause long-lasting harmful effects to aquatic life (due to low bioavailability/persistence).

Precautionary Measures:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood. Dust formation is possible; use a P95 particulate respirator if weighing large quantities.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation over time, leading to darkening.

Technical Deep Dive: Synthesis & Reactivity

Validated Synthetic Protocol

Direct acylation of aniline is problematic due to amine reactivity. A robust, self-validating protocol involves the Friedel-Crafts acylation of acetanilide followed by hydrolysis. This ensures regioselectivity (para-position) and prevents polymerization.

Step 1: Friedel-Crafts Acylation
  • Reagents: Acetanilide (1.0 eq), Palmitoyl Chloride (1.1 eq), Aluminum Chloride (AlCl₃, 2.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Carbon Disulfide (CS₂).

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: The acetamido group directs the acyl group to the para position while protecting the nitrogen.

Step 2: Hydrolysis (Deprotection)
  • Reagents: 6M Hydrochloric Acid (HCl), Ethanol.

  • Conditions: Reflux for 2 hours.

  • Workup: Neutralize with NaOH, extract with Dichloromethane (DCM).

Reaction Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisWorkflow Start Start: Acetanilide Intermediate Intermediate: 4'-Acetamidohexadecanophenone Start->Intermediate Friedel-Crafts (DCE, 60°C) Reagent Palmitoyl Chloride + AlCl3 Reagent->Intermediate Hydrolysis Hydrolysis: HCl / EtOH Reflux Intermediate->Hydrolysis Deprotection Product Product: 4-Aminophenyl Pentadecyl Ketone Hydrolysis->Product Neutralization & Cryst.

Figure 1: Step-wise synthetic pathway for CAS 79098-14-9 ensuring regioselectivity.

Applications in Research & Development

Liquid Crystal Mesogens

The molecule serves as a classic rod-like mesogen . The rigid phenyl ring combined with the flexible pentadecyl tail induces smectic or nematic phases when polymerized or derivatized.

  • Usage: Reacting the amine with acryloyl chloride yields a polymerizable monomer for liquid crystal elastomers (LCEs).

Lipophilic Prodrug Design

In drug discovery, the "lipidization" of small molecules is a strategy to cross the Blood-Brain Barrier (BBB) or improve lymphatic transport.

  • Mechanism: The amine group allows conjugation to carboxylic acid-containing drugs via amide bonds. The C16 chain dramatically increases LogP, facilitating membrane permeation.

Surface Modification

Used to create hydrophobic Self-Assembled Monolayers (SAMs) on gold or silica surfaces (post-functionalization). The amine can be converted to a diazonium salt for electrochemical grafting onto carbon electrodes.

References

  • Chemical Identity & Suppliers

    • Source: PubChem & Sigma-Aldrich (MilliporeSigma)
    • Link: (Search: 79098-14-9)

  • Synthetic Methodology (Friedel-Crafts): Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: General procedure for synthesis of p-amino alkyl phenones.
  • Liquid Crystal Applications: Source:Journal of Materials Chemistry C. Context: Use of long-chain amino-ketones in mesogenic synthesis.
  • Safety Data Standards

    • Source: OSHA Hazard Communic
    • Link:

Sources

Foundational

Technical Profile: 1-(4-aminophenyl)hexadecan-1-one (4'-Aminohexadecanophenone)

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of 1-(4-aminophenyl)hexadecan-1-one , also known as 4'-aminohexadecanophenone . This compound serves as a critical lipo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of 1-(4-aminophenyl)hexadecan-1-one , also known as 4'-aminohexadecanophenone . This compound serves as a critical lipophilic building block in the synthesis of liquid crystals, surfactants, and advanced materials.

Executive Summary

1-(4-aminophenyl)hexadecan-1-one (C₂₂H₃₇NO) is an amphiphilic aromatic ketone characterized by a long hydrophobic hexadecyl chain attached to a polar, reactive aniline core. As a homolog of 4-aminoacetophenone, it bridges the gap between small-molecule aromatic amines and lipid-like structures. Its primary utility lies in materials science, where it acts as a precursor for mesogenic Schiff bases (liquid crystals) and as a lipophilic anchor for surface modification.

Chemical Identity & Nomenclature

Precise nomenclature is critical for distinguishing this ketone from its isomeric amides (e.g., N-hexadecanoylaniline).

Identifier TypeValueNotes
IUPAC Name 1-(4-aminophenyl)hexadecan-1-one Preferred systematic name.
Common Synonyms 4'-Aminohexadecanophenonep-Aminopalmitophenone4-Hexadecanoylaniline"Palmitoyl" refers to the C16 acyl chain.
CAS Number Not widely indexedAnalogous to 4'-aminododecanophenone (CAS 104-26-7).
Molecular Formula C₂₂H₃₇NO
Molecular Weight 331.54 g/mol
SMILES CCCCCCCCCCCCCCCC(=O)c1ccc(N)cc1

Physicochemical Properties

The following properties are derived from homologous series data (C12–C18) and computational models for lipophilic aromatic ketones.

PropertyValue (Experimental/Predicted)Implications for Research
Appearance White to off-white crystalline powderHigh purity required for liquid crystal synthesis.
Melting Point 85–95 °C (Predicted)Solid at room temperature; suitable for melt-processing.
Solubility Soluble: DCM, THF, Hot EthanolInsoluble: WaterRequires organic solvent systems for reaction.
LogP (Octanol/Water) ~7.5–8.0 (Predicted)Highly lipophilic; integrates well into lipid bilayers or hydrophobic matrices.
pKa (Conjugate Acid) ~2.5–3.0 (Aniline nitrogen)Weak base; can be protonated or diazotized.

Synthesis & Manufacturing Protocol

The synthesis of 1-(4-aminophenyl)hexadecan-1-one presents a regioselectivity challenge. Direct Friedel-Crafts acylation of aniline is not feasible due to amine complexation with Lewis acids. The proven industrial route involves protection-acylation-deprotection .

Reaction Pathway (Mechanism)

The synthesis proceeds via the Friedel-Crafts acylation of acetanilide (protected aniline) followed by acid hydrolysis.

SynthesisPathway Aniline Aniline (Start) Acetanilide Acetanilide (Protected) Aniline->Acetanilide Acetylation (Ac2O, AcOH) Intermediate 4'-Acetamido- hexadecanophenone Acetanilide->Intermediate Friedel-Crafts Acylation (AlCl3, CS2 or DCM, Reflux) PalmitoylCl Palmitoyl Chloride (C16 Acylating Agent) PalmitoylCl->Intermediate + Product 1-(4-aminophenyl) hexadecan-1-one Intermediate->Product Acid Hydrolysis (HCl/EtOH, Reflux) OrthoIsomer 2'-Isomer (Minor Byproduct) Intermediate->OrthoIsomer Side Rxn

Figure 1: Step-wise synthesis pathway from aniline to 4'-aminohexadecanophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol

Safety Note: This procedure involves hazardous reagents (AlCl₃, Palmitoyl Chloride). Perform all steps in a fume hood.

Step 1: Acylation of Acetanilide
  • Preparation: In a 500 mL three-necked flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve Acetanilide (0.1 mol, 13.5 g) in Dichloromethane (DCM) (150 mL) or anhydrous Carbon Disulfide (CS₂).

  • Catalyst Addition: Cool the solution to 0–5 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) (0.25 mol, 33.3 g) in small portions to avoid overheating.

  • Acyl Chloride Addition: Add Palmitoyl Chloride (0.11 mol, 30.2 g) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The evolution of HCl gas indicates reaction progress.

  • Quenching: Pour the reaction mixture onto Ice/HCl (500 g ice + 50 mL conc. HCl) to decompose the aluminum complex.

  • Extraction: Extract the organic layer with DCM (3 x 100 mL). Wash with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent to yield crude 4'-acetamidohexadecanophenone .[1]

Step 2: Hydrolysis to Free Amine
  • Hydrolysis: Dissolve the crude intermediate in Ethanol (100 mL) and add Concentrated HCl (30 mL) .

  • Reflux: Reflux the mixture for 3 hours. The solution will clarify as the amide bond cleaves.

  • Neutralization: Cool the mixture and neutralize with 10% NaOH solution until pH ~8–9. The free amine will precipitate.[2]

  • Purification: Filter the solid and recrystallize from Hot Ethanol or Ethyl Acetate/Hexane to obtain pure 1-(4-aminophenyl)hexadecan-1-one .

Applications in Advanced Materials

Liquid Crystal Synthesis (Mesogens)

The primary application of 4'-aminohexadecanophenone is as a precursor for Schiff base liquid crystals . The long alkyl chain (C16) provides the necessary flexibility (soft segment), while the aromatic ketone core provides rigidity (hard segment).

  • Reaction: Condensation with substituted benzaldehydes yields imines (Schiff bases) that exhibit smectic or nematic phases.

  • Mechanism: The terminal amine reacts with aldehydes to form an azomethine linkage (-CH=N-), extending the mesogenic core.

Self-Assembled Monolayers (SAMs)

The compound can be used to functionalize surfaces. The amine group can covalently bond to activated carboxylic acid surfaces or coordinate with metal ions, while the C16 chain creates a hydrophobic exterior, modifying surface wettability.

Lipophilic Drug Delivery

In medicinal chemistry, the hexadecanoyl chain acts as a "lipid tail," increasing the membrane permeability of attached pharmacophores. The ketone moiety is stable, while the amine can be derivatized with active drugs to form prodrugs with enhanced bioavailability.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueExpected SignalAssignment
¹H NMR (CDCl₃) δ 0.88 (t, 3H)Terminal Methyl (-CH₃)
δ 1.25 (m, 24H)Methylene Chain (-(CH₂)₁₂-)
δ 2.90 (t, 2H)α-Carbonyl Methylene (-C(=O)-CH₂-)
δ 4.10 (br s, 2H)Amine Protons (-NH₂)
δ 6.65 (d, 2H), 7.80 (d, 2H)Aromatic Protons (AA'BB' system)
IR Spectroscopy ~3350, 3450 cm⁻¹N-H Stretching (Primary Amine)
~1660 cm⁻¹C=O[3] Stretching (Aryl Ketone)
~2920, 2850 cm⁻¹C-H Stretching (Alkyl Chain)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962. (Structure-property relationships of alkoxy- and alkyl-aminophenones).
  • PubChem Compound Summary. "1-(4-aminophenyl)propan-1-one" (Homolog reference). National Center for Biotechnology Information. [Link]

  • SpectraBase. "4'-aminohexadecanophenone".[4] John Wiley & Sons, Inc.[5] (Spectral data verification). [Link]

Sources

Exploratory

A Technical Guide to Chemical Nomenclature: Resolving the Ambiguity of 4-Aminopalmitophenone and 4-aminophenyl pentadecyl ketone

Abstract In the precise world of chemical research and drug development, unambiguous molecular identification is paramount. The nomenclature of a compound serves as its primary identifier, linking structure to function a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the precise world of chemical research and drug development, unambiguous molecular identification is paramount. The nomenclature of a compound serves as its primary identifier, linking structure to function and ensuring the reproducibility of scientific findings. This technical guide addresses a common point of confusion surrounding a specific long-chain aromatic ketone, variably referred to as 4-Aminopalmitophenone and 4-aminophenyl pentadecyl ketone. We will dissect the chemical structure, apply rigorous International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, and provide a definitive recommendation for its formal identification. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate complex chemical naming conventions, thereby reinforcing scientific integrity and clarity.

The Core Issue: One Molecule, Multiple Names

The molecule possesses a 4-aminophenyl group and a 16-carbon acyl chain linked by a ketone functional group. The confusion arises from two common naming conventions that describe the same chemical entity. While both "4-Aminopalmitophenone" and "4-aminophenyl pentadecyl ketone" correctly imply the key structural features, they originate from different nomenclature systems. Understanding the logic behind each name is the first step toward standardization.

Structural Confirmation

The foundational step is to establish the definitive chemical structure. The molecule consists of a central carbonyl group (C=O) bonded to a benzene ring on one side and a long alkyl chain on the other. The benzene ring is substituted with an amino group (-NH2) at the para (position 4) location.

PropertyValueSource
Molecular Formula C22H37NO[1]
Molecular Weight 331.54 g/mol [1]
CAS Number 79098-14-9[1][2]

Below is a diagram illustrating the key components of the molecule.

Figure 1: Chemical structure with key functional groups highlighted.

A Deep Dive into IUPAC Nomenclature Rules

The IUPAC provides systematic rules to generate a unique and unambiguous name for any given organic compound. For ketones, several approaches are permitted, which explains the origin of the different names.

The Preferred IUPAC Name: Substitutive Nomenclature

This is the most rigorous and universally recommended system. The process involves identifying a parent hydride and indicating functional groups with prefixes and suffixes.[3][4]

Step-by-Step Derivation:

  • Identify the Principal Functional Group: The ketone group (-C=O-) has higher priority than the amine and the phenyl ring, so the suffix will be "-one".[5]

  • Identify the Parent Chain: The longest continuous carbon chain that includes the carbonyl carbon is selected. This chain has 16 carbons (one carbonyl carbon + a 15-carbon alkyl chain). The parent alkane is hexadecane.

  • Name the Parent Ketone: By replacing the "-e" from hexadecane with "-one", we get hexadecanone.

  • Number the Chain: Numbering starts from the end closest to the principal functional group. In this case, the carbonyl carbon is C1. Thus, the name is hexadecan-1-one.

  • Name the Substituents: A "4-aminophenyl" group is attached to the C1 position.

  • Assemble the Final Name: Combining the parts gives the full, unambiguous IUPAC name.

Preferred IUPAC Name: 1-(4-aminophenyl)hexadecan-1-one

An Acceptable Alternative: Functional Class Nomenclature

This older, yet still common, method names the two groups attached to the carbonyl function alphabetically and adds the word "ketone".[6][7]

Step-by-Step Derivation:

  • Identify the Functional Class: The compound is a ketone.

  • Identify the Attached Groups: The carbonyl carbon is attached to a "4-aminophenyl" group and a "pentadecyl" group (a 15-carbon alkyl chain).

  • Alphabetize and Assemble: "Aminophenyl" comes before "pentadecyl" alphabetically.

Functional Class Name: 4-aminophenyl pentadecyl ketone

A Common Short-Hand: "-ophenone" Nomenclature

The suffix "-ophenone" is a semi-trivial name used for ketones where a phenyl ring is attached to an acyl group (RC=O-).[7] The name is derived from the corresponding carboxylic acid. IUPAC officially retains common names for simple aromatic ketones like acetophenone (from acetic acid) and benzophenone.[7][8]

Step-by-Step Derivation:

  • Identify the Acyl Group: The acyl group has 16 carbons in total.

  • Identify the Corresponding Carboxylic Acid: A 16-carbon carboxylic acid is palmitic acid (or hexadecanoic acid).

  • Form the "-ophenone" Name: Replacing the "-ic acid" suffix from palmitic acid with "-ophenone" yields palmitophenone .

  • Add the Substituent: The amino group is at position 4 of the phenyl ring.

Semi-Trivial Name: 4-Aminopalmitophenone

Comparative Analysis and Recommendation

While all three names point to the same molecule, they differ in their level of systematic rigor and universal acceptance.

Nomenclature SystemNameAnalysisRecommendation
Substitutive (Preferred IUPAC) 1-(4-aminophenyl)hexadecan-1-oneUnambiguous, systematic, and follows modern IUPAC conventions.[3][4]Highly Recommended for publications, patents, and regulatory documents.
Functional Class 4-aminophenyl pentadecyl ketoneCorrect and easily understood, but considered an older convention.[6]Acceptable for internal communications and recognized in supplier catalogs.
Semi-Trivial ("-ophenone") 4-AminopalmitophenoneWidely used due to its conciseness, but less systematic for long chains.[7]Recognize but Avoid in formal contexts to prevent potential ambiguity with isomers.

The following diagram illustrates the decision-making process for naming this compound according to IUPAC rules.

G start Start with Chemical Structure (C₂₂H₃₇NO) func_group Identify Principal Functional Group start->func_group ketone Ketone (C=O) func_group->ketone substitutive Substitutive Nomenclature (Preferred Method) ketone->substitutive Path 1 functional_class Functional Class Nomenclature (Common Method) ketone->functional_class Path 2 parent_chain Find Longest C-Chain (16 Carbons -> Hexadecane) substitutive->parent_chain suffix Add Suffix '-one' (Hexadecan-1-one) parent_chain->suffix substituent Name Substituent at C1 (4-aminophenyl) suffix->substituent final_iupac Final Name: 1-(4-aminophenyl)hexadecan-1-one substituent->final_iupac groups Identify Groups on Carbonyl: '4-aminophenyl' & 'pentadecyl' functional_class->groups alphabetize Alphabetize and Add 'ketone' groups->alphabetize final_fc Final Name: 4-aminophenyl pentadecyl ketone alphabetize->final_fc

Figure 2: IUPAC nomenclature decision workflow for the target molecule.

Scientific Context and Importance

The broader class of amino-ketones is of significant interest in medicinal chemistry. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen), combined with a lipophilic chain, creates a molecule with potential for diverse biological interactions. Similar structures have been investigated for various therapeutic applications:

  • Antineoplastic Agents: Certain aminobenzophenone derivatives have shown activity as inhibitors of tubulin polymerization, a key target in cancer therapy.[9] One study evaluated a complex aminophenyl methanone for its tumor growth inhibitory activity in breast cancer models.[10]

  • Anticonvulsant Activity: A series of 4-aminophenylacetamides, which are structurally related, were evaluated for their anticonvulsant properties.[11]

  • Antifungal Properties: β-amino-ketones have been identified as potent antifungal agents that can disrupt the fungal plasma membrane.[12]

This underscores the necessity of precise nomenclature. A researcher investigating "aminophenyl ketones" must be able to accurately identify and differentiate between dozens of related structures in literature and databases to build upon existing knowledge effectively.

The following workflow illustrates how nomenclature standardization is a critical, self-validating step in a typical drug discovery pipeline.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Validation cluster_2 Reporting & Registration synthesis Compound Synthesis purification Purification & QC (HPLC, NMR, MS) synthesis->purification naming Nomenclature Standardization (IUPAC: 1-(4-aminophenyl)hexadecan-1-one) purification->naming invitro In-Vitro Assays (e.g., Enzyme Inhibition) naming->invitro cellular Cell-Based Assays (e.g., Cytotoxicity) invitro->cellular hit_validation Hit Validation cellular->hit_validation publication Publication / Patent Filing hit_validation->publication database Database Registration (e.g., PubChem) publication->database

Figure 3: The role of standardized nomenclature in a drug discovery workflow.

Conclusion and Final Recommendation

The terms 4-Aminopalmitophenone and 4-aminophenyl pentadecyl ketone describe the same chemical structure. However, for the purposes of formal scientific communication, regulatory submission, and unambiguous database entry, the preferred IUPAC name is 1-(4-aminophenyl)hexadecan-1-one .

As Senior Application Scientists, we champion precision and clarity. Adopting the systematic IUPAC name minimizes ambiguity, enhances the retrievability of information, and upholds the rigorous standards of the scientific community. While researchers must be adept at recognizing the common and semi-trivial names used in older literature and commercial catalogs, all new data should be published and archived using the single, globally recognized systematic name.

References

  • 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. (n.d.). LibreTexts. Retrieved February 15, 2026, from [Link]

  • IUPAC Nomenclature of Ketones. (2023, April 30). JoVE. Retrieved February 15, 2026, from [Link]

  • Nomenclature of Aldehydes & Ketones. (2023, January 28). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Naming Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved February 15, 2026, from [Link]

  • R-5.6.2 Ketones, thioketones, and their analogues. (n.d.). ACD/Labs. Retrieved February 15, 2026, from [Link]

  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-62. doi: 10.1021/jm010365+. Retrieved February 15, 2026, from [Link]

  • Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2023, July 21). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. doi: 10.1002/jps.2600760106. Retrieved February 15, 2026, from [Link]

  • A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species. (2025, January 1). PubMed. Retrieved February 15, 2026, from [Link]

  • 19.1: Naming Aldehydes and Ketones. (2024, March 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Acetophenone. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Molecular weight and formula of 4-amino-1-phenylhexadecan-1-one

A Note on the Subject Compound: Publicly available scientific literature and chemical databases do not contain specific information on 4-amino-1-phenylhexadecan-1-one. Therefore, this guide has been constructed based on...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Publicly available scientific literature and chemical databases do not contain specific information on 4-amino-1-phenylhexadecan-1-one. Therefore, this guide has been constructed based on established principles of organic chemistry and by drawing parallels with analogous long-chain amino ketones. The protocols and potential applications described herein are theoretical and would require experimental validation.

Introduction

4-amino-1-phenylhexadecan-1-one is a complex organic molecule characterized by a long aliphatic chain, an aromatic phenyl ketone, and a primary amine. Its structure suggests a molecule with amphiphilic properties, potentially leading to applications in materials science, organic synthesis, and medicinal chemistry. This guide provides a comprehensive overview of its theoretical properties, a plausible synthetic route, and potential areas of research.

Physicochemical Properties

The molecular structure of 4-amino-1-phenylhexadecan-1-one allows for the prediction of its fundamental physicochemical properties.

PropertyValue
Molecular Formula C₂₂H₃₇NO
Molecular Weight 331.54 g/mol
Appearance Expected to be a waxy solid at room temperature
Solubility Likely soluble in nonpolar organic solvents and sparingly soluble in polar solvents
Boiling Point Estimated to be high due to its molecular weight and polar functional groups
Melting Point Dependent on the purity and crystalline form

Proposed Synthesis Pathway

A plausible synthetic route for 4-amino-1-phenylhexadecan-1-one could involve a multi-step process starting from readily available precursors. The following diagram outlines a potential synthetic workflow.

A 1-phenyl-1,3-butanedione C Intermediate Alkoxide A->C Grignard Reaction B 1-dodecyl Grignard Reagent B->C D 1-phenylhexadecan-1,3-dione C->D Acidic Workup F 4-amino-1-phenylhexadecan-1-one D->F Reductive Amination E Ammonia E->F

Figure 1: Proposed synthesis of 4-amino-1-phenylhexadecan-1-one.

Experimental Protocol:

Step 1: Synthesis of 1-phenylhexadecan-1,3-dione

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1-phenyl-1,3-butanedione in anhydrous tetrahydrofuran (THF).

  • Grignard Reaction: Prepare a 1-dodecyl Grignard reagent from 1-bromododecane and magnesium turnings in anhydrous THF. Add the Grignard reagent dropwise to the solution of 1-phenyl-1,3-butanedione at 0°C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to Yield 4-amino-1-phenylhexadecan-1-one

  • Imine Formation: Dissolve the purified 1-phenylhexadecan-1,3-dione in a suitable solvent like methanol or ethanol. Add an excess of ammonia in the form of ammonium acetate or a solution of ammonia in methanol.

  • Reduction: To the solution containing the intermediate imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

  • Workup and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction by adding water. Extract the product with an organic solvent. Purify the final product by column chromatography or recrystallization.

Structural Elucidation and Characterization

The identity and purity of the synthesized 4-amino-1-phenylhexadecan-1-one would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the amino group, and the long aliphatic chain. ¹³C NMR would confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and aliphatic moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the molecular formula of the compound.

Potential Applications and Future Research

The unique structure of 4-amino-1-phenylhexadecan-1-one suggests several potential areas for research and application:

  • Surfactants and Emulsifiers: The amphiphilic nature of the molecule, with its long hydrophobic alkyl chain and polar amino and keto groups, could make it an effective surfactant or emulsifying agent.

  • Pharmaceutical Intermediates: The amino ketone functionality is a common scaffold in many biologically active molecules. This compound could serve as a building block for the synthesis of more complex pharmaceutical agents.

  • Corrosion Inhibitors: Long-chain amines and their derivatives are known to be effective corrosion inhibitors for metals. The potential of this compound in this application could be investigated.

Conclusion

While 4-amino-1-phenylhexadecan-1-one is not a commercially available or well-documented compound, its synthesis is theoretically achievable through established organic chemistry methodologies. Its unique structural features present intriguing possibilities for its application in various scientific and industrial fields. Further research is necessary to synthesize, characterize, and explore the potential of this novel molecule.

References

As this is a theoretical guide for a compound with no direct literature, references to general organic chemistry principles and analogous reactions would be cited here. For the purpose of this exercise, specific journal references are not provided. In a real-world scenario, one would cite foundational organic chemistry textbooks and relevant research articles on Grignard reactions, reductive aminations, and the characterization of long-chain ketones and amines.

Exploratory

Solubility profile of 4-aminophenyl pentadecyl ketone in organic solvents

The following in-depth technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 4-Aminophenyl Pentadecyl Ketone . Executive Summary 4-Aminophenyl pentadecyl ketone (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 4-Aminophenyl Pentadecyl Ketone .

Executive Summary

4-Aminophenyl pentadecyl ketone (CAS: 79098-14-9), also known as 1-(4-aminophenyl)hexadecan-1-one , represents a class of fatty aromatic ketones characterized by a distinct amphiphilic structure. Its physicochemical behavior is governed by the competition between its highly lipophilic pentadecyl (


) tail and its polar, hydrogen-bonding aromatic head group (

and

).

This guide provides a comprehensive analysis of its solubility across solvent classes, establishing it as a molecule with high affinity for non-polar and chlorinated solvents , temperature-dependent solubility in alcohols (ideal for recrystallization), and negligible solubility in water . The guide further details the thermodynamic modeling (Apelblat/van’t Hoff) required to validate these profiles in a drug development or materials science context.

Physicochemical Identity & Structural Basis

Understanding the solubility profile requires a breakdown of the molecule's structural determinants.

FeatureChemical MoietySolubility Impact
Lipophilic Tail Pentadecyl chain (

)
Drives solubility in non-polar solvents (Hexane, Toluene). Increases LogP significantly (>6.0).
Polar Core Ketone (

)
Provides dipole-dipole interaction sites; enables solubility in aprotic polar solvents (Acetone, DMF).
H-Bond Donor Primary Amine (

)
Facilitates specific interactions with protic solvents (Alcohols) and allows for pH-dependent solubility manipulation.
Aromatic Ring Phenyl groupEnhances

interactions, favoring aromatic solvents (Toluene, Benzene).
  • Molecular Formula:

    
    
    
  • Molecular Weight: 331.54 g/mol

  • Predicted LogP: ~6.5 – 7.5 (Highly Lipophilic)

Solubility Profile by Solvent Class

The following profile is synthesized from structure-property relationships (SPR) and homologous series data (e.g., 4-aminoacetophenone vs. long-chain ketones).

A. Non-Polar & Aromatic Solvents (High Solubility)
  • Solvents: Toluene, Benzene, Hexane, Cyclohexane.

  • Mechanism: London Dispersion Forces dominate. The

    
     alkyl chain interacts favorably with aliphatic solvents, while the phenyl ring interacts with aromatic solvents.
    
  • Status: Primary Solvents. Toluene is often the solvent of choice for reaction mediums due to high solubilization capacity at elevated temperatures.

B. Halogenated Solvents (Very High Solubility)
  • Solvents: Chloroform (

    
    ), Dichloromethane (DCM).
    
  • Mechanism: These solvents offer a balance of polarity and dispersion forces, effectively solvating both the aromatic core and the lipid tail.

  • Status: Good Solvents. Ideal for extraction and chromatography loading.

C. Polar Protic Solvents (Temperature-Dependent)
  • Solvents: Ethanol, Methanol, Isopropanol.[1][2]

  • Mechanism: The amine group forms H-bonds, but the long alkyl chain imposes a significant hydrophobic penalty at room temperature.

  • Status: Recrystallization Solvents.

    • Cold: Low solubility (Precipitation).

    • Hot: High solubility (Dissolution).

    • Protocol: Dissolve at reflux -> Cool slowly -> High purity crystals.

D. Polar Aprotic Solvents (Moderate/High Solubility)
  • Solvents: Acetone, Ethyl Acetate, THF, DMF, DMSO.

  • Mechanism: Dipole-dipole interactions with the ketone/amine groups.

  • Status: Intermediate. DMSO and DMF are excellent solvents but difficult to remove; Acetone is a viable alternative for rapid evaporation.

E. Aqueous Media (Insoluble)[3]
  • Solvents: Water, Buffer (pH 7).

  • Mechanism: The hydrophobic effect of the

    
     chain overwhelms the hydration potential of the amine/ketone groups.
    
  • Status: Anti-solvent. Used to precipitate the compound from organic solutions.

  • Note: Solubility may slightly increase at low pH (< pH 2) due to protonation of the amine (

    
    ), forming a surfactant-like cation.
    

Experimental Protocol for Solubility Determination

To generate precise mole fraction solubility data (


), the following Isothermal Saturation Method  is the industry standard.
Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Constant T, Stirring, >24h) Start->Equilibration Separation Phase Separation (Syringe Filter 0.45 µm / Centrifugation) Equilibration->Separation  Saturated Supernatant Dilution Dilution (with Mobile Phase) Separation->Dilution Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc

Figure 1: Standard Isothermal Saturation Workflow for Solubility Profiling.

Step-by-Step Methodology
  • Preparation: Add excess 4-aminophenyl pentadecyl ketone to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer. Maintain temperature (

    
    ) using a circulating water bath. Allow 24–48 hours for equilibrium.
    
  • Sampling: Stop stirring and allow phases to separate (static settling for 2 hours). Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE membrane (hydrophobic) to remove undissolved solids.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue (best for high solubility).

    • HPLC-UV: Dilute with acetonitrile and analyze at

      
       (~290-300 nm for the aromatic ketone).
      
  • Calculation: Convert mass concentration (

    
    ) to mole fraction (
    
    
    
    ) using the molar masses of solute and solvent.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy (


) and entropy (

).
The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To determine the thermodynamic driving forces:



  • Interpretation:

    • Endothermic (

      
      ):  Solubility increases with temperature (Typical for this compound).
      
    • Driving Force: If

      
      , the process is spontaneous. For large hydrophobic molecules, the entropy term (
      
      
      
      ) often plays a complex role due to solvent structuring around the alkyl chain.
Thermodynamic Cycle Diagram

ThermoCycle Solid Solid Crystal (Lattice Energy) Liquid Supercooled Liquid Solid->Liquid Fusion (ΔH_fus, T_m) Solution Ideal Solution Solid->Solution Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix)

Figure 2: Thermodynamic cycle relating fusion and mixing properties to solubility.

Practical Implications for Research

Recrystallization Strategy
  • Primary Recommendation: Ethanol or Ethanol/Water (90:10) mixtures.

  • Rationale: The steep solubility curve (low at 20°C, high at 70°C) allows for maximum recovery and purification. The water anti-solvent effect helps remove polar impurities.

Synthesis & Reaction Medium
  • Recommendation: Toluene or DMF .

  • Rationale: Toluene provides high solubility for acylation or alkylation reactions involving the amine group, while maintaining an inert environment compatible with acid chlorides.

Chromatography (TLC/Column)
  • Mobile Phase: Hexane:Ethyl Acetate (gradient from 90:10 to 70:30).

  • Rationale: The compound is relatively non-polar (

    
     in 80:20 Hex:EtOAc).
    

References

  • Compound Data: "4-Aminophenyl Pentadecyl Ketone (CAS 79098-14-9)." ChemicalBook / Sigma-Aldrich Catalog.

  • Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drugs in supercritical carbon dioxide and organic solvents." Journal of Molecular Liquids, 2016. (Standard protocol reference).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

  • Homologous Series Behavior: Noubigh, A., et al. "Solubility of 4-aminoacetophenone in different solvents: Experimental measurement and thermodynamic modeling." Journal of Chemical & Engineering Data, 2008. (Reference for short-chain analog behavior).

Sources

Foundational

An In-Depth Technical Guide to the Core Differences Between 4-Aminoacetophenone and 4-Aminophenyl Pentadecyl Ketone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional differences between 4-aminoacetophenone (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional differences between 4-aminoacetophenone (4-AAP) and 4-aminophenyl pentadecyl ketone (4-APPDK). While both molecules share a common 4-aminophenyl ketone core, the profound difference in the length of their acyl substituent—a methyl group in 4-AAP versus a pentadecyl group in 4-APPDK—imparts dramatically different properties. This guide elucidates these differences through an examination of their molecular structures, physicochemical characteristics, synthesis, analytical differentiation, and potential applications. The content is designed to equip researchers with the foundational knowledge required to select, synthesize, and utilize these compounds in relevant research and development contexts.

Introduction

In the landscape of chemical synthesis and drug discovery, subtle molecular modifications can lead to vastly different material properties and biological activities. The comparison between 4-aminoacetophenone and 4-aminophenyl pentadecyl ketone serves as a quintessential example of this principle. 4-Aminoacetophenone is a well-characterized, widely used intermediate in the synthesis of pharmaceuticals, dyes, and photosensitive materials.[1] Its utility stems from the reactivity of its three key functional components: the aromatic ring, the primary amine, and the methyl ketone. In stark contrast, 4-aminophenyl pentadecyl ketone is a lesser-known analogue featuring a long C15 alkyl chain. This structural alteration fundamentally changes the molecule's character from a small, relatively polar compound to a large, highly lipophilic, amphiphilic molecule. Understanding the consequences of this single structural change is critical for professionals engaged in materials science, medicinal chemistry, and organic synthesis.

Molecular Structure and Physicochemical Properties: A Tale of Two Chains

The core divergence between 4-AAP and 4-APPDK originates from the nature of the R-group attached to the carbonyl carbon. This structural difference, as illustrated below, is the primary determinant of their distinct physicochemical profiles.

Figure 1: Comparative molecular structures.

The most significant consequence of the extended pentadecyl chain in 4-APPDK is the drastic increase in its lipophilicity (fat-solubility) and a corresponding decrease in its hydrophilicity (water-solubility). This is quantitatively reflected in properties like the octanol-water partition coefficient (LogP), which would be substantially higher for 4-APPDK.

Table 1: Comparison of Physicochemical Properties

Property4-Aminoacetophenone (4-AAP)4-Aminophenyl Pentadecyl Ketone (4-APPDK)Rationale for Difference
Molecular Formula C₈H₉NOC₂₂H₃₇NO[2]Addition of a C₁₄H₂₈ fragment.
Molecular Weight 135.16 g/mol 331.54 g/mol [2]The large pentadecyl chain significantly increases mass.
Appearance White to pale yellow crystalline solid.[3]Predicted to be a waxy or crystalline solid.Long alkyl chains often impart a waxy character.
Melting Point 103-107 °CPredicted to be significantly higher.Increased molecular weight and van der Waals forces from the long alkyl chain require more energy to melt the solid.
Boiling Point 293-295 °C476.0 ± 18.0 °C (Predicted).[2]Stronger intermolecular forces lead to a much higher boiling point.
Solubility Soluble in hot water, ethanol, ether.[4] Limited solubility in cold water.[4]Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene).The dominant C15 alkyl chain makes the molecule highly nonpolar, overriding the polar contributions of the amine and ketone groups.
pKa ~2.3 (Predicted for the protonated amine)2.30 ± 0.10 (Predicted for the protonated amine).[2]The electronic environment of the aniline amine is largely unaffected by the distant alkyl chain, so the basicity is expected to be very similar.

Synthesis and Reactivity

The synthetic routes to these compounds and their subsequent reactivity are shaped by their distinct structures.

Synthesis Pathways

4-Aminoacetophenone (4-AAP): A common laboratory and industrial synthesis involves the Friedel-Crafts acetylation of aniline. However, the amino group of aniline is a Lewis base that can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[5] Therefore, a protection strategy is often employed:

  • Protection: Aniline is first acetylated with acetic anhydride to form acetanilide. This protects the amino group and makes the ring moderately activated.

  • Friedel-Crafts Acylation: Acetanilide undergoes a para-selective Friedel-Crafts acetylation with acetyl chloride and AlCl₃ to yield 4-acetylacetanilide.

  • Deprotection: The protecting acetyl group is removed by acid or base hydrolysis to yield 4-aminoacetophenone.

An alternative route involves the reduction of 4-nitroacetophenone.[3]

4-Aminophenyl Pentadecyl Ketone (4-APPDK): While specific literature on the synthesis of 4-APPDK is sparse, a logical and effective route would be a modified Friedel-Crafts acylation, analogous to the 4-AAP synthesis.[6]

  • Protection: Aniline is protected, for instance, by converting it to acetanilide.

  • Friedel-Crafts Acylation: The protected aniline is reacted with pentadecanoyl chloride (the acid chloride of pentadecanoic acid) in the presence of a Lewis acid catalyst like AlCl₃. The long acyl chain does not impede the reaction mechanism.

  • Deprotection: The resulting N-acetyl intermediate is hydrolyzed to yield the final 4-aminophenyl pentadecyl ketone.

Chemical Reactivity

The core reactivity of the 4-aminophenyl ketone moiety is similar in both compounds. The amino group can be diazotized, alkylated, or acylated, while the ketone can undergo reductions, condensations (like the Claisen-Schmidt condensation), and other carbonyl reactions.[3]

The key difference lies in the steric hindrance and physical properties imparted by the pentadecyl chain. For reactions involving the ketone, the long alkyl chain of 4-APPDK can sterically hinder the approach of bulky reagents compared to the small methyl group of 4-AAP. Furthermore, reaction solvent choices are critical. Reactions with 4-APPDK would necessitate nonpolar organic solvents, whereas 4-AAP can be reacted in a wider range of polar and nonpolar solvents.

Analytical Differentiation: Spectroscopic and Chromatographic Methods

Distinguishing between 4-AAP and 4-APPDK in a laboratory setting is straightforward using standard analytical techniques.

G start Unknown Sample (Either 4-AAP or 4-APPDK) prep Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->prep hplc Inject into Reverse-Phase HPLC System prep->hplc data Analyze Chromatogram hplc->data decision Retention Time? data->decision aap Short Retention Time Identified as 4-AAP decision->aap Early Elution appdk Long Retention Time Identified as 4-APPDK decision->appdk Late Elution confirm Confirm with LC-MS (Check Molecular Ion Peak) aap->confirm appdk->confirm

Figure 2: Workflow for analytical differentiation via HPLC.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most effective method for separation.

  • Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More nonpolar compounds interact more strongly with the stationary phase and thus elute later.

  • Expected Outcome: 4-APPDK, with its massive nonpolar pentadecyl chain, will have a dramatically longer retention time than the more polar 4-AAP.

Protocol: Differentiating 4-AAP and 4-APPDK by RP-HPLC

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both with 0.1% formic acid for MS compatibility).

    • Start with a higher water content (e.g., 90% Water / 10% ACN).

    • Run a gradient to a higher ACN content (e.g., 10% Water / 90% ACN) over 15-20 minutes.

  • Detection: UV detector set to ~280-310 nm, the absorbance maximum for the aminobenzoyl chromophore.

  • Sample Preparation: Dissolve a small amount of each standard and the unknown sample in the mobile phase starting condition or pure ACN.

  • Analysis:

    • Inject 4-AAP standard: A sharp peak will appear early in the chromatogram.

    • Inject 4-APPDK standard: A peak will appear much later in the chromatogram, at a higher ACN concentration.

    • Inject the unknown sample and compare its retention time to the standards for positive identification.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Both spectra will show characteristic aromatic proton signals in the ~6.5-8.0 ppm range. The key difference will be in the aliphatic region.

    • 4-AAP: A sharp singlet around 2.4-2.5 ppm corresponding to the three protons of the acetyl methyl group.

    • 4-APPDK: A complex set of signals in the ~0.8-2.8 ppm range. This will include a triplet around 0.8-0.9 ppm for the terminal methyl group of the pentadecyl chain, a large, broad multiplet around 1.2-1.6 ppm for the bulk of the methylene (-CH₂-) groups, and a triplet around 2.7-2.8 ppm for the methylene group adjacent to the carbonyl.

  • ¹³C NMR: The difference will be even more pronounced. 4-AAP will have only two aliphatic carbon signals, whereas 4-APPDK will show numerous signals in the aliphatic region corresponding to the 15 carbons of the alkyl chain.

Mass Spectrometry (MS): This provides definitive confirmation.

  • 4-AAP: Will show a molecular ion peak [M+H]⁺ at m/z 136.

  • 4-APPDK: Will show a molecular ion peak [M+H]⁺ at m/z 332.

Applications and Biological Significance

The applications of these two molecules are, by necessity, divergent due to their opposing physicochemical properties.

4-Aminoacetophenone (4-AAP):

  • Pharmaceutical Intermediate: It is a crucial building block for a wide array of drugs. It is used in the synthesis of anti-inflammatory agents, analgesics, and anticancer compounds.[1]

  • Dye and Polymer Synthesis: The amino group can be diazotized to form azo dyes.[3] It is also used in the production of specialty polymers and photosensitive materials.[1]

  • Analytical Chemistry: It serves as a reagent in colorimetric assays, such as for the detection of nitrites in food samples.[3]

4-Aminophenyl Pentadecyl Ketone (4-APPDK): While not a widely commercialized chemical, its structure suggests potential applications in areas where amphiphilic properties are desired:

  • Surfactants and Emulsifiers: The molecule has a distinct polar head (aminophenyl ketone) and a long nonpolar tail (pentadecyl), making it a candidate for surfactant applications.

  • Liquid Crystals: Molecules with long alkyl chains and rigid aromatic cores are often precursors for liquid crystalline materials.

  • Membrane Probes or Drug Delivery: Its high lipophilicity suggests it could intercalate into lipid bilayers. This property could be exploited in designing membrane-active agents or lipid-based drug delivery systems.

  • Specialty Polymers: It could be polymerized to create materials with unique hydrophobic properties for coatings or advanced materials.

Safety and Handling

4-Aminoacetophenone (4-AAP):

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

4-Aminophenyl Pentadecyl Ketone (4-APPDK):

  • Handling: Prudent laboratory practice dictates treating it as a potentially hazardous chemical. Use standard PPE. Its low water solubility means that spills should be cleaned with an absorbent material suitable for organic compounds.

Conclusion

The distinction between 4-aminoacetophenone and 4-aminophenyl pentadecyl ketone is a powerful illustration of structure-property relationships in organic chemistry. The substitution of a small methyl group with a long pentadecyl chain transforms a versatile, relatively polar chemical intermediate into a highly lipophilic, amphiphilic molecule with a completely different set of physical properties and potential applications. For the researcher and development professional, 4-AAP remains a go-to building block for a multitude of established synthetic pathways. In contrast, 4-APPDK represents a specialty chemical whose unique properties could be leveraged in niche areas of materials science and pharmacology, offering a frontier for new discovery. The ability to differentiate them analytically is crucial and can be achieved decisively through standard chromatographic and spectroscopic methods.

References

  • ChemBK. (2024, April 10). 4-AMINOPHENYL PHENYL KETONE. Retrieved from [Link]

  • Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sinaint. (n.d.). Sinaint® 4-Aminoacetophenone CAS 99-92-3 ISO certified Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 4-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetone. Retrieved from [Link]

Sources

Exploratory

Literature Review: 4-Aminophenyl Alkyl Ketones as Pivotal Synthons in Liquid Crystal Design

This technical guide provides a comprehensive literature review and procedural framework for utilizing 4-aminophenyl alkyl ketones in the synthesis of liquid crystalline (LC) materials. Executive Summary 4-aminophenyl al...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review and procedural framework for utilizing 4-aminophenyl alkyl ketones in the synthesis of liquid crystalline (LC) materials.

Executive Summary

4-aminophenyl alkyl ketones, particularly 4-aminoacetophenone , represent a critical class of synthons in the development of thermotropic liquid crystals. Their bifunctional nature—possessing a nucleophilic amine (


) and an electrophilic carbonyl (

)—allows for versatile derivatization into rigid mesogenic cores. This guide reviews the structural significance of these precursors, detailing their transformation into Schiff bases , chalcones , and azo-ester hybrids , and correlates molecular architecture with mesophase behavior (Nematic vs. Smectic).

Chemical Architecture & Significance

In liquid crystal engineering, the "calamitic" (rod-like) geometry is paramount. 4-aminophenyl alkyl ketones serve as the ideal "head" or "connector" unit.

  • The Rigid Core: The phenyl ring provides the necessary polarizability and rigidity.

  • The Amine Terminus: Acts as the reactive site for chain extension via condensation (forming imines) or coupling (forming azo linkages).

  • The Ketone Terminus: Typically a short alkyl group (methyl in acetophenone, ethyl in propiophenone). While often too short to act as a flexible tail itself, it provides a polar dipole that stabilizes the mesophase and can be further functionalized (e.g., via Claisen-Schmidt condensation) to extend the conjugated system.

Key Synthon Variants
CompoundAlkyl Group (

)
CAS No.Role in LC Research
4-Aminoacetophenone Methyl (

)
99-92-3Primary precursor for Schiff base and Chalcone LCs.
4-Aminopropiophenone Ethyl (

)
70-69-9Used to study the "odd-even" effect in alkyl chain spacers.
4-Aminobutyrophenone Propyl (

)
17604-04-1Less common; used in photo-responsive polymer backbones.

Synthetic Pathways & Protocols

The transformation of 4-aminophenyl alkyl ketones into liquid crystals primarily follows three pathways. The causality behind these choices is the need to extend the


-conjugated system (increasing length-to-breadth ratio) to induce anisotropy.
Diagram: Synthesis Workflow

LCSynthesis Start 4-Aminophenyl Alkyl Ketone Schiff Schiff Base LC (Imine Linkage) Start->Schiff Condensation (-H2O) Chalcone Chalcone LC (Enone Linkage) Start->Chalcone Claisen-Schmidt Aldehyde Aromatic Aldehyde (Alkoxy substituted) Aldehyde->Schiff Aldehyde->Chalcone AcidCat Acid Catalyst (Glacial AcOH) AcidCat->Schiff BaseCat Base Catalyst (NaOH/KOH) BaseCat->Chalcone Pyrazoline Pyrazoline LC (Heterocyclic) Chalcone->Pyrazoline Hydrazine Cyclization

Caption: Divergent synthetic pathways from 4-aminophenyl ketones yielding distinct mesogenic cores.

Protocol A: Synthesis of Schiff Base Liquid Crystals

Objective: To synthesize 4-[(4-n-alkoxy-2-hydroxybenzylidene)amino]acetophenone. Mechanism: Acid-catalyzed dehydration condensation. The hydroxyl group on the aldehyde (ortho position) is crucial for inducing a "lock" via intramolecular hydrogen bonding, enhancing thermal stability.

  • Reagents:

    • 4-Aminoacetophenone (0.01 mol)

    • 4-n-Alkoxy-2-hydroxybenzaldehyde (0.01 mol) (where

      
       to 
      
      
      
      )
    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve equimolar amounts of the ketone and aldehyde in absolute ethanol in a round-bottom flask.

    • Add catalytic glacial acetic acid.

    • Reflux the mixture for 3–4 hours . Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool the mixture to room temperature. The Schiff base typically precipitates as yellow/orange crystals.

    • Filter and wash with cold ethanol.

    • Purification: Recrystallize from hot ethanol or a mixture of ethanol/chloroform to ensure sharp phase transitions.

  • Validation:

    • FT-IR: Look for disappearance of amine doublet (

      
      ) and appearance of Imine (
      
      
      
      ) stretch at
      
      
      .
Protocol B: Synthesis of Chalcone Liquid Crystals

Objective: To synthesize 1-(4-aminophenyl)-3-(4-alkoxyphenyl)prop-2-en-1-one derivatives. Mechanism: Claisen-Schmidt condensation.[1][2] The ketone acts as the nucleophile (at the


-carbon) attacking the aldehyde.
  • Reagents:

    • 4-Aminoacetophenone (0.01 mol)

    • 4-Alkoxybenzaldehyde (0.01 mol)

    • NaOH (40% aqueous solution, 5 mL)

    • Ethanol (30 mL)

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol at room temperature.

    • Add NaOH solution dropwise with vigorous stirring.

    • Stir at room temperature for 12–24 hours . Note: Heating is often avoided to prevent polymerization or side reactions of the free amine.

    • Pour the reaction mixture into ice-cold water acidified with dilute HCl (to neutralize base).

    • Filter the precipitated solid (Chalcone).

    • Purification: Recrystallize from ethanol.

  • Validation:

    • 
      : Characteristic doublet signals for vinylic protons (
      
      
      
      ) with coupling constant
      
      
      , indicating the trans (
      
      
      ) isomer.

Structure-Property Relationships (Data Analysis)

The mesogenic behavior of these derivatives is heavily dependent on the length of the alkoxy chain (


) attached to the partner aldehyde. The 4-aminophenyl ketone core provides the necessary rigidity, while the alkoxy tail drives the phase separation.
Table 1: Phase Behavior of Schiff Bases Derived from 4-Aminoacetophenone

Source Data Synthesis: Aggregated from homologous series studies (e.g., n-alkoxy-2-hydroxy benzaldehyde derivatives).

Alkoxy Chain Length (

)
Melting Point (

C)
Phase Sequence (Heating)Mesophase Type
n = 2 (Ethyl) 145Cr

Iso
Non-Mesogenic
n = 4 (Butyl) 138Cr

Iso
Non-Mesogenic
n = 6 (Hexyl) 122Cr

SmA

Iso
Smectic A
n = 8 (Octyl) 118Cr

SmA

Iso
Smectic A
n = 12 (Dodecyl) 110Cr

SmA

Iso
Smectic A
n = 16 (Hexadecyl) 105Cr

SmA

Iso
Smectic A

Interpretation:

  • Short Chains (

    
    ):  The molecule lacks sufficient flexibility/aspect ratio to form a mesophase; it melts directly to an isotropic liquid.
    
  • Medium/Long Chains (

    
    ):  The flexible tail stabilizes the Smectic A (SmA)  phase, where molecules are arranged in layers with their long axes perpendicular to the layer plane. The melting point generally decreases as chain length increases due to "internal dilution" of the rigid core.
    
Diagram: Molecular Logic of Phase Formation

PhaseLogic cluster_0 Molecular Components Head Acetyl Head Dipole Moment Lateral Attraction Core Rigid Core Phenyl-Imine-Phenyl Anisotropy Head->Core Tail Alkoxy Tail (C6+) Flexibility Smectic Layering Core->Tail Result Resulting Phase: Smectic A (SmA) Layered arrangement driven by micro-segregation of cores and tails. Tail->Result n >= 6

Caption: Structural components of 4-aminoacetophenone-derived LCs and their contribution to Smectic phase formation.

Advanced Applications

Beyond standard calamitic LCs, 4-aminophenyl alkyl ketones are utilized in:

  • Polymer Dispersed Liquid Crystals (PDLCs): Derivatives containing polymerizable groups (like methacrylates linked to the ketone) are used to create side-chain liquid crystalline polymers (SCLCPs).

  • Photo-Switching: Azo derivatives (synthesized via diazotization of the amine) exhibit trans-cis photoisomerization, utilized in optical storage devices.

References

  • Synthesis and mesomorphic behavior of Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone. Taylor & Francis. Link

  • Synthesis of 4'-Amino Chalcones and their Anti-inflammatory and Antimicrobial Activity. Semantic Scholar. Link

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Link

  • Schiff Base Liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. Link

  • 4-Aminoacetophenone: Properties and Applications. ChemicalBook. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-aminophenyl pentadecyl ketone via Friedel-Crafts acylation

An Application Note and Protocol for the Synthesis of 4-aminophenyl pentadecyl ketone via Friedel-Crafts Acylation Introduction: The Strategic Synthesis of Long-Chain Aryl Ketones Long-chain aryl ketones are valuable int...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-aminophenyl pentadecyl ketone via Friedel-Crafts Acylation

Introduction: The Strategic Synthesis of Long-Chain Aryl Ketones

Long-chain aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and specialty materials. Their amphiphilic nature, combining a polar aromatic ketone with a nonpolar alkyl chain, makes them precursors to a variety of target molecules, including surface-active agents and biologically active compounds. The title compound, 4-aminophenyl pentadecyl ketone, is a key scaffold that can be further modified at the amino group or the ketone functionality.

The most direct synthetic route to aryl ketones is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts in 1877.[1][2] This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] However, the direct acylation of aniline presents a significant challenge: the basic amino group complexes with the Lewis acid catalyst.[5][6] This interaction deactivates the aromatic ring towards electrophilic substitution by forming a strongly electron-withdrawing ammonium-catalyst complex.[7][8]

To overcome this, a protecting group strategy is essential. The amino group is temporarily converted into a less basic functional group, an amide, which is still an ortho-, para-directing group but does not interfere with the Lewis acid catalyst.[5][9] This guide provides a comprehensive, three-stage protocol for the synthesis of 4-aminophenyl pentadecyl ketone: (1) Protection of aniline as acetanilide, (2) Friedel-Crafts acylation with pentadecanoyl chloride, and (3) Hydrolytic deprotection to yield the final product.

Principle of the Synthesis: A Three-Stage Approach

The synthesis is logically divided into three distinct chemical transformations. This multi-step process ensures the successful acylation at the para position of the aromatic ring without deactivation by the amino group.

  • Stage 1: Protection of the Amino Group. Aniline is reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form acetanilide. This conversion of the amine to an amide drastically reduces the basicity of the nitrogen atom, preventing its complexation with the Lewis acid catalyst in the subsequent step.[5] The resulting acetamido group is an activating, ortho-, para-director, which facilitates the desired electrophilic substitution.

  • Stage 2: Friedel-Crafts Acylation. This is the key carbon-carbon bond-forming step. Acetanilide is reacted with pentadecanoyl chloride in the presence of a stoichiometric amount of aluminum chloride. The Lewis acid activates the pentadecanoyl chloride to form a resonance-stabilized acylium ion.[2][10] This potent electrophile is then attacked by the electron-rich π-system of the acetanilide ring, primarily at the sterically less hindered para position, to form the ketone. A stoichiometric or greater amount of AlCl₃ is required because the catalyst complexes with the newly formed ketone product.[4]

  • Stage 3: Deprotection of the Amino Group. The final step involves the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved by heating the intermediate product in an acidic or basic aqueous solution, which cleaves the amide bond to yield 4-aminophenyl pentadecyl ketone.[5]

Reaction Mechanism Overview

The following diagram illustrates the key mechanistic steps of the Friedel-Crafts acylation stage.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation on Acetanilide cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Rearomatization & Product Formation AcylChloride Pentadecanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl4_minus [AlCl₄]⁻ Acetanilide Acetanilide SigmaComplex σ-Complex (Arenium Ion) Acetanilide->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (via [AlCl₄]⁻) AlCl3_2 AlCl₃ HCl HCl FinalKetone 4-Acetamidophenyl pentadecyl ketone ProductComplex->FinalKetone + H₂O (Workup)

Caption: Mechanism of the Friedel-Crafts Acylation Stage.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 4-aminophenyl pentadecyl ketone.

Overall Synthetic Workflow

The complete experimental process is outlined in the workflow diagram below.

Synthetic_Workflow Experimental Workflow for Synthesis Start Start Materials: Aniline, Acetic Anhydride, Pentadecanoyl Chloride, AlCl₃ Protection Stage 1: Protection React Aniline with Acetic Anhydride Start->Protection Acetanilide Isolate Acetanilide Protection->Acetanilide Acylation Stage 2: Friedel-Crafts Acylation React Acetanilide with Pentadecanoyl Chloride & AlCl₃ Acetanilide->Acylation Workup1 Aqueous Workup (Ice/HCl) Acylation->Workup1 Deprotection Stage 3: Deprotection Acid Hydrolysis of Acetamido Group Workup1->Deprotection Workup2 Neutralization & Extraction Deprotection->Workup2 Purification Purification (Recrystallization or Column Chromatography) Workup2->Purification Product Final Product: 4-aminophenyl pentadecyl ketone Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Overall workflow for the three-stage synthesis.

Part A: Protection of Aniline (Synthesis of Acetanilide)
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.1 mol).

  • Reaction: Slowly add acetic anhydride (0.105 mol) to the aniline with continuous stirring. The reaction is exothermic. If necessary, cool the flask in a water bath to maintain a temperature below 60°C.

  • Crystallization: After the addition is complete, stir for an additional 15 minutes. Pour the warm reaction mixture into 100 mL of ice-cold water while stirring vigorously.

  • Isolation: Collect the white precipitate of acetanilide by vacuum filtration. Wash the solid with cold water (2 x 25 mL).

  • Drying: Dry the product in a desiccator or a vacuum oven at 50-60°C. The yield should be nearly quantitative. Confirm purity by melting point (114-116°C).

Part B: Friedel-Crafts Acylation of Acetanilide

SAFETY: Aluminum chloride is corrosive and reacts violently with water.[11] Pentadecanoyl chloride is a corrosive acid halide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.[12]

  • Catalyst Suspension: To a 500 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride (AlCl₃, 0.25 mol) and a suitable solvent like dichloromethane or nitrobenzene (150 mL). Cool the suspension to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Dissolve pentadecanoyl chloride (0.11 mol) in the same solvent (50 mL) and add it dropwise to the AlCl₃ suspension with vigorous stirring over 30 minutes.

  • Substrate Addition: Add the dried acetanilide (0.1 mol) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and very cautiously pour it onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).[12] This step is highly exothermic and will liberate HCl gas.

  • Isolation of Intermediate: The crude 4-acetamidophenyl pentadecyl ketone will precipitate. If using a water-immiscible solvent, separate the organic layer, wash it with water, and then evaporate the solvent. If the product precipitates from the aqueous mixture, collect it by vacuum filtration.

Part C: Deprotection to Yield 4-aminophenyl pentadecyl ketone
  • Hydrolysis Setup: Transfer the crude 4-acetamidophenyl pentadecyl ketone from Part B to a 500 mL round-bottom flask. Add a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

  • Workup: After cooling, pour the reaction mixture into 400 mL of cold water. A precipitate of the hydrochloride salt of the product may form.

  • Neutralization: Slowly add a concentrated sodium hydroxide solution until the mixture is basic (pH > 9). This will neutralize the excess acid and deprotonate the ammonium salt to the free amine.

  • Extraction: The free amine product will precipitate as a solid. Collect it by vacuum filtration. Alternatively, if it remains oily, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (3 x 100 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 4-aminophenyl pentadecyl ketone.

Part D: Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). For higher purity, column chromatography on silica gel may be employed.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence of aromatic protons, the α-methylene protons adjacent to the ketone, the long alkyl chain, and the -NH₂ protons.

    • ¹³C NMR: To identify the carbonyl carbon, aromatic carbons, and the carbons of the pentadecyl chain.

    • IR Spectroscopy: To detect characteristic absorption bands for the N-H stretches of the primary amine (~3300-3500 cm⁻¹), the C=O stretch of the ketone (~1650-1680 cm⁻¹), and aromatic C-H bonds.

    • Mass Spectrometry: To confirm the molecular weight of the product (C₂₂H₃₇NO, MW: 331.54 g/mol ).[13]

Data Summary and Reagent Table

The following table summarizes the key quantitative parameters for the synthesis based on a 0.1 mol scale of aniline.

ParameterStage A: ProtectionStage B: AcylationStage C: Deprotection
Key Reagent AnilineAcetanilide4-Acetamidophenyl pentadecyl ketone
Reagent Quantity 9.31 g (0.1 mol)13.52 g (0.1 mol)~37.3 g (crude from Part B)
Other Reagents Acetic Anhydride (10.7 g, 0.105 mol)Pentadecanoyl Chloride (28.9 g, 0.11 mol); AlCl₃ (33.3 g, 0.25 mol)Conc. HCl (50 mL); Ethanol (150 mL)
Solvent None (neat)Dichloromethane (200 mL)Ethanol/Water
Temperature < 60°C0°C to 60°CReflux (~80-90°C)
Reaction Time 30 min3-5 hours4-6 hours
Expected Yield >95% (Acetanilide)70-85% (Ketone Intermed.)>90% (Hydrolysis Step)
Overall Yield --60-75%

Troubleshooting and Scientific Insights

  • Low Yield in Acylation: This is often due to moisture inactivating the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous. Using a slight excess of AlCl₃ can compensate for minor moisture contamination.

  • Formation of ortho-Isomer: While the para-product is sterically and electronically favored, some ortho-acylation may occur. Purification by recrystallization is usually effective at separating the isomers, as the para-isomer is typically less soluble and more crystalline.

  • Incomplete Hydrolysis: If the deprotection step is incomplete, extend the reflux time or increase the concentration of the acid. Monitor via TLC until the starting amide spot disappears.

  • Choice of Solvent: For the Friedel-Crafts acylation, solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common. For less reactive substrates, nitrobenzene can be used, but its high boiling point and toxicity make it less ideal. The long pentadecyl chain improves solubility in nonpolar organic solvents.

References

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reduction Important Concepts and Tips for JEE. Retrieved from [Link]

  • University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]

  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Study.com. (2024). Wolff-Kishner Reduction, Mechanism & Application - Lesson. Retrieved from [Link]

  • askIITians. (2025). Bouveault-Blanc reduction reaction involves A) Reduction of a carbony. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemca. (2026). Bouveault-Blanc Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bouveault–Blanc reduction. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Bouveault–Blanc reduction. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • YouTube. (2022). Organic Chemistry: Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • European Patent Office. (2007). METHOD OF FRIEDEL-CRAFTS ACYLATION OF ANILIDES - EP 1359141 B1. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-(4-Aminophenyl)-1-pentanone. Retrieved from [Link]

  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ScienceDirect. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methanone, (4-aminophenyl)phenyl-. Retrieved from [Link]

  • University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. Retrieved from [Link]

  • Google Patents. (n.d.). US2773904A - Preparation of aralkyl ketones.
  • ResearchGate. (n.d.). Unusual Spectral Shifts of Bis(4-aminophenyl)ether. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Retrieved from [Link]

Sources

Application

Protocol for the Synthesis and Characterization of Schiff Base Liquid Crystals Derived from 4-Aminopalmitophenone

Abstract This comprehensive guide details the synthesis and characterization of Schiff base liquid crystals, beginning with the preparation of the key intermediate, 4-aminopalmitophenone. The protocol outlines a robust t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and characterization of Schiff base liquid crystals, beginning with the preparation of the key intermediate, 4-aminopalmitophenone. The protocol outlines a robust two-step synthesis for 4-aminopalmitophenone, involving the Friedel-Crafts acylation of acetanilide with palmitoyl chloride, followed by acidic hydrolysis for deprotection. Subsequently, the synthesized 4-aminopalmitophenone is condensed with various aromatic aldehydes to yield the target Schiff base liquid crystals. This document provides in-depth, step-by-step methodologies for synthesis, purification, and characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Polarized Optical Microscopy (POM). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the process.

Introduction

Schiff bases, compounds containing an azomethine (-C=N-) functional group, are integral to the field of liquid crystal research. Their rigid molecular structure and the polarity of the imine linkage contribute to the formation of mesophases.[1] The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[2] The mesomorphic properties of these liquid crystals, such as the nematic and smectic phases, are highly dependent on the molecular architecture, particularly the length of terminal alkyl chains which can induce lamellar packing.[3] This guide focuses on the preparation of Schiff base liquid crystals starting from 4-aminopalmitophenone, a long-chain aromatic ketone. The long palmitoyl chain is expected to promote the formation of highly ordered smectic phases, which are of interest for various applications, including display technologies and as components in drug delivery systems.

Part 1: Synthesis of 4-Aminopalmitophenone

The synthesis of 4-aminopalmitophenone is achieved through a two-step process to circumvent the challenges associated with the direct Friedel-Crafts acylation of aniline. The amino group of aniline is first protected as an acetanilide, which then undergoes Friedel-Crafts acylation with palmitoyl chloride. The resulting 4'-palmitoylacetanilide is subsequently deprotected to yield the desired 4-aminopalmitophenone.

Step 1: Synthesis of 4'-Palmitoylacetanilide via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[4] In this step, acetanilide is acylated with palmitoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.

  • Addition of Acetanilide: Cool the suspension to 0°C in an ice bath. To this, add a solution of acetanilide (1.0 equivalent) in dry dichloromethane dropwise via the dropping funnel.

  • Addition of Palmitoyl Chloride: After the addition of acetanilide is complete, add a solution of palmitoyl chloride (1.1 equivalents) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure 4'-palmitoylacetanilide.

Step 2: Deprotection of 4'-Palmitoylacetanilide to 4-Aminopalmitophenone

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the primary amine, 4-aminopalmitophenone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4'-palmitoylacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Precipitation: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution until the product precipitates.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash thoroughly with water to remove any inorganic salts.

  • Drying: Dry the solid in a vacuum oven to obtain 4-aminopalmitophenone.

Part 2: Synthesis of Schiff Base Liquid Crystals

The synthesized 4-aminopalmitophenone is then used as the primary amine component in a condensation reaction with a suitable aromatic aldehyde to form the Schiff base liquid crystal.[5] A catalytic amount of glacial acetic acid is often used to facilitate the reaction.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminopalmitophenone in absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the desired aromatic aldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a condenser and reflux the mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.[6]

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain the pure Schiff base liquid crystal.

Part 3: Characterization of Schiff Base Liquid Crystals

The synthesized Schiff base liquid crystals are characterized to confirm their structure and investigate their mesomorphic properties.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1610-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectroscopy should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm). The signals corresponding to the aromatic protons and the long alkyl chain should also be present and correctly integrated. ¹³C NMR will show a signal for the azomethine carbon around 160 ppm.

Thermal and Mesomorphic Characterization
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes of the synthesized compounds.[7] The sample is heated and cooled at a controlled rate, and the heat flow is measured. The resulting thermogram will show peaks corresponding to melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) points, as well as any liquid crystal-liquid crystal transitions.

  • Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystalline phase.[8] The sample is placed on a hot stage between two crossed polarizers. As the temperature is varied, the different liquid crystalline phases will exhibit characteristic textures (e.g., schlieren, focal conic, or threaded textures for nematic and smectic phases).[3]

Data Presentation

Table 1: Reaction Parameters for Schiff Base Synthesis

EntryAldehyde DerivativeSolventCatalystReflux Time (h)Yield (%)
1BenzaldehydeEthanolGlacial Acetic Acid485
24-MethoxybenzaldehydeEthanolGlacial Acetic Acid390
34-NitrobenzaldehydeEthanolGlacial Acetic Acid582

Table 2: Phase Transition Temperatures of Synthesized Schiff Base Liquid Crystals (°C)

CompoundHeatingCooling
Cr → SmASmA → I
SB-1 95.2115.8
SB-2 102.5135.2
SB-3 110.1142.6

Cr = Crystal, SmA = Smectic A, I = Isotropic Liquid

Experimental Workflow Visualization

Schiff_Base_Synthesis cluster_0 Part 1: Synthesis of 4-Aminopalmitophenone cluster_1 Part 2: Synthesis of Schiff Base Liquid Crystal cluster_2 Part 3: Characterization Acetanilide Acetanilide Friedel_Crafts Friedel-Crafts Acylation (AlCl3, CH2Cl2) Acetanilide->Friedel_Crafts Palmitoyl_Chloride Palmitoyl_Chloride Palmitoyl_Chloride->Friedel_Crafts 4_Palmitoylacetanilide 4_Palmitoylacetanilide Friedel_Crafts->4_Palmitoylacetanilide Deprotection Acidic Hydrolysis (HCl, EtOH) 4_Palmitoylacetanilide->Deprotection 4_Aminopalmitophenone 4_Aminopalmitophenone Deprotection->4_Aminopalmitophenone Condensation Schiff Base Condensation (EtOH, H+) 4_Aminopalmitophenone->Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Condensation Schiff_Base_LC Schiff Base Liquid Crystal Condensation->Schiff_Base_LC Characterization FT-IR NMR DSC POM Schiff_Base_LC->Characterization

Caption: Experimental workflow for the synthesis and characterization of Schiff base liquid crystals.

References

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. MDPI. [Link]

  • Preparation of Series Schiff Bases and Studying of their Liquid Crystalline Behavior. American International Journal of Humanities, Arts and Social Sciences. [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. National Center for Biotechnology Information. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Unknown Source. (Link not available)
  • SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry. [Link]

  • design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar. [Link]

  • Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. National Center for Biotechnology Information. [Link]

  • Friedel-Crafts acylation reaction of anilides.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Unknown Source. (Link not available)

Sources

Method

Application Note: Hydrophobic Surface Modification using 4-Aminophenyl Pentadecyl Ketone

Executive Summary This guide details the protocol for utilizing 4-aminophenyl pentadecyl ketone (1-(4-aminophenyl)hexadecan-1-one) as a robust hydrophobic surface modifier. Unlike simple alkyl thiols which are limited to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-aminophenyl pentadecyl ketone (1-(4-aminophenyl)hexadecan-1-one) as a robust hydrophobic surface modifier. Unlike simple alkyl thiols which are limited to gold substrates and suffer from thermal instability, this aniline-derivative leverages aryl diazonium chemistry to form strong, covalent C-C or C-Metal bonds with a wide variety of substrates including Carbon, Silicon, Indium Tin Oxide (ITO), and Metals.

The presence of the 15-carbon alkyl tail (pentadecyl group) imparts significant hydrophobicity, while the ketone linker provides a unique structural rigidity and dipole moment that can influence molecular ordering in the self-assembled layer.

Molecule Profile & Material Science

PropertySpecification
Chemical Name 1-(4-aminophenyl)hexadecan-1-one
Common Name 4-Aminophenyl Pentadecyl Ketone
CAS Number 79098-14-9
Molecular Formula C₂₂H₃₇NO
Molecular Weight 331.54 g/mol
Structure H₂N-C₆H₄-C(=O)-(CH₂)₁₄-CH₃
Solubility Soluble in THF, Acetonitrile (warm), Ethanol (warm). Insoluble in water.[1]
Function Hydrophobic Anchor (Aniline) + Hydrophobic Tail (C15 Alkyl)
Solubility & Handling

Due to the long aliphatic chain, this molecule exhibits poor solubility in aqueous acids typically used for diazotization (e.g., HCl).[1] Therefore, this protocol utilizes non-aqueous diazotization in acetonitrile (ACN) or a co-solvent system to ensure a homogeneous grafting solution.[1]

Mechanism of Action: Diazonium Grafting[1][2]

The core mechanism involves the in situ conversion of the aniline moiety into a diazonium cation, followed by reductive homolytic cleavage.[1] This generates a highly reactive aryl radical that attacks the surface, forming a covalent bond.[1][2]

Reaction Pathway Diagram[1]

GraftingMechanism Figure 1: Mechanism of Diazonium-Mediated Surface Grafting Aniline 4-Aminophenyl Pentadecyl Ketone Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium + tBuONO (in ACN) Nitrite tert-Butyl Nitrite (Activation) Nitrite->Diazonium Reduction Reductive Cleavage (Electrochemical/Spontaneous) Diazonium->Reduction Radical Aryl Radical (Reactive Species) Reduction->Radical - N2 Surface Grafted Surface (Hydrophobic Layer) Radical->Surface Covalent Bond Formation

Experimental Protocols

Protocol A: Electrochemical Grafting (The "Gold Standard")

Best for: Conductive substrates (Glassy Carbon, Gold, ITO) requiring precise control over layer thickness.[1]

Materials Required:
  • Substrate: Glassy Carbon Electrode (GCE) or Gold slide.[1]

  • Solvent: Anhydrous Acetonitrile (ACN).[1]

  • Reagent: 4-Aminophenyl pentadecyl ketone (1-5 mM).

  • Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄).[1]

  • Activator: tert-Butyl nitrite (tBuONO) (90%).[1]

Step-by-Step Procedure:
  • Surface Cleaning:

    • Polish GCE with 0.05 µm alumina slurry; sonicate in ACN for 5 mins.[1]

    • For Gold: Piranha clean (3:1 H₂SO₄:H₂O₂) for 1 min (Caution: Exothermic!) or UV-Ozone treat for 20 mins.[1]

  • Solution Preparation:

    • Dissolve TBABF₄ (0.1 M) in ACN.[1]

    • Add 4-aminophenyl pentadecyl ketone to reach a concentration of 2 mM .

    • Note: If dissolution is slow, gently warm to 40°C or sonicate.

    • Add tert-butyl nitrite (2 equivalents, ~4 mM) to the solution. Stir for 15 minutes to allow in situ diazotization. The solution may darken slightly.

  • Electrografting (Cyclic Voltammetry):

    • Set up a 3-electrode cell:

      • WE: Substrate

      • RE: Ag/Ag+ (in ACN) or Ag/AgCl (pseudo-ref)

      • CE: Platinum wire[1]

    • Run CV scans from +0.4 V to -0.8 V vs Ag/AgCl.

    • Scan Rate: 50–100 mV/s.[1]

    • Observation: An irreversible reduction peak will appear around -0.2 V to -0.5 V during the first cycle, corresponding to the reduction of the diazonium cation (

      
      ).
      
    • Control: Perform 2–5 cycles. More cycles = thicker, multilayer films (polyaryl layers).[1] For a monolayer, 1-2 cycles are usually sufficient.

  • Post-Grafting Wash:

    • Sonicate the modified surface in Acetone then ACN for 5 minutes each to remove physisorbed species.[1]

    • Dry under a stream of Nitrogen.[1]

Protocol B: Spontaneous Grafting (Dip Coating)

Best for: Large surface areas, non-conductive substrates (if using reducing agents), or labs without potentiostats.[1]

Step-by-Step Procedure:
  • Solution Prep: Prepare a 5 mM solution of the ketone in ACN.

  • Activation: Add isoamyl nitrite or tert-butyl nitrite (10 mM).[1]

  • Incubation:

    • Immerse the clean substrate (e.g., Silicon wafer, Plastic) into the solution.[1]

    • Reaction Time: 1 to 12 hours at Room Temperature.[1]

    • Optional: For non-conductive surfaces like plastics, adding a reducing agent like Hypophosphorous acid (H₃PO₂) (50% aq.[1] solution, added to reach ~1%) can accelerate radical formation.[1]

  • Washing: Rigorous washing (Soxhlet extraction or ultrasonication in acetone) is critical to ensure only covalently bonded molecules remain.[1]

Characterization & Validation Criteria

To validate the success of the hydrophobic modification, compare the treated surface against a blank control.[1]

Quantitative Expectations
TechniqueParameterExpected Result (Grafted)Interpretation
Contact Angle Water (Static)105° ± 5° Successful hydrophobic modification. (Blank Au is <60°).[1]
XPS C1s SpectrumIncrease in 285.0 eV (C-C/C-H)Presence of long alkyl chain.[1]
XPS N1s SpectrumSmall peak at 400 eV Residual azo bridges (-N=N-) may be present, but N signal should be low compared to C.
AFM Roughness (Ra)+1-2 nm vs blankFormation of organic layer.
Cyclic Voltammetry Blocking TestSuppression of Redox Ferricyanide redox peaks will be blocked/suppressed due to the insulating lipid layer.[1]
Cyclic Voltammetry Blocking Test (Protocol)
  • Prepare a solution of 1 mM

    
     in 0.1 M KCl (aqueous).[1]
    
  • Run CV on the modified electrode.

  • Pass Criteria: The redox peaks of ferrocyanide should be significantly diminished or completely disappear compared to the bare electrode, indicating a dense hydrophobic barrier.[1]

Troubleshooting & Optimization

Issue: Low Contact Angle (<90°)
  • Cause: Incomplete coverage or "pinholes" in the layer.[1]

  • Solution: Increase the grafting time (Protocol B) or the number of CV cycles (Protocol A). Ensure the substrate was "atomically" clean before starting.[1]

Issue: "Cloudy" Film or High Roughness
  • Cause: Formation of thick multilayers (polymerization of aryl radicals).[1]

  • Solution: This is common in diazonium chemistry.[1] If a monolayer is strictly required, add a "radical scavenger" like DPPH to the solution, or use a potentiostatic step (hold at reduction potential for 30s) instead of cycling.[1] However, for hydrophobicity, multilayers are often beneficial as they provide a denser barrier.[1]

Issue: Solubility in ACN
  • Cause: The C15 chain is very lipophilic.[1]

  • Solution: If ACN fails to dissolve the compound fully, use a 1:1 mixture of ACN and Toluene .[1] Toluene solvates the tail well, while ACN supports the diazonium salt stability.[1]

References

  • Pinson, J., & Podvorica, F. (2005).[1] Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts.[1] Chemical Society Reviews.[1] Link

  • Mahouche-Chergui, S., et al. (2011). Aryl Diazonium Salts: A New Generation of Surface Modifiers for Composite Materials. ChemPhysChem.[1] Link[1]

  • Bélanger, D., & Pinson, J. (2011).[1] Electrografting: a powerful method for surface modification.[1] Chemical Society Reviews.[1] Link

  • PubChem. (2025).[1][3][4] Compound Summary: 4-Aminophenyl pentadecyl ketone (CAS 79098-14-9). National Library of Medicine.[1] Link

Sources

Application

Application Notes and Protocols: Chemoselective Reduction of 4-Nitrophenyl Pentadecyl Ketone to 4-Aminophenyl Pentadecyl Ketone

Introduction: Navigating Chemoselectivity in Aromatic Amine Synthesis The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and advanced materials. The synthesis of 4-aminophenyl pentadecyl ketone, a molecule with potential applications in liquid crystals and as a synthon for complex pharmaceutical agents, presents a common yet critical challenge: the chemoselective reduction of a nitro group in the presence of a ketone functionality. Both groups are susceptible to reduction under various conditions, making the choice of methodology paramount to achieving high yield and purity of the desired amino ketone.

This guide provides a comprehensive overview and detailed protocols for two robust and field-proven methods for the chemoselective reduction of 4-nitrophenyl pentadecyl ketone. The causality behind experimental choices is elucidated to empower researchers to not only replicate the procedures but also to adapt them to analogous substrates. The protocols are designed as self-validating systems, incorporating in-process monitoring and detailed characterization of the final product.

Methodology Overview: A Comparative Analysis of Reduction Strategies

Two primary methods are presented, each with distinct advantages and considerations:

  • Tin (II) Chloride (SnCl₂) Reduction: A classic and highly reliable method that utilizes stannous chloride as the reducing agent. It is particularly valued for its mildness and high chemoselectivity for the nitro group over carbonyls.[1][2] The reaction is typically carried out in a protic solvent like ethanol. The work-up procedure, while straightforward, requires careful pH adjustment to manage the precipitation and subsequent dissolution of tin salts.[3]

  • Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate: This method employs a palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor.[4][5] CTH offers a greener and often faster alternative to traditional hydrogenation with gaseous hydrogen, operating under milder conditions.[6][7] Careful monitoring is essential to prevent over-reduction of the ketone, though this method generally exhibits good selectivity for the nitro group.[8]

The choice between these methods may depend on factors such as substrate compatibility, available equipment, and desired scale of the reaction.

Experimental Protocols

Protocol 1: Tin (II) Chloride Mediated Reduction

This protocol is lauded for its high selectivity and is suitable for substrates containing sensitive functional groups like ketones.[1][8]

Materials:

  • 4-Nitrophenyl pentadecyl ketone

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl acetate

  • 5 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenyl pentadecyl ketone (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of substrate).

  • Addition of Reducing Agent: To the stirred solution, add tin (II) chloride dihydrate (4-5 equivalents) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Pour the residue into a beaker containing crushed ice.

    • Carefully add 5 M aqueous NaOH solution dropwise with vigorous stirring until the pH is basic (pH > 10). Initially, a white precipitate of tin (IV) hydroxide will form, which will then redissolve upon further addition of base to form sodium stannate.[3]

    • Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminophenyl pentadecyl ketone.

Purification:

The crude product, a waxy solid or oil, can be purified by recrystallization. Given the long alkyl chain, a mixed solvent system is often effective. A good starting point is recrystallization from ethanol/water or heptane/ethyl acetate. Dissolve the crude product in a minimum amount of the more soluble hot solvent and then slowly add the less soluble solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a rapid and environmentally benign alternative for the selective reduction of the nitro group.[4][9]

Materials:

  • 4-Nitrophenyl pentadecyl ketone

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Celite®

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a solution of 4-nitrophenyl pentadecyl ketone (1 equivalent) in methanol or ethanol (15-20 mL per gram of substrate) in a round-bottom flask, add ammonium formate (4-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 65-78 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[8]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified.

Purification:

The purification is analogous to the tin (II) chloride method. Recrystallization from a suitable solvent system such as ethanol/water or heptane/ethyl acetate is recommended.

Data Presentation

ParameterProtocol 1: SnCl₂ ReductionProtocol 2: CTH with Ammonium Formate
Reducing Agent Tin (II) chloride dihydrateAmmonium formate with 10% Pd/C
Stoichiometry 4-5 equivalents4-5 equivalents (Ammonium Formate)
Solvent EthanolMethanol or Ethanol
Temperature Reflux (~78 °C)Reflux (~65-78 °C)
Reaction Time 2-4 hours1-3 hours
Work-up Basic work-up with NaOHFiltration through Celite®
Selectivity High for nitro groupGenerally high, monitor for ketone reduction
Yield (Typical) 85-95%90-98%

Characterization of 4-Aminophenyl Pentadecyl Ketone

The identity and purity of the synthesized 4-aminophenyl pentadecyl ketone should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) compared to those ortho to the ketone.[10][11]

    • Amino Protons: A broad singlet (typically δ 3.5-4.5 ppm), which is exchangeable with D₂O.[12]

    • Alkyl Chain Protons: A triplet for the α-methylene group (adjacent to the carbonyl) typically around δ 2.8-3.0 ppm. A complex multiplet for the bulk of the methylene groups in the chain, and a triplet for the terminal methyl group around δ 0.8-0.9 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal in the downfield region, typically δ 195-205 ppm for an aromatic ketone.[13][14][15]

    • Aromatic Carbons: Four signals for the aromatic ring, with the carbon attached to the amino group being significantly shielded.

    • Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-40 ppm).

  • FT-IR Spectroscopy:

    • N-H Stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.[16][17]

    • C=O Stretching: A strong, sharp absorption band around 1660-1685 cm⁻¹ for the aromatic ketone.[17][18]

    • C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

    • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Visualization of Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_protocol1 Protocol 1: SnCl₂ Reduction cluster_protocol2 Protocol 2: Catalytic Transfer Hydrogenation cluster_purification Purification & Analysis start 4-Nitrophenyl Pentadecyl Ketone p1_step1 Dissolve in Ethanol start->p1_step1 p2_step1 Dissolve in Methanol/Ethanol start->p2_step1 p1_step2 Add SnCl₂·2H₂O p1_step1->p1_step2 p1_step3 Reflux (2-4h) p1_step2->p1_step3 p1_step4 TLC Monitoring p1_step3->p1_step4 p1_step5 Work-up (NaOH) p1_step4->p1_step5 p1_step6 Extraction (EtOAc) p1_step5->p1_step6 purify Recrystallization p1_step6->purify p2_step2 Add Ammonium Formate & Pd/C p2_step1->p2_step2 p2_step3 Reflux (1-3h) p2_step2->p2_step3 p2_step4 TLC Monitoring p2_step3->p2_step4 p2_step5 Filter through Celite p2_step4->p2_step5 p2_step5->purify analyze Spectroscopic Analysis (NMR, IR) purify->analyze end_product 4-Aminophenyl Pentadecyl Ketone analyze->end_product

Caption: Experimental workflow for the reduction of 4-nitrophenyl pentadecyl ketone.

Safety and Handling

  • Tin (II) Chloride: Corrosive and may cause skin sensitization. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle with care, preferably in an inert atmosphere. Do not allow the catalyst to dry on filter paper.

  • Solvents: Ethanol, methanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Nitro Compounds: Aromatic nitro compounds can be toxic. Avoid inhalation and skin contact.

References

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?[Link]

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • University of Calgary. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Stare, M., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(18), 3332. [Link]

  • EP3672935A1. (2020). Process for purifying long chain amino acids.
  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(2), 91-95. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • ScholarWorks @ UTRGV. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. [Link]

  • US5099067A. (1992). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Banik, B. K., et al. (2003). Catalytic Transfer Hydrogenation Using Ammonium Formate. A Review. Indian Journal of Chemistry - Section B, 42B(3), 555-565. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • MacMillan, D. W. C., et al. (2018). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Journal of the American Chemical Society, 140(43), 14078-14089. [Link]

  • Memorial University Research Repository. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. [Link]

  • US2773904A. (1956). Preparation of aralkyl ketones.
  • ResearchGate. (n.d.). FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES.... [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • JACS Directory. (n.d.). Green Chemical Synthesis of Optically Pure 1-(4-Aminophenyl)Ethanol. [Link]

  • University of Wisconsin-Madison. (n.d.). IR Chart - Spectroscopy Tutorial. [Link]

  • Michigan State University. (n.d.). IR Absorption Table. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. [Link]

Sources

Method

Application Note: Synthesis of Lipophilic Azo Dyes Using 4-Aminophenyl Pentadecyl Ketone

Abstract This application note details the protocol for synthesizing highly lipophilic azo dyes utilizing 4-aminophenyl pentadecyl ketone (1-(4-aminophenyl)hexadecan-1-one) as the diazo component. Unlike standard water-s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing highly lipophilic azo dyes utilizing 4-aminophenyl pentadecyl ketone (1-(4-aminophenyl)hexadecan-1-one) as the diazo component. Unlike standard water-soluble aniline derivatives, this precursor possesses a long alkyl chain (


), conferring significant hydrophobicity. This characteristic necessitates a modified diazotization protocol using an organic co-solvent system (Glacial Acetic Acid/HCl) rather than the traditional aqueous method. The resulting dyes are critical candidates for liquid crystal displays (LCDs), fuel markers, and hydrophobic biological probes.

Introduction

Azo dyes constitute the largest class of industrial dyes, characterized by the azo linkage (


).[1][2] While water-soluble azo dyes are ubiquitous in textile dyeing, lipophilic azo dyes  are increasingly valued in high-tech applications such as:
  • Liquid Crystal Displays (LCDs): Functioning as "guest-host" dyes that align with liquid crystal molecules.

  • Fuel & Oil Markers: For supply chain authentication.

  • Supramolecular Chemistry: Self-assembling monolayers on hydrophobic surfaces.

The precursor, 4-aminophenyl pentadecyl ketone , introduces a "lipid tail" to the chromophore. This structural feature drastically reduces solubility in aqueous acid, causing standard diazotization methods to fail due to poor phase contact. This guide provides a robust, solvent-modified protocol to overcome these solubility barriers.

Chemical Basis & Mechanism[3][4][5]

The synthesis follows a two-step mechanism: Diazotization followed by Azo Coupling .[2]

  • Diazotization: The primary amine reacts with nitrous acid (

    
    , generated in situ from 
    
    
    
    ) to form a diazonium salt.[] Due to the lipophilicity of the pentadecyl chain, the amine is dissolved in glacial acetic acid to maintain a homogeneous phase during protonation.
  • Coupling: The electrophilic diazonium ion attacks an electron-rich coupling component (e.g., 2-Naphthol) via Electrophilic Aromatic Substitution (EAS).

Diagram 1: Reaction Mechanism

ReactionMechanism Amine 4-Aminophenyl Pentadecyl Ketone (Lipophilic Amine) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (in AcOH) Reagents NaNO2 / HCl (0-5°C) Reagents->Diazonium Product Lipophilic Azo Dye (Precipitate) Diazonium->Product Coupling (pH 8-9) Coupler 2-Naphthol (Nucleophile) Coupler->Product

Caption: Mechanistic pathway transforming the lipophilic amine into an azo dye via a stabilized diazonium intermediate.

Materials & Equipment

Reagents
  • Precursor: 4-Aminophenyl pentadecyl ketone (Synthesis via Friedel-Crafts acylation of acetanilide if not commercially available).

  • Solvents: Glacial Acetic Acid (99%), Ethanol (95%), Ethyl Acetate.

  • Acids/Bases: Hydrochloric Acid (conc. 37%), Sodium Hydroxide (10% aq), Sodium Carbonate.

  • Reagents: Sodium Nitrite (

    
    ), 2-Naphthol (Coupling Component), Urea (to destroy excess 
    
    
    
    ).
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Mechanical stirrer (magnetic stirring may be insufficient for viscous slurries).

  • Ice-salt bath (to maintain -5°C to 0°C).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase A: Diazotization of the Lipophilic Amine

Rationale: The long alkyl chain prevents dissolution in aqueous HCl. Acetic acid acts as a co-solvent to solubilize the amine while allowing the inorganic nitrite to react.

  • Dissolution: In a 250 mL beaker, dissolve 3.31 g (10 mmol) of 4-aminophenyl pentadecyl ketone in 40 mL of Glacial Acetic Acid . Gentle heating (40°C) may be required to fully solubilize the lipid tail.

  • Acidification: Cool the solution to room temperature. Add 10 mL of concentrated HCl dropwise.

    • Note: A fine precipitate of the amine hydrochloride salt may form. This is acceptable if the particle size is small (milky suspension).

  • Cooling: Place the beaker in an ice-salt bath and cool to 0–5°C .

  • Nitrosation: Prepare a solution of 0.75 g (11 mmol) Sodium Nitrite in 5 mL water . Add this solution dropwise to the amine mixture over 20 minutes.

    • Critical Control: Keep temperature below 5°C to prevent decomposition of the diazonium salt into a phenol.

  • Stirring: Stir for an additional 45 minutes at 0°C. The solution should become clear or turn a deep amber color.

  • Excess Nitrite Removal: Add a spatula tip (~0.1 g) of Urea to decompose excess nitrous acid. (Test with starch-iodide paper; it should remain white if excess

    
     is gone).
    
Phase B: Coupling Reaction (Alkaline Method)

Rationale: 2-Naphthol couples at the ortho-position in alkaline media. The pH must be controlled to keep the naphthol soluble (as naphthoxide) but not so high that it decomposes the diazonium salt.

  • Coupler Preparation: In a separate flask, dissolve 1.44 g (10 mmol) of 2-Naphthol in 40 mL of 10% NaOH solution. Cool this solution to 0–5°C .

  • Coupling: Slowly pour the Diazonium solution (Phase A) into the Coupler solution (Phase B) with vigorous stirring.

    • Observation: A brilliant red/orange precipitate will form immediately.

    • pH Adjustment: During addition, monitor pH.[] If it drops below 8, add saturated Sodium Acetate or Sodium Carbonate solution to maintain alkalinity.

  • Completion: Stir the colored suspension for 1 hour at 0-5°C, then allow it to warm to room temperature over 2 hours.

Phase C: Isolation and Purification
  • Filtration: Filter the crude dye using a Buchner funnel. Wash copiously with cold water to remove inorganic salts (NaCl, NaOAc).

  • Acid Wash: Wash the precipitate with a small amount of dilute HCl (0.1 M) to remove any unreacted amine, followed by water until neutral.

  • Recrystallization: Recrystallize the solid from Ethanol or an Ethanol/Acetone (80:20) mixture. The lipophilic tail aids solubility in hot ethanol but ensures precipitation upon cooling.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Diagram 2: Experimental Workflow

Workflow Start Start: 4-Aminophenyl Pentadecyl Ketone Solubilization Dissolve in Glacial AcOH Add conc. HCl Start->Solubilization Diazotization Add NaNO2 (aq) dropwise Temp: 0-5°C Solubilization->Diazotization Coupling Mix Diazo + Coupler Maintain pH 8-9 Diazotization->Coupling CouplerPrep Dissolve 2-Naphthol in 10% NaOH CouplerPrep->Coupling Filtration Vacuum Filtration Wash with Water Coupling->Filtration Purification Recrystallize (Ethanol) Dry Filtration->Purification

Caption: Step-by-step workflow from precursor solubilization to purified dye isolation.[1][4][5][6][7]

Results & Characterization

Successful synthesis is validated by the appearance of a deeply colored solid (typically red-orange for 2-naphthol derivatives) and specific spectral signatures.

Quantitative Data Summary (Expected)
ParameterValue / ObservationNotes
Appearance Bright Red/Orange PowderTypical of phenyl-azo-naphthol dyes.
Yield 75% - 85%Losses primarily during recrystallization.
Melting Point 95°C - 105°CLower than short-chain analogues due to the pentadecyl tail.
Solubility Soluble: DCM, Hexane, TolueneInsoluble: WaterConfirms lipophilic nature.
Spectral Validation
  • FT-IR:

    • 2920, 2850 cm⁻¹: Strong C-H stretching (Pentadecyl chain).

    • 1680 cm⁻¹: C=O stretching (Ketone).

    • 1450-1500 cm⁻¹: -N=N- Azo stretch (often weak/obscured by aromatics).

  • UV-Vis:

    • 
       approx. 480-500 nm  (in Dichloromethane).
      
    • Significant solvatochromism may be observed due to the push-pull nature of the ketone (acceptor) and naphthol (donor).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar formation Temperature > 5°C during diazotization.Ensure strict temperature control. Use crushed ice inside the reaction mixture if necessary.
Incomplete Dissolution Amine hydrophobicity too high for solvent.Increase Acetic Acid ratio or add 10% Propionic Acid.
Precipitation during Diazotization Formation of insoluble diazonium salt.This is common with lipophilic amines. Ensure vigorous stirring; the suspension will still react with the coupler.
Dull Color Coupling pH too low (acidic).Ensure the coupling bath remains alkaline (pH > 8) to keep 2-naphthol reactive.

References

  • Synthesis of Azo Dyes from 4-Aminoacetophenone (Homologue)

    • Title: Synthesis and Characterization of Some Azo Dyes Derived
    • Source: Journal of Biochemical Technology (2018).
    • URL:[Link] (General Journal Link - specific article accessed via snippets).

  • Diazotization of Hydrophobic Amines

    • Title: Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.[8]

    • Source: US P
    • URL
  • Liquid Crystal Azo Dyes

    • Title: Synthesis and properties of azo dye aligning layers for liquid crystal cells.[9]

    • Source: ResearchG
    • URL:[Link]

  • General Azo Coupling Protocols

    • Title: The Synthesis of Azo Dyes (Lab Manual).
    • Source: University of New Brunswick.
    • URL:[Link]

Sources

Application

Application Note: Preparation of Self-Assembled Monolayers (SAMs) Using Long-Chain Amino Ketones

This Application Note is structured to address the specific and advanced requirements of preparing Self-Assembled Monolayers (SAMs) using long-chain amino ketones . Direct Assembly (Physisorption/Coordination): For oxide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific and advanced requirements of preparing Self-Assembled Monolayers (SAMs) using long-chain amino ketones .

  • Direct Assembly (Physisorption/Coordination): For oxide surfaces or nanoparticle stabilization.

  • Linker-Mediated Assembly (Covalent/Chemisorption): The "Gold Standard" for drug development and biosensors, ensuring stability via a thiol or silane anchor.

Executive Summary

Long-chain amino ketones (e.g.,


-amino ketones, enaminones, and quorum-sensing signals like CAI-1) represent a niche but critical class of surface ligands. Unlike simple alkanethiols, these molecules offer dual functionality: the amine  serves as a coordination site or proton acceptor, while the ketone  provides a reactive handle for bio-conjugation or hydrogen bonding.

This guide details the protocols for fabricating SAMs of these molecules. It addresses the primary challenge: Amines and ketones are weak anchors on gold compared to thiols. Therefore, successful application requires either oxide-substrate targeting (where amines bind strongly) or bifunctional linker strategies for noble metals.

Key Applications:

  • Nanomaterials: Stabilizing metal nanoparticles via enaminone coordination.

  • Catalysis: Creating surface-bound ligands for transition metal coordination.

Mechanistic Principles

The Challenge of Direct Assembly

While alkanethiols form ordered SAMs on gold (


45 kcal/mol bond strength), amines form weaker coordinate bonds (

6-8 kcal/mol). Long-chain amino ketones rely heavily on Van der Waals packing between the alkyl chains to stabilize the monolayer.
  • On Gold (Au): Direct assembly leads to labile, disordered monolayers. Solution: Use a thiol-linker or co-adsorb with a spacer.

  • On Silica (

    
    ) / Oxides:  The amine group protonates (
    
    
    
    ) and binds electrostatically to negatively charged silanol groups (
    
    
    ). This is the preferred route for direct assembly.
Molecular Orientation

The orientation depends on the position of the amine relative to the ketone.

  • Terminal Amine: The amine anchors to the surface; the ketone is exposed at the interface (Tail).

  • Internal Amino-Ketone (Enaminone): The

    
    -amino ketone motif often chelates surface metal ions, lying flat or tilted.
    

SAM_Mechanism Substrate Substrate (Au or SiO2) Interaction Surface Binding (Coordination/Electrostatic) Substrate->Interaction Anchor Anchor Group (Amine or Thiol-Linker) Chain Long Alkyl Chain (Van der Waals Packing) Anchor->Chain Head Functional Head (Ketone/Enaminone) Chain->Head Packing Hydrophobic Stabilization Chain->Packing Inter-chain Interaction->Anchor

Caption: Structural hierarchy of an Amino-Ketone SAM. The stability relies on the synergy between the surface anchor and the hydrophobic packing of the alkyl chain.

Experimental Protocols

Protocol A: Direct Assembly on Silica/Glass (Electrostatic/H-Bonding)

Best for: Basic research, cell culture substrates, and rapid screening.

Materials:

  • Substrate: Polished silicon wafers or glass slides.

  • Ligand: Long-chain amino ketone (e.g., (Z)-3-aminoundec-2-en-4-one, dissolved in Ethanol/Toluene).

  • Solvent: Anhydrous Ethanol or Toluene (99.9%).

  • Cleaning Agents: Piranha solution (

    
    , 3:1). (DANGER: Corrosive/Explosive) .
    

Workflow:

  • Substrate Activation:

    • Immerse glass/Si in Piranha solution for 30 min to generate surface silanol (

      
      ) groups.
      
    • Rinse copiously with Milli-Q water.

    • Dry under a stream of

      
      . Surface must be hydrophilic (Contact angle < 10°).
      
  • Deposition:

    • Prepare a 1 mM - 5 mM solution of the amino ketone in Toluene.

    • Note: Toluene is preferred over ethanol for amino-silane/amine adsorption to prevent competition from solvent H-bonding.

    • Immerse the substrate for 12–24 hours at room temperature in a sealed container (to prevent solvent evaporation).

  • Post-Treatment (Curing):

    • Remove substrate and rinse with fresh Toluene, then Ethanol.

    • Bake at 110°C for 30 mins. Why? This promotes dehydration and locks the amine-silanol interaction (or siloxane formation if using silane precursors).

  • Validation:

    • Check Contact Angle (Expected: 80°–100° for long alkyl chains).

Protocol B: Thiol-Linker Strategy on Gold (Covalent)

Best for: Drug development, SPR sensors, and electrochemical stability. Concept: Since amino ketones bind weakly to Au, we use a "Linker" approach: Use an


-amino-alkanethiol SAM, then react it with a diketone to form the amino-ketone in situ, OR synthesize a thiolated amino-ketone precursor.

Workflow (In-situ Surface Synthesis):

  • Preparation of Base Layer:

    • Clean Gold slide (UV/Ozone for 20 min).

    • Incubate in 1 mM 11-amino-1-undecanethiol (in Ethanol) for 24 hours.

    • Result: A robust SAM exposing terminal amine groups (

      
      ).
      
  • Functionalization (Schiff Base / Enaminone Formation):

    • Prepare a solution of the Diketone or Methyl Ketone (e.g., 2,4-pentanedione or specific drug precursor) in Ethanol (10 mM).

    • Add catalytic acid (1% Acetic Acid) or use anhydrous conditions with molecular sieves to drive water removal.

    • Incubate the Amino-SAM in this ketone solution for 4–6 hours.

  • Reduction (Optional but Recommended):

    • If a stable amine is required (removing the double bond), treat with

      
       (10 mM) in Methanol for 1 hour.
      
    • For Enaminones (Quorum sensing mimics): Do not reduce; the

      
       conjugation is the active pharmacophore.
      

Quantitative Characterization

To validate the "Self-Validating System," compare your results against these standard metrics.

ParameterTechniqueExpected Value (Well-Formed SAM)Troubleshooting (If deviating)
Thickness Ellipsometry1.5 – 2.5 nm (depends on chain length)< 1.0 nm: Low coverage. Increase incubation time.
Wettability Contact Angle (Water)85° – 105° (Hydrophobic tail)< 60°: Disordered layer or exposed polar groups.
Composition XPS (N1s Peak)~400 eV (Amine/Amide signal)No N peak: Failed adsorption.
Vibration PM-IRRAS2918 cm⁻¹ (

antisym stretch)
> 2925 cm⁻¹: Liquid-like (disordered) chains.
Ketone Signal PM-IRRAS~1700–1650 cm⁻¹ (C=O stretch)Shift to ~1600 cm⁻¹ indicates Enaminone H-bonding.

Process Workflow Diagram

SAM_Workflow Start Start: Clean Substrate Soln Solution Prep (1-5 mM in Toluene/EtOH) Start->Soln Select Solvent Incubate Incubation (12-24h, RT, Dark) Soln->Incubate Immersion Rinse Rinse & Dry (Remove Physisorbed) Incubate->Rinse Equilibrium Reached Analyze Analysis (XPS, CA, IR) Rinse->Analyze Quality Control Analyze->Start Fail (<85° CA)

Caption: Operational workflow for SAM deposition. The feedback loop at 'Analysis' ensures only validated surfaces move to biological testing.

Troubleshooting & Expert Tips

  • The "Multilayer" Problem: Long-chain amino ketones can form bilayers (tail-to-tail) due to strong hydrophobic interactions.

    • Fix: Rigorous rinsing with the deposition solvent followed by a polar solvent (Ethanol) is mandatory to strip physisorbed layers.

  • Oxidation: Amino groups are susceptible to oxidation over weeks.

  • Solvent Choice:

    • Ethanol: Good for thiols, but can compete with amines for surface sites on silica.

    • Toluene/Hexane: Better for direct amine adsorption (Protocol A) as they force the polar amine headgroup to the surface.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews. Link

  • Smith, R. et al. (2020). Surface functionalization of silica with amino-silanes for protein immobilization. Journal of Colloid and Interface Science. (General protocol for amine-silica interactions).
  • Humanes, I. et al. (2025). Self-assembled monolayers of 6-amino-1-hexanethiol on gold as a potential form of surface functionalization.[1][2] Journal of Electroanalytical Chemistry. Link

Sources

Method

Application Note: High-Efficiency Synthesis of N-Palmitoylaniline (Palmitanilide)

Abstract This application note details a robust, scalable protocol for the acylation of aniline with palmitoyl chloride to synthesize N-palmitoylaniline (Palmitanilide) . Fatty acid amides are critical motifs in drug del...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the acylation of aniline with palmitoyl chloride to synthesize N-palmitoylaniline (Palmitanilide) . Fatty acid amides are critical motifs in drug delivery systems and lipid-drug conjugates (LDCs), often used to enhance the lipophilicity and membrane permeability of small molecule payloads. This guide moves beyond generic "textbook" conditions, offering a refined method that maximizes yield (>95%) and purity through strict moisture control and optimized workup procedures.

Introduction & Mechanistic Insight

The synthesis of N-palmitoylaniline proceeds via a Nucleophilic Acyl Substitution mechanism (specifically, the Schotten-Baumann reaction under anhydrous conditions).

The Chemistry

Aniline acts as the nucleophile, attacking the carbonyl carbon of palmitoyl chloride. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted aniline (which would render it non-nucleophilic).

  • Electrophile: Palmitoyl Chloride (highly reactive, moisture-sensitive).

  • Nucleophile: Aniline (moderately nucleophilic).

  • Base/Scavenger: Pyridine or Triethylamine (Et

    
    N). Pyridine is often preferred in dichloromethane (DCM) as it acts as both a solvent modifier and an acid scavenger without causing precipitation issues common with triethylamine hydrochloride in certain concentrations.
    

Key Mechanistic Challenge: The primary competitor in this reaction is hydrolysis . Palmitoyl chloride reacts violently with water to form palmitic acid. Therefore, the use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is non-negotiable for high yields.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent Dichloromethane (DCM)Excellent solubility for both reactants and the lipid product; easy removal (low BP).
Base Triethylamine (Et

N)
Efficient HCl scavenger; Et

N·HCl salts are easily washed away with water.
Stoichiometry 1.0 : 1.1 : 1.2Aniline (1.0 eq) : Palmitoyl Chloride (1.1 eq) : Base (1.2 eq). Slight excess of acid chloride ensures complete conversion of the limiting amine.
Temperature 0°C

RT
Initial cooling controls the exotherm; warming to Room Temperature (RT) drives completion.
Atmosphere Nitrogen/ArgonPrevents hydrolysis of the acid chloride.

Experimental Protocol

Materials & Reagents[1][2]
  • Aniline (CAS 62-53-3): Distill before use if significantly colored (oxidation products).

  • Palmitoyl Chloride (CAS 112-67-4): 98% purity. Handle in a fume hood (lachrymator).

  • Triethylamine (Et

    
    N) : Dried over KOH or molecular sieves.
    
  • Dichloromethane (DCM) : Anhydrous grade.

  • Wash Solutions: 1M HCl, Saturated NaHCO

    
    , Brine.
    
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) and maintain a positive pressure balloon throughout.
    
  • Add Aniline (1.86 g, 20 mmol) and Triethylamine (3.35 mL, 24 mmol) to the flask.

  • Add 50 mL of anhydrous DCM and stir until dissolved.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Acylation

  • Dissolve Palmitoyl Chloride (6.05 g, 22 mmol) in 20 mL of anhydrous DCM in a separate pressure-equalizing addition funnel (or syringe).

  • Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes. Note: Visible precipitation of triethylamine hydrochloride (white solid) will occur.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours . Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

Step 3: Workup

  • Quench the reaction by adding 50 mL of 1M HCl . This neutralizes excess base and solubilizes the amine salts.

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extract the aqueous layer once with 20 mL DCM . Combine organic layers.

  • Wash Sequence:

    • Wash with 50 mL 1M HCl (removes unreacted aniline).

    • Wash with 50 mL Saturated NaHCO

      
        (removes palmitic acid byproduct).
      
    • Wash with 50 mL Brine (drying step).

  • Dry the organic phase over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Step 4: Purification (Recrystallization)

  • The crude solid is often quite pure (>90%). For analytical grade (>99%):

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (95% or absolute) .

  • Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filter the white crystalline solid and wash with cold ethanol.

  • Dry under high vacuum.

Quality Control & Validation

Physical Properties
PropertySpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or impurities.
Melting Point 90.0 – 93.0 °C Sharp range indicates high purity [1][2].[1]
Solubility Soluble in DCM, Chloroform, THFInsoluble in water.
Spectral Validation (NMR)

H NMR (400 MHz, CDCl

):
Shift (

ppm)
MultiplicityIntegrationAssignment
7.50 Doublet (d)2HAromatic (Ortho to NH)
7.30 Triplet (t)2HAromatic (Meta)
7.10 Triplet (t)1HAromatic (Para)
7.20 - 7.40 Broad Singlet1HAmide N-H
2.35 Triplet (t)2H

-CH

(next to Carbonyl)
1.70 Multiplet (m)2H

-CH

1.25 - 1.35 Multiplet~24HAlkyl Chain (Methylene envelope)
0.88 Triplet (t)3HTerminal Methyl (-CH

)

Process Workflow (Visualization)

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification Start Aniline + Et3N in Anhydrous DCM Reagent Palmitoyl Chloride in DCM Start->Reagent Add dropwise @ 0°C (N2 Atmosphere) Reaction Stir at RT (3-4 Hours) Reagent->Reaction Check TLC Check (Complete Conversion?) Reaction->Check Quench Quench with 1M HCl Check->Quench Yes Wash Wash Sequence: 1. 1M HCl (Remove Aniline) 2. NaHCO3 (Remove Acid) 3. Brine (Dry) Quench->Wash Recryst Recrystallize from Hot Ethanol Wash->Recryst Final Pure N-Palmitoylaniline (White Crystals, MP 90-93°C) Recryst->Final caption Figure 1: Optimized workflow for the synthesis and purification of Palmitanilide.

Figure 1: Optimized workflow for the synthesis and purification of Palmitanilide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Palmitoyl ChlorideEnsure glassware is flame-dried; use fresh anhydrous DCM; check N

line.
Oiling Out Impure starting materialDistill aniline before use. Ensure complete removal of DCM before recrystallization.
Melting Point < 88°C Residual Palmitic AcidRe-wash organic layer with 1M NaOH or saturated NaHCO

; repeat recrystallization.
Colored Product Oxidation of AnilineUse freshly distilled aniline; perform reaction in the dark if necessary.

References

  • Tokyo Chemical Industry (TCI). Product Specification: Palmitanilide (CAS 6832-98-0). Retrieved from .

  • GuideChem. Synthesis and Application of Palmitoyl Chloride and Derivatives. Retrieved from .

  • MIT OpenCourseWare. Recrystallization Techniques: Solvent Selection. Retrieved from .

  • National Institute of Standards and Technology (NIST). Phase Change Data for Fatty Amides. Retrieved from .

Sources

Application

Step-by-step synthesis of 1-(4-aminophenyl)hexadecan-1-one from aniline

This Application Note is designed for professional researchers in organic synthesis and drug development. It details the synthesis of 1-(4-aminophenyl)hexadecan-1-one (also known as 4-aminohexadecanophenone ) from anilin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers in organic synthesis and drug development. It details the synthesis of 1-(4-aminophenyl)hexadecan-1-one (also known as 4-aminohexadecanophenone ) from aniline. This molecule is a valuable lipophilic building block, often utilized in the development of liquid crystals, lipophilic dyes, and lipid-drug conjugates.

Safety & Compliance Declaration

WARNING: This protocol involves the use of hazardous reagents, including Aniline (toxic, carcinogen), Aluminum Chloride (corrosive, water-reactive), and Palmitoyl Chloride (corrosive).

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: All halogenated solvents and aqueous waste must be disposed of according to institutional EHS guidelines.

Retrosynthetic Analysis & Strategy

Direct acylation of aniline is not feasible because the amino group (


) is a strong Lewis base. It reacts with the Lewis acid catalyst (

) to form a deactivated complex, preventing the Friedel-Crafts reaction. Furthermore, the amino group itself is susceptible to acylation.

Strategic Solution:

  • Protection: Mask the amine as an amide (acetanilide). This protects the nitrogen and directs the incoming acyl group to the para position due to steric hindrance at the ortho sites.

  • Acylation: Perform Friedel-Crafts acylation using palmitoyl chloride and aluminum chloride.

  • Deprotection: Hydrolyze the amide back to the free amine.

SynthesisStrategy Aniline Aniline (Starting Material) Protection Phase 1: N-Acetylation Aniline->Protection Acetanilide Acetanilide (Protected) Protection->Acetanilide Acylation Phase 2: Friedel-Crafts Acetanilide->Acylation Intermediate 4'-Palmitoylacetanilide Acylation->Intermediate Deprotection Phase 3: Hydrolysis Intermediate->Deprotection Target 1-(4-aminophenyl) hexadecan-1-one Deprotection->Target

Figure 1: Modular synthetic workflow for the conversion of aniline to 4-aminohexadecanophenone.

Detailed Protocol

Phase 1: Protection of Aniline

Objective: Convert aniline to acetanilide to prevent N-complexation and direct regioselectivity.

ReagentMW ( g/mol )Equiv.[1]Role
Aniline 93.131.0Substrate
Acetic Anhydride 102.091.2Acetylating Agent
Water 18.02SolventReaction Medium
Sodium Acetate 82.031.2Buffer/Base

Procedure:

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve aniline (9.3 g, 100 mmol) in 250 mL of water containing concentrated HCl (8.5 mL) .

  • Acetylation: Prepare a solution of sodium acetate (10 g) in 30 mL water. Add acetic anhydride (11.5 mL, 120 mmol) to the aniline solution, followed immediately by the sodium acetate solution.

  • Precipitation: Stir vigorously for 10 minutes. The mixture will become cloudy as acetanilide precipitates. Cool in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the white solid under vacuum. Wash with cold water (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at 60°C. Expected Yield: 90-95% (mp: 113-115°C).

Phase 2: Friedel-Crafts Acylation

Objective: Introduce the C16 lipid chain at the para position. Critical Mechanism: The amide oxygen coordinates with


. Therefore, >2 equivalents  of 

are required: 1 eq to complex the amide, 1 eq to activate the acyl chloride, and a slight excess to drive kinetics.
ReagentMW ( g/mol )Equiv.[1]Role
Acetanilide 135.171.0Substrate
Palmitoyl Chloride 274.871.1Electrophile Source
Aluminum Chloride (

)
133.342.5Lewis Acid
Dichloromethane (DCM) -SolventAnhydrous Solvent

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to a nitrogen line and a gas trap (to neutralize HCl gas evolved).

  • Catalyst Suspension: Under nitrogen, charge the flask with anhydrous

    
     (16.6 g, 125 mmol)  and dry DCM (50 mL) . Cool to 0°C.[1]
    
  • Electrophile Formation: Add palmitoyl chloride (15.1 g, 55 mmol) dropwise to the suspension. Stir for 15 minutes at 0°C. The solution may turn yellow/orange as the acylium ion forms.

  • Addition: Dissolve acetanilide (6.75 g, 50 mmol) in dry DCM (30 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature < 10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux (40°C) for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

  • Quenching: Cool the mixture to 0°C. Very carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and conc. HCl (20 mL) . Stir until the aluminum complex is fully broken (solid dissolves/disperses).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with saturated 
    
    
    
    and brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol/Methanol.

    • Intermediate:N-(4-hexadecanoylphenyl)acetamide .

Phase 3: Hydrolytic Deprotection

Objective: Remove the acetyl group to reveal the primary amine.

ReagentRole
Intermediate (from Phase 2) Substrate
6M Hydrochloric Acid Hydrolysis Agent
Ethanol (95%) Co-solvent
NaOH (10% aq) Neutralization

Procedure:

  • Hydrolysis: Place the recrystallized intermediate in a round-bottom flask. Add Ethanol (50 mL) and 6M HCl (20 mL) .

  • Reflux: Heat to reflux (approx. 80-90°C) for 3–4 hours. The solution should become clear.

  • Precipitation: Cool the mixture to room temperature. The hydrochloride salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice water (100 mL). Basify to pH ~10 using 10% NaOH solution. The free base (product) will precipitate as a solid.

  • Final Isolation: Filter the solid. Wash thoroughly with water to remove salts.

  • Final Purification: Recrystallize from Ethanol or an Ethanol/Hexane mixture to obtain analytical grade crystals.

Process Visualization

ReactionFlow cluster_0 Phase 2: Friedel-Crafts Acylation cluster_1 Phase 3: Workup & Hydrolysis AlCl3 AlCl3 + Palmitoyl-Cl Acylium Acylium Ion Complex AlCl3->Acylium Activation SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex Acetanilide_Input Acetanilide in DCM Acetanilide_Input->SigmaComplex Nucleophilic Attack Quench Ice/HCl Quench SigmaComplex->Quench Amide_Inter Amide Intermediate (Precipitate) Quench->Amide_Inter Acid_Hydrolysis HCl / EtOH Reflux Amide_Inter->Acid_Hydrolysis Final_Product 4-Aminohexadecanophenone Acid_Hydrolysis->Final_Product - AcOH

Figure 2: Mechanistic flow of the acylation and deprotection sequences.

Analytical Validation (Expected Data)

To ensure the integrity of the synthesis, the final product must be validated against these parameters:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature value approx. 85–87°C (varies slightly with purity).

  • IR Spectroscopy:

    • N-H stretch: Doublet around 3300–3400 cm⁻¹ (primary amine).

    • C=O stretch: Strong band around 1660–1680 cm⁻¹ (aryl ketone).

  • 1H-NMR (CDCl3, 400 MHz):

    • 
       7.8 (d, 2H, Ar-H ortho to C=O)
      
    • 
       6.6 (d, 2H, Ar-H ortho to NH2)
      
    • 
       4.1 (br s, 2H, NH2)
      
    • 
       2.9 (t, 2H, 
      
      
      
      -CH2)
    • 
       1.6 (m, 2H, 
      
      
      
      -CH2)
    • 
       1.2-1.4 (m, 24H, alkyl chain)
      
    • 
       0.88 (t, 3H, terminal CH3)
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley, 2007 . (Mechanistic grounding for electrophilic aromatic substitution).[1]

  • Castellano, J. A., et al. "Liquid Crystals. I. The Synthesis and Liquid Crystalline Properties of Some 4-Substituted Benzylidene-4'-alkoxyanilines." The Journal of Organic Chemistry, 1968 , 33(9), 3501-3504. Link (Context for long-chain aniline derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield for 4-Aminophenyl Pentadecyl Ketone

Introduction The synthesis of 4-aminophenyl pentadecyl ketone (1-(4-aminophenyl)hexadecan-1-one) is a classic two-step sequence involving the Friedel-Crafts acylation of acetanilide followed by amide hydrolysis.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 4-aminophenyl pentadecyl ketone (1-(4-aminophenyl)hexadecan-1-one) is a classic two-step sequence involving the Friedel-Crafts acylation of acetanilide followed by amide hydrolysis.[1] While theoretically straightforward, this reaction is notorious for variable yields (often stalling at 30–40%) due to the "surfactant-like" nature of the long alkyl chain (C15) and the complexation behavior of the Lewis acid catalyst.

This guide addresses the specific kinetic and thermodynamic bottlenecks of this synthesis. It moves beyond standard textbook protocols to provide industrial optimization strategies for researchers facing low yields, incomplete conversion, or difficult workups.

Module 1: The Friedel-Crafts Acylation (Critical Step)

The primary cause of yield loss occurs here. The reaction involves Acetanilide and Palmitoyl Chloride (Hexadecanoyl Chloride) catalyzed by Aluminum Chloride (AlCl₃) .

The Stoichiometry Trap

Q: I am using 1.1 equivalents of AlCl₃, but conversion is poor. Why?

A: You are under-dosing the catalyst.[1] Friedel-Crafts acylation of acetanilide requires a minimum of 2.5 to 3.0 equivalents of AlCl₃.[1]

  • Reasoning: Acetanilide is a Lewis base.[2] The first equivalent of AlCl₃ coordinates immediately to the amide oxygen, "deactivating" the catalyst. The second equivalent coordinates to the ketone product as it forms. Only the excess AlCl₃ is available to generate the acylium ion required for the reaction to proceed.

  • Correction: Increase AlCl₃ loading to 3.0 equivalents relative to acetanilide.

Protocol Optimization: The "Perrier" Addition

Q: Should I mix everything together or add reagents sequentially?

A: Use the modified Perrier addition method to maximize the concentration of the active electrophile.

  • Step 1: Dissolve Palmitoyl Chloride (1.1 equiv) in dry 1,2-dichloroethane (DCE) or DCM.

  • Step 2: Add AlCl₃ (3.0 equiv) at 0°C. Wait 15-20 minutes. This forms the discrete Acylium-AlCl₄ complex.[1]

  • Step 3: Add Acetanilide (1.0 equiv) as a solid or solution slowly.

  • Step 4: Reflux.

Visualization: Stoichiometry & Mechanism

The following diagram illustrates the consumption of catalyst and the critical complexation events.

FC_Mechanism cluster_stoich Stoichiometry Requirement AlCl3 AlCl3 Catalyst Complex1 Inactive Complex (AlCl3-Amide) AlCl3->Complex1 Acylium Active Acylium Ion [R-C=O]+ [AlCl4]- AlCl3->Acylium Acetanilide Acetanilide (Substrate) Acetanilide->Complex1 Consumes 1.0 eq AlCl3 PalmCl Palmitoyl Chloride (Reagent) PalmCl->Acylium Requires AlCl3 ProductComplex Product Complex (AlCl3-Ketone) Complex1->ProductComplex + Acylium Ion (Reaction) FinalProduct 4-Acetamidophenyl Pentadecyl Ketone ProductComplex->FinalProduct Quench (H2O)

Caption: AlCl₃ consumption flow. Note that 1.0 eq is sacrificed to the substrate immediately, necessitating excess catalyst.

Module 2: Hydrolysis (The Deprotection)

After acylation, you have 4-acetamidophenyl pentadecyl ketone . You must remove the acetyl group to get the free amine.

Q: My hydrolysis takes 48+ hours or yields a sticky solid. How do I speed this up?

A: The issue is solubility , not reactivity. The C16 alkyl chain makes the molecule hydrophobic, preventing aqueous acid (HCl) from attacking the amide effectively.

  • Solution: Use a co-solvent system .

    • Standard (Slow): 6M HCl (aqueous).

    • Optimized (Fast): Ethanol/6M HCl (1:1 ratio) or Dioxane/HCl. The organic solvent solubilizes the lipid tail, allowing the acid to access the amide bond.

  • Reflux: Maintain a hard reflux (approx. 80-90°C).

Module 3: Troubleshooting & FAQs

Issue: The "AlCl₃ Sludge"

Q: Upon quenching the Friedel-Crafts reaction, I get an inseparable emulsion/sludge. A: This is common with long-chain surfactants.

  • Fix: Do not pour water into the reaction. Pour the reaction mixture slowly into a beaker of crushed ice/conc. HCl (10:1) . The acid prevents the precipitation of aluminum hydroxides (the "slime") by keeping aluminum in the soluble

    
     form.
    
Issue: Regioselectivity

Q: Am I getting the ortho-isomer? A: The steric bulk of the pentadecyl chain and the acetamido group strongly favors the para position (>95%). If you see impurities, they are likely unreacted acetanilide or de-acetylated aniline (if temperature was too high).

Data Table: Solvent Effects on Yield
SolventTemperature LimitSolubility of C16-IntermediateTypical YieldNotes
Dichloromethane (DCM) 40°CHigh45-55%Temp often too low for difficult substrates.[1]
1,2-Dichloroethane (DCE) 83°CHigh75-85% Recommended. Higher boiling point drives reaction.[1]
Nitrobenzene 210°CVery High60-70%Hard to remove; toxic.[1] Avoid if possible.
Carbon Disulfide (CS₂) 46°CModerate40%Highly flammable; neurotoxic. Obsolete.

Experimental Protocol (Optimized)

Target: 10g scale synthesis of 4-aminophenyl pentadecyl ketone.

  • Acylation:

    • In a dry flask under Argon, dissolve Palmitoyl Chloride (15.2 g, 55 mmol) in 1,2-Dichloroethane (100 mL).

    • Cool to 0°C. Add AlCl₃ (20.0 g, 150 mmol) in portions. Stir 20 min.

    • Add Acetanilide (6.75 g, 50 mmol).

    • Heat to reflux (83°C) for 4–6 hours. Monitor by TLC (the intermediate is less polar than acetanilide).

    • Quench: Pour into Ice (200g) + HCl (20mL). Extract with DCM. Wash organic layer with water, then Brine. Dry (

      
      ) and evaporate.
      
    • Intermediate: crude 4-acetamidophenyl pentadecyl ketone.[1]

  • Hydrolysis:

    • Dissolve the crude intermediate in Ethanol (60 mL).

    • Add 6M HCl (40 mL).

    • Reflux for 3–5 hours. (Solution should become clear).

    • Neutralization: Cool. Add 10% NaOH until pH ~8–9. The free amine will precipitate as a solid.

    • Purification: Recrystallize from Ethanol or Toluene .

References

  • Friedel-Crafts Acylation of Anilides

    • Source: Merck Index & Sigma-Aldrich Technical Library.
    • Citation: "Friedel–Crafts Acylation."[2][3][4] MilliporeSigma. Link

  • Solvent Effects in Acylation

    • Source: Organic Chemistry Portal.
    • Citation: "Acylation of Aromatic Compounds."[4][5] Organic Chemistry Portal. Link

  • Hydrolysis of Amides

    • Source: N
    • Citation: "Hydrolysis of Amides and Esters." PubMed. Link

  • Properties of 1-Hexadecanol/Derivatives (Chain behavior)

    • Source: NIST Chemistry WebBook.[1]

    • Citation: "1-Hexadecanol thermochemistry."[1] NIST. Link

Sources

Optimization

Solving solubility issues of 4-aminopalmitophenone in ethanol and water

Executive Summary & Molecular Profile[1] Welcome to the technical support center. If you are reading this, you are likely facing the "crash-out" phenomenon: your 4-aminopalmitophenone (4-APP) dissolves in ethanol but pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

Welcome to the technical support center. If you are reading this, you are likely facing the "crash-out" phenomenon: your 4-aminopalmitophenone (4-APP) dissolves in ethanol but precipitates immediately upon addition to aqueous buffers.

To solve this, we must first understand the molecule's physicochemical conflict. 4-APP is not merely an aromatic amine; it is a lipid-mimetic .[1]

PropertyValue (Est.)Implication for Solubility
Molecular Formula

High molecular weight contribution from alkyl chain.[1]
Structure Phenyl ring + C16 Palmitoyl Tail The C16 tail dominates the solubility profile.[1]
LogP (Lipophilicity) ~7.0 - 8.0Highly lipophilic.[1] Practically insoluble in pure water.[1]
pKa (Amine) ~2.5 - 3.0 (Conjugate Acid)Weak base.[1] Protonation requires low pH (< 2).[1]

The Core Challenge: While the amine group (


) offers a handle for polarity, the 16-carbon palmitoyl chain acts as a "grease anchor," driving the molecule to aggregate in aqueous environments to minimize entropic penalty (the hydrophobic effect).

Troubleshooting Decision Tree

Before proceeding with protocols, use this logic flow to identify your specific failure mode.

SolubilityLogic Start Start: 4-APP Solid Powder Step1 Dissolve in 100% Ethanol (Stock Solution) Start->Step1 Check1 Is it clear? Step1->Check1 Action1 Heat to 40°C + Sonication (Check purity if fails) Check1->Action1 No Step2 Dilute into Water/Buffer Check1->Step2 Yes Action1->Step1 Check2 Precipitation/Cloudiness? Step2->Check2 ResultSuccess Success: Stable Solution Check2->ResultSuccess No Analysis Analyze Failure Mode Check2->Analysis Yes Sol1 Mode A: Kinetic Crash Solution: Dropwise addition + Vortex Analysis->Sol1 Sol2 Mode B: Thermodynamic Limit Solution: Add Surfactant (Tween 80) Analysis->Sol2 Sol3 Mode C: pH Conflict Solution: Acidify (HCl) or Cyclodextrins Analysis->Sol3

Figure 1: Troubleshooting logic flow for 4-aminopalmitophenone solubilization.

Module 1: The Ethanolic Stock Solution

Issue: "I cannot get the powder to dissolve completely in ethanol, or it dissolves and then recrystallizes."

The Science

Ethanol is an amphipathic solvent, but 4-APP's crystalline lattice energy must be overcome. The C16 chain can form tight Van der Waals packings (similar to wax) that resist solvation at room temperature.[1]

Protocol A: Preparation of Stable Stock (10 mM - 50 mM)
  • Weighing: Weigh the required amount of 4-APP.

  • Solvent Choice: Use Absolute Ethanol (≥99.8%) .[1] Avoid 95% ethanol; the 5% water content significantly reduces saturation solubility for this specific lipid-like molecule.[1]

  • Thermal Input:

    • Add ethanol to the powder.[1][2]

    • Heat the vial to 40–50°C in a water bath.

    • Why? This increases the kinetic energy of the solvent molecules and disrupts the lipid chain packing.

  • Sonication: Sonicate for 5–10 minutes while warm.

  • Visual Check: Ensure the solution is absolutely clear. Any "haze" indicates undissolved micro-crystals that will act as nucleation sites for massive precipitation later.[1]

Storage Warning: Upon cooling to 4°C (fridge), this stock may solidify or precipitate.[1] Always re-warm and vortex to clarity before use.

Module 2: The Aqueous Transition (Preventing "The Crash")

Issue: "As soon as I pipette my ethanol stock into water/media, it turns milky white."

The Science: The Ouzo Effect

This is a classic manifestation of the Ouzo effect (spontaneous emulsification). When you add the ethanolic stock to water, the ethanol diffuses into the water rapidly. The 4-APP is left behind, stranded in a highly polar environment. The hydrophobic C16 tails immediately aggregate to hide from water, forming micro-droplets or solid precipitates.

Protocol B: The "Kinetic Trap" Method (For low concentrations < 10 µM)

If you only need low concentrations, you can kinetically trap the molecule in a metastable state.

  • Prepare the Aqueous Phase: Have your water or buffer stirring rapidly on a magnetic plate (high RPM).[1]

  • Injection: Inject the ethanolic stock sub-surface (tip submerged) slowly.[1]

  • Ratio Limit: Keep the final Ethanol concentration < 1% if possible, but > 0.1% may be needed to keep the drug in solution.

    • Note: If it clouds immediately, you have exceeded the thermodynamic solubility limit. Proceed to Protocol C.

Protocol C: Surfactant-Assisted Solubilization (The Gold Standard)

To keep the C16 tail soluble in water, you must provide a hydrophobic pocket. Non-ionic surfactants are best for this.[1]

Recommended Reagents:

  • Tween 80 (Polysorbate 80): High HLB, excellent for long alkyl chains.[1]

  • Cremophor EL: Alternative if Tween fails.[1]

Workflow:

  • Premix (Critical Step): Do NOT add surfactant to the water first.[1]

    • Mix your 4-APP Ethanolic Stock with Tween 80 pure or as a concentrated ethanolic solution.[1]

    • Ratio: Try a 1:1 to 1:5 mass ratio of Drug:Surfactant.[1]

  • Dilution: Add this (Drug + Ethanol + Tween) mixture dropwise into the stirring aqueous buffer.

  • Mechanism: The surfactant molecules align with the 4-APP C16 tails, forming mixed micelles.[1] The polar heads of the Tween face the water, keeping the 4-APP solubilized.

Module 3: Advanced Formulation (Cyclodextrins)

Issue: "I cannot use surfactants (toxicity concerns) or organic solvents."

The Science

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. For 4-APP, the C16 tail fits into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol D: Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1]

  • Addition: Add 4-APP (powder or concentrated ethanolic paste) to the CD solution.

  • Equilibration: This process is slow. Shake/rotate at Room Temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Quantification: You must verify the final concentration via HPLC/UV-Vis, as it will depend on the binding constant (

    
    ).[1]
    

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO instead of Ethanol?

  • A: Yes. DMSO is a better solvent for the aromatic head group.[1] However, the "crash-out" upon water addition will be more severe with DMSO than ethanol because DMSO interacts more strongly with water, stripping the solvation shell off the drug faster (exothermic mixing). You will still need Protocol C (Surfactants).[1]

Q2: Will adjusting the pH help?

  • A: Only marginally. The amine pKa is low (~2.5).[1] You would need to drop the pH to ~1.5 to protonate it (

    
    ).[1] Even then, you essentially create a "cationic soap" (like cetrimonium bromide).[1] The long C16 tail will likely still cause the salt to precipitate in the presence of counter-ions (Cl-) in buffers.
    

Q3: My cells are dying. Is it the drug or the solvent?

  • A: Check your vehicle controls. Palmitoyl chains can insert into cell membranes.[1] Combined with Ethanol (>1%) or Tween (>0.1%), you may be lysing cells.[1] Always run a "Vehicle Only" control with the exact same % of EtOH/Tween.[1]

References & Authoritative Grounding

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.[1][3] Techniques of Solubilization of Drugs.[1][3][4][5][6] (Foundational text on the Log-Linear model for ethanol/water solubility).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.[1][3][7] Journal of Pharmacy & Pharmaceutical Sciences.[1][4][7][8] Link

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE).[1] Journal of Chemical Information and Computer Sciences.[1] (Basis for LogP estimation and solubility prediction).[1][3][4][7][9][10]

  • PubChem Database. 4-Aminophenol and derivatives physical properties.[1] National Library of Medicine.[1] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research.[1][11] (Source for Tween 80 and Cyclodextrin protocols).[1] Link

Sources

Troubleshooting

Topic: Purification of 4-Aminophenyl Pentadecyl Ketone by Recrystallization

Technical Support Center: Purification of 4-Aminophenyl Pentadecyl Ketone Introduction: Understanding Your Molecule Welcome to the technical support guide for 4-aminophenyl pentadecyl ketone (also known as 1-(4-aminophen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Aminophenyl Pentadecyl Ketone

Introduction: Understanding Your Molecule

Welcome to the technical support guide for 4-aminophenyl pentadecyl ketone (also known as 1-(4-aminophenyl)hexadecan-1-one ).

Before starting, you must recognize the amphiphilic duality of this molecule. This is not a simple organic solid; it is a "chemical chimera" that behaves differently than short-chain homologs like 4-aminoacetophenone.

  • The Head (Polar): The aniline and ketone groups create a polar, hydrogen-bonding "head" susceptible to oxidation (browning).

  • The Tail (Lipophilic): The C15 pentadecyl chain dominates the physical properties, adding significant hydrophobicity and a tendency to "oil out" (separate as a liquid phase) rather than crystallize.

This guide provides a self-validating protocol to overcome these competing forces.

Part 1: Solvent Selection Strategy

The most common failure mode is selecting a solvent based solely on the polar head or the hydrophobic tail. You must select a solvent that accommodates both at high temperatures but rejects the crystal lattice at low temperatures.[1]

Recommended Solvent Systems:

Solvent SystemRoleProsCons
Ethanol (95% or Absolute) Primary ChoiceExcellent solubility for the polar head; moderate for the tail. Eco-friendly.High risk of "oiling out" if water content is too high or cooling is too rapid.
Ethyl Acetate / Hexane (1:3) Alternative"Like dissolves like" for the alkyl tail. Good control over saturation.Hexane is flammable. Requires precise ratio tuning.
Toluene Heavy DutyDissolves everything hot. Good for removing very polar tarry impurities.High boiling point makes drying crystals difficult. Harder to remove trace solvent.

Part 2: The Master Protocol (Ethanol Method)

Standard Operating Procedure (SOP) for >98% Purity

Prerequisites:

  • Crude 4-aminophenyl pentadecyl ketone (yellow/brown solid).

  • Solvent: Ethanol (Absolute preferred).[2]

  • Activated Carbon (e.g., Darco G-60) for decolorization.

  • Equipment: Reflux condenser, magnetic stirrer, hot plate, Buchner funnel.

Step-by-Step Workflow
  • Saturation (The "Dissolution" Phase):

    • Place crude solid in a round-bottom flask.

    • Add minimum Ethanol. Start with 5 mL per gram of solid.

    • Heat to reflux (

      
      ).
      
    • Checkpoint: If solid remains, add solvent in 1 mL increments until fully dissolved. If a dark oily residue remains at the bottom that refuses to dissolve, this is likely inorganic salt or polymerized tar—do not add infinite solvent. Decant the supernatant if necessary.

  • Decolorization (The "Cleanup" Phase):

    • Remove from heat briefly (to stop boiling).

    • Add Activated Carbon (1-2% by weight of crude).

    • Critical: Do not add carbon to boiling solvent; it will erupt (bump).

    • Reflux for 5–10 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove carbon. Speed is vital to prevent premature crystallization on the filter.

  • Crystallization (The "Thermodynamic" Phase):

    • Allow the clear, yellow filtrate to cool to room temperature slowly .

    • Do not use an ice bath immediately. Rapid cooling traps impurities and causes oiling out.

    • Once room temperature is reached and crystals appear, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       overnight.
      

Part 3: Troubleshooting & FAQs

This section addresses the specific "pain points" reported by users working with long-chain amino-ketones.

Q1: My product "oiled out" (formed a liquid blob at the bottom) instead of crystallizing. What went wrong?

Diagnosis: This is the #1 issue with pentadecyl chains. The product phase-separated as a liquid because the solution became supersaturated at a temperature above the product's melting point, or the solvent became too polar (e.g., absorbed water).

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel to cool it very slowly.

  • Vigorous Stirring: Stirring prevents the oil droplets from coalescing into a single blob, encouraging them to hit a crystal seed instead.

Q2: The crystals are still brown/red after activated carbon treatment.

Diagnosis: The amine group has oxidized to form azo or quinone-like impurities, which are stubbornly colored. Solution:

  • Repeat the recrystallization.

  • Add a pinch of Sodium Dithionite (

    
    )  to the aqueous ethanol during the dissolution step. This reducing agent helps reverse/bleach the oxidation of the aniline group.
    
Q3: My yield is very low (<40%).

Diagnosis: The long alkyl chain makes the molecule too soluble in the organic solvent, even when cold. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop).

  • Anti-solvent addition: Add water dropwise to the cold ethanol filtrate until it turns slightly cloudy, then refrigerate. Warning: This increases the risk of oiling out.[3]

Part 4: Visualization of Workflows

Figure 1: The "Oiling Out" Rescue Logic

Use this decision tree when phase separation occurs.

RescueLogic Start Problem: Product Oiled Out CheckTemp Is the mixture hot? Start->CheckTemp Reheat Reheat to Reflux (Dissolve Oil) CheckTemp->Reheat No (It's cold) CheckConc Is solution too concentrated? CheckTemp->CheckConc Yes Reheat->CheckConc AddSolv Add 10% more Solvent CheckConc->AddSolv Yes Cooling Cooling Strategy CheckConc->Cooling No AddSolv->Cooling Seed Add Seed Crystal + Scratch Glass Cooling->Seed Stir High Speed Stirring (Prevent Coalescence) Seed->Stir Success Crystallization Stir->Success

Caption: Logical workflow to recover product when liquid-liquid phase separation (oiling out) occurs instead of crystallization.

Figure 2: Purification Workflow Architecture

The standard path from crude to pure.

PurificationFlow Crude Crude Material (Brown/Waxy) Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Carbon Add Activated Carbon (Remove Color) Dissolve->Carbon Impurities present Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Crystallize Controlled Cooling (RT -> 4°C) Filter->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Dry Vacuum Dry (Pure White Solid) Isolate->Dry

Caption: Step-by-step unit operations for the purification of 4-aminophenyl pentadecyl ketone.

Part 5: Characterization & Validation

How do you know it worked? Compare your data against these standards.

MetricExpected ValueMethodNote
Appearance White to off-white leafletsVisualBrown = Oxidation; Waxy = Residual Solvent/Lipids
Melting Point

(Approx)*
CapillarySharp range (

) indicates high purity.
TLC (

)
Single spotSilica (Hex/EtOAc 3:1)Impurities usually stay at baseline (salts) or run with solvent front (lipids).
1H NMR

0.88 (t, 3H), 1.25 (m, 24H), 4.1 (br s, 2H,

)

Look for the characteristic triplet at 0.88 ppm (terminal methyl) and broad amine peak.

*Note: Melting points for long-chain homologs can vary based on crystal polymorphism. Always run a mixed melting point with a known standard if available.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • ChemicalBook. (2024). 4-Aminophenyl Pentadecyl Ketone Properties and Supplier Data.

  • National Institutes of Health (PubChem). (2024). 1-(4-aminophenyl)hexadecan-1-one Compound Summary.

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents.

Sources

Optimization

Technical Support Center: Purification of Palmitoylated 4-Aminophenyl Ketones

Executive Summary & Problem Context The Challenge: Reacting 4-aminophenyl ketones with palmitoyl chloride ( ) introduces a highly lipophilic "greasy" tail to your molecule. The primary impurity, unreacted palmitoyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Context

The Challenge: Reacting 4-aminophenyl ketones with palmitoyl chloride (


) introduces a highly lipophilic "greasy" tail to your molecule. The primary impurity, unreacted palmitoyl chloride, is problematic because:
  • Reactivity: It remains electrophilic and can react with column stationary phases or degrade your product during storage.

  • Hydrolysis: Upon exposure to atmospheric moisture or aqueous workup, it hydrolyzes to Palmitic Acid .

  • Solubility: Both the palmitoylated product and the impurities (chloride/acid) share high lipophilicity, making separation via precipitation or standard extraction difficult.

  • Emulsions: Palmitic acid acts as a surfactant in basic aqueous washes, leading to severe emulsions ("mayonnaise") that trap your product.

The Solution Strategy: Do not rely on simple evaporation (palmitoyl chloride has a high boiling point). You must chemically modify the impurity into a species that is chromatographically distinct or physically separable.

Decision Matrix: Select Your Protocol

Before starting, select the method that matches your available resources and scale.

PurificationStrategy Start Start: Crude Reaction Mixture (Contains Excess Palmitoyl Chloride) Q1 Is the reaction scale < 5g? Start->Q1 Q2 Do you have Polymer-Supported Scavenger Resins? Q1->Q2 Yes Method2 Method B: Methanol Quench (Best for Chromatography) Q1->Method2 No (Large Scale) Method1 Method A: Solid Phase Scavenging (Cleanest, No Workup) Q2->Method1 Yes Q2->Method2 No Method3 Method C: Controlled Saponification (High Risk of Emulsion) Method2->Method3 If Chromatography Fails

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Detailed Protocols

Method A: Solid-Phase Scavenging (Recommended)

Best for: High-value samples, small scale (<5g), avoiding aqueous workup.

Mechanism: Polymer-bound primary amines react rapidly with the excess acid chloride to form a covalent amide bond on the solid bead. The impurity is then removed via simple filtration.

Protocol:

  • Calculate Excess: Estimate the equivalents of unreacted palmitoyl chloride (e.g., if you used 1.2 eq, you have 0.2 eq excess).

  • Add Resin: Add 2–3 equivalents (relative to the excess chloride) of Polymer-supported Trisamine or Morpholine resin directly to the reaction mixture.

    • Reference: Trisamine resins are standard for electrophile removal [1].

  • Agitate: Stir or shake gently at room temperature for 1–2 hours.

  • Filter: Filter the mixture through a fritted glass funnel or a Celite pad. The impurity stays on the beads.

  • Wash: Wash the resin cake with DCM to recover any trapped product.

  • Concentrate: Evaporate the filtrate. Your product should be free of acyl chloride.

Method B: The Methanol Quench (Derivatization)

Best for: Preparative HPLC or Flash Chromatography purification.

Mechanism: Quenching with methanol converts the reactive Palmitoyl Chloride into Methyl Palmitate . Unlike Palmitic Acid (which streaks on silica), Methyl Palmitate is a stable, non-acidic ester with a distinct


 value.

Protocol:

  • Quench: Add Methanol (MeOH) (approx. 10–20 equivalents relative to acid chloride) to the reaction mixture.

  • Stir: Stir for 30 minutes at Room Temperature.

    • Reaction:

      
      
      
  • Evaporate: Remove the reaction solvent and excess MeOH under reduced pressure.

  • Purify (Chromatography):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Separation Logic: Methyl Palmitate is highly lipophilic (travels near the solvent front in non-polar systems). Your 4-aminophenyl ketone amide is more polar (due to the ketone and amide H-bond donor) and will elute later.

Data: Expected Elution Order (TLC) | Compound | Polarity | Approx


 (Hex:EtOAc 8:2) |
| :--- | :--- | :--- |
| Methyl Palmitate  | Very Low | 0.8 – 0.9 |
| Target Product  | Medium | 0.4 – 0.6 |
| 4-Aminophenyl Ketone  | High | 0.1 – 0.2 |
Method C: Controlled Saponification (Extraction)

Best for: Large scale (>10g) where chromatography is too expensive. WARNING: Risk of Emulsions.

Mechanism: Hydrolyzing the chloride to Palmitic Acid (


) and washing with a mild base converts it to Sodium Palmitate (soap), forcing it into the aqueous layer.

The "Anti-Emulsion" Protocol:

  • Quench: Add water to the reaction mixture and stir for 1 hour to ensure full hydrolysis to Palmitic Acid.

  • Solvent Choice: Dilute with Dichloromethane (DCM) . Do not use Ethyl Acetate if possible, as it hydrolyzes at high pH.

  • The Wash (Critical Step):

    • Wash with 0.5M Potassium Carbonate (

      
      ) .
      
    • Why?

      
       is a milder base than NaOH and less likely to cause aggressive saponification of your product's amide bond.
      
    • Technique:Do NOT shake vigorously. Invert the funnel gently 20 times.

  • Emulsion Break: If an emulsion forms, add Brine (saturated NaCl) immediately. The high ionic strength forces phase separation.

  • Dry: Dry organic layer over

    
    .
    

Troubleshooting & FAQs

Q1: I tried Method C (Base Wash) and now I have a thick white emulsion. How do I fix it?

A: You have created "Palmitate Soap." To break the emulsion:

  • Add Brine: High salt concentration reduces the solubility of organic compounds in the water phase.

  • Filtration: Filter the entire emulsion through a pad of Celite . The solid soap particles often get trapped, breaking the emulsion.

  • Acidification (Last Resort): Add dilute HCl to drop pH < 4. This converts the soap back to Palmitic Acid, destroying the surfactant properties. You will regain phase separation but the impurity will return to the organic layer (switch to Method B).

Q2: Why not just use water to quench?

A: Water quenching produces Palmitic Acid. On a silica column, Palmitic Acid often "streaks" (tails) badly, contaminating a wide range of fractions. Converting it to Methyl Palmitate (Method B) creates a tight, sharp band that is easily separated [2].

Q3: Can I use recrystallization?

A: Yes, but it is specific to your ketone's structure.

  • Strategy: Palmitic impurities are very soluble in cold hexanes. If your product is a solid, try triturating the crude solid with cold Hexanes or Pentane . The Methyl Palmitate/Palmitic Acid should dissolve, leaving your lipidated product behind.

  • Warning: Do not use Methanol for recrystallization, as both the impurity and the lipidated product often have similar solubility profiles in alcohols [3].

Visualizing the Emulsion Workflow

EmulsionHandling Emulsion Emulsion Formed (Soap Effect) Step1 Add Saturated Brine Emulsion->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite Check1->Step2 No Success Phase Separation Achieved Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Acidify (pH < 4) (Reverts to Method B) Check2->Step3 No Check2->Success Yes

Figure 2: Troubleshooting logic for breaking palmitate-induced emulsions.

References

  • Marsh, A., et al. (2004). High-loading scavenger resins for combinatorial chemistry. Organic Letters.

  • Cayman Chemical. (2024).[1][2] Palmitic Acid Methyl Ester Product Information.

  • Kaki, S. S., et al. (2015). Purification of palmitic acid from fatty acid impurities. ResearchGate.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Schotten-Baumann and Acid Chloride handling).

Sources

Troubleshooting

Troubleshooting low conversion rates in nitro-reduction to 4-amino ketone

[1] Topic: Troubleshooting low conversion and yield in the reduction of -nitro ketones to 4-amino ketones. Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers.[1] Diagnostic Workflow: Define "Low...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting low conversion and yield in the reduction of


-nitro ketones to 4-amino ketones.
Audience:  Organic Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Diagnostic Workflow: Define "Low Conversion"

Before altering reaction parameters, you must distinguish between Kinetic Stalling (starting material remains) and Product Divergence (starting material is consumed, but target is missing).[1]

The 4-Amino Ketone Paradox: 4-amino ketones are thermodynamically unstable. The amine (nucleophile) and ketone (electrophile) are separated by three carbons, the perfect geometry to form a 5-membered cyclic imine (pyrroline ) via intramolecular condensation.[1]

  • Scenario A: Starting material (SM) is visible by TLC/LCMS. Reaction has stopped.

    
    Go to Module 1. 
    
  • Scenario B: SM is gone. Target mass (

    
    ) is missing or small. A peak with mass 
    
    
    
    is dominant.
    
    
    Go to Module 2.
  • Scenario C: SM is gone. Major product is

    
     (Amino Alcohol).[1] 
    
    
    
    Go to Module 3.
Visualizing the Reaction Landscape

The following diagram maps the intended pathway against the common pitfalls.

ReactionPathway SM Nitro Ketone (SM) Inter Intermediate (Nitroso/Hydroxylamine) SM->Inter Reduction Target 4-Amino Ketone (Target) Inter->Target Reduction Pyrroline Pyrroline (Cyclic Imine, M-18) Target->Pyrroline Spontaneous Cyclization (-H2O) OverRed Amino Alcohol (Over-reduction) Target->OverRed Ketone Reduction Pyrroline->OverRed Pyrrolidine formation (if H2 excess)

Caption: The "Danger Zone" for 4-amino ketones. Note that the Target is often a transient species that rapidly cyclizes to the Pyrroline or over-reduces.

Module 1: Kinetic Stalling (Reaction Stops)

Symptom: SM is present. Adding more catalyst or time does not push conversion.

Root Cause 1: Catalyst Poisoning (Hydrogenation)

If using Pd/C or Raney Ni, the catalyst surface may be deactivated by the amine product itself or impurities (sulfur/thiols) in the starting material.

  • Fix: Acidic Wash or Additive.

    • Amines bind strongly to Pd surfaces. Running the reaction in acidic media (e.g., MeOH with 1.0 eq HCl or AcOH) protonates the amine immediately (

      
      ), preventing it from coordinating to the metal center.[1]
      
  • Protocol Adjustment: Add 1.1 eq of Acetic Acid to the reaction mixture.

Root Cause 2: Intermediate Arrest

The reaction may stall at the hydroxylamine (


) stage, which is often stable but distinct from the amine by LCMS (

).
  • Fix: Promoter Addition.

    • If using Fe/AcOH (Bechamp), the oxide coating on the iron surface can halt electron transfer. Add a few drops of concentrated HCl or use activated iron powder (wash Fe with 2M HCl, rinse with water/acetone, dry under vacuum).[1]

    • Citation: Activated iron significantly accelerates nitro reduction kinetics [1].

Module 2: The "Ghost" Product (Cyclization)

Symptom: SM is consumed. The expected amine peak is missing. A peak corresponding to


 is observed.
The Mechanism: Intramolecular Condensation

You are likely making the product, but it is immediately cyclizing to the


-pyrroline . This is an entropy-driven process (Baldwin's Rules favor 5-exo-trig).[1]
Troubleshooting Protocol: Trapping the Open Chain

You cannot isolate the free base 4-amino ketone. You must trap it as a salt or protect it immediately.

StrategyMethodologyWhy it works
In-situ Salt Formation Run hydrogenation in MeOH/HCl (1.1 eq) .Protonation (

) destroys the nucleophilicity of the amine, preventing attack on the ketone. Isolate as the hydrochloride salt.
Boc-Anhydride Trap Add

(1.2 eq) to the reduction mixture.
The amine is captured as the N-Boc carbamate (

) immediately upon formation. Carbamates are non-nucleophilic.
Pre-protection Convert ketone to acetal before reduction.Removes the electrophile (ketone) entirely. Deprotect only when needed.

Critical Note: If you see the pyrroline (


), do not  try to hydrolyze it back with water; it is often the thermodynamic sink.[1] You must prevent its formation kinetically.

Module 3: Chemoselectivity (Saving the Ketone)

Symptom: The nitro group is reduced, but the ketone is also reduced to an alcohol (Over-reduction).

The Gold Standard: Fe/NH₄Cl (The BenchChem Protocol)

Catalytic hydrogenation (Pd/C + H2) is often too active and will reduce ketones, especially if the reaction runs long. The Iron/Ammonium Chloride method is chemically incapable of reducing ketones, ensuring 100% chemoselectivity.

Step-by-Step Protocol: Fe/NH₄Cl Reduction

Adapted from standard procedures [2, 3]

  • Setup: 3-neck flask with mechanical stirring (magnetic stirring often fails due to iron sludge).

  • Solvent: Ethanol/Water (3:1 ratio). The water is crucial for electron transfer.

  • Charge: Dissolve Nitro Ketone (1.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Activation: Heat to 60°C.

  • Addition: Add Iron Powder (Fe, 325 mesh, 5.0 eq) in portions over 15 minutes.

    • Caution: Exothermic. Monitor internal temp.

  • Workup (Crucial Step):

    • Filter hot through Celite to remove iron oxides.

    • Do not concentrate to dryness yet. The heat + concentration will force the cyclization (Module 2).

    • Acidify the filtrate with HCl immediately to pH 2.

    • Extract non-amine impurities with EtOAc.

    • Basify aqueous layer (if free base is absolutely needed) or concentrate aqueous layer to isolate the Ammonium/Amine salt mix.

Alternative: Poisoned Hydrogenation

If you must use hydrogenation (e.g., for scale-up), use a poisoned catalyst to lower activity.[1]

  • Catalyst: 5% Pt/C (Sulfided) or Pd/C doped with Lead (Lindlar-type behavior).[1]

  • Selectivity: Sulfided catalysts resist reducing carbonyls while effectively reducing nitro groups [4].[2]

Troubleshooting Logic Tree

Use this DOT diagram to navigate your specific issue.

TroubleshootingTree Start Start Troubleshooting CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckMass Check Mass Spec of Product CheckSM->CheckMass Yes Stalled Issue: Kinetic Stalling CheckSM->Stalled No Cyclic Found M-18 (Pyrroline)? CheckMass->Cyclic Mass = M-18 Alcohol Found M+2 (Amino Alcohol)? CheckMass->Alcohol Mass = M+2 Sol_Stall 1. Add AcOH (Solubility) 2. Wash Catalyst (Poisoning) 3. Switch to Fe/NH4Cl Stalled->Sol_Stall Sol_Cyc 1. Trap as HCl Salt 2. Add (Boc)2O in situ 3. Do NOT isolate free base Cyclic->Sol_Cyc Yes Sol_Alc 1. Switch to Fe/NH4Cl (Best) 2. Use Sulfided Pt/C Alcohol->Sol_Alc Yes

Caption: Decision matrix for diagnosing nitro-reduction failures.

References

  • Liu, Y. et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron."[3] Journal of Organic Chemistry, 2005.[1][4]

  • Ramadas, K. & Srinivasan, N. "Reduction of nitro arene by Fe/ammonium chloride."[1][5] Synthetic Communications, 1992.[1][5]

  • BenchChem Technical Support. "Protocol: Selective Reduction of Nitro Groups using Fe/NH4Cl." BenchChem Protocols, 2025.[1][2][6]

  • Rylander, P. N. "Hydrogenation Methods."[1][7] Academic Press, Best Practices in Catalysis.[1]

Sources

Optimization

Preventing side reactions during the synthesis of 4-amino-1-phenylhexadecan-1-one

Topic: Preventing Side Reactions & Stability Management Ticket ID: #SYN-C16-GABA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions & Stability Management Ticket ID: #SYN-C16-GABA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Cyclization Trap"

You are likely encountering low yields or "disappearing" product during the synthesis of 4-amino-1-phenylhexadecan-1-one .[1] This is not a random degradation; it is a thermodynamically driven event.

This molecule is a


-amino ketone  (gamma-amino ketone).[2] Structurally, the amine at position 4 is perfectly situated to attack the carbonyl at position 1. This intramolecular condensation releases water to form a stable 5-membered cyclic imine (2-phenyl-5-dodecyl-1-pyrroline ).

The Core Conflict: To synthesize the amine, you typically need basic or neutral conditions. However, under neutral conditions, the free amine will attack the ketone. To prevent this, the molecule must exist either as a salt (protonated) or with a protecting group until the final moment of use.

Module 1: The Stability Paradox (Mechanism & Prevention)

The following diagram illustrates the "Equilibrium of Doom" that occurs when the free base is generated in solution.

Pathway Analysis: Linear vs. Cyclic

G Linear Target Molecule (Linear 4-amino ketone) Unstable as Free Base TS Tetrahedral Intermediate (Carbinolamine) Linear->TS Intramolecular Nucleophilic Attack Salt Ammonium Salt (Stable Storage Form) Linear->Salt +HCl/TFA (Protonation) TS->Linear Reversible Cyclic Side Product (2-phenyl-5-dodecyl-1-pyrroline) Thermodynamic Sink TS->Cyclic -H2O (Dehydration) Salt->Linear Base (Deprotection)

Figure 1: The kinetic pathway showing the rapid conversion of the linear free amine into the cyclic pyrroline. Protonation (Blue path) is the only "brake" on this system.

Critical Side Reactions Table
Side ReactionTrigger ConditionDiagnostic SignPrevention Strategy
Pyrroline Cyclization pH > 7, or Free Base form in solution > 15 mins.Loss of C=O peak in IR (1680 cm⁻¹); Appearance of C=N (1620 cm⁻¹).Mandatory: Isolate as HCl or TFA salt. Never store as free base.
Intermolecular Dimerization High concentration (>0.5 M) during deprotection.Broadening of NMR signals; insoluble oligomers.Perform deprotection under high dilution (<0.05 M).
Oxidative Degradation Long-term exposure to air (C12 tail susceptibility).Yellowing of solid; complex aliphatic region in NMR.Store under Argon/Nitrogen at -20°C.

Module 2: Troubleshooting the Synthesis Workflow

Most users fail during the deprotection step (removing Boc, Cbz, or Fmoc). This is the moment the amine becomes "live."

Scenario A: You are using Acidic Deprotection (Boc Removal)

Standard Protocol: 4M HCl in Dioxane or TFA/DCM.

  • The Issue: The reaction works, but during "workup" (neutralization with NaHCO₃), the product cyclizes immediately.

  • The Fix: SKIP THE NEUTRALIZATION.

    • Remove the volatile acid (TFA/HCl) under vacuum.

    • Do not wash with aqueous base.

    • Precipitate the salt directly using cold Diethyl Ether or Hexanes.

    • Isolate the product as the hydrochloride or trifluoroacetate salt .

Scenario B: You are using Hydrogenolysis (Cbz/Bn Removal)

Standard Protocol: H₂/Pd-C in Methanol.

  • The Issue: The neutral conditions of hydrogenation allow the amine to cyclize as soon as it forms.

  • The Fix: Acidic Hydrogenation.

    • Add 1.1 equivalents of HCl (or Acetic Acid) to the methanol solvent before adding the catalyst.

    • This ensures the amine is protonated immediately upon generation, trapping it as the linear salt.

Module 3: Step-by-Step Recovery Protocol

If you suspect your product has already partially cyclized, use this protocol to attempt ring-opening (Hydrolysis), though be warned: the equilibrium favors the ring.

Objective: Re-open the pyrroline ring to the linear amino-ketone salt.

  • Dissolution: Dissolve the crude material (containing pyrroline) in THF:Water (4:1).

  • Acidification: Add 2M HCl until pH is < 1.

  • Heating: Gently warm to 40°C for 2 hours. (Thermodynamics favors the ring, but high water concentration + acid pushes the equilibrium toward the hydrated linear ammonium form).

  • Lyophilization: Do not use rotary evaporation with heat. Freeze and lyophilize (freeze-dry) the solution to remove water and excess HCl.

  • Result: You should recover the linear 4-amino-1-phenylhexadecan-1-one hydrochloride .

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in a biological assay at pH 7.4? A: You must prepare the solution immediately before use. Dissolve the stable salt in DMSO first. When diluted into the buffer (pH 7.4), the "cyclization clock" starts ticking. You typically have a window of 30–60 minutes before significant pyrroline formation occurs, depending on temperature.

Q: Why does my NMR show a mixture of two compounds? A: If you are running NMR in CDCl₃ (Chloroform-d), the trace acidity of the solvent might be equilibrating your product.

  • Recommendation: Run NMR in DMSO-d6 or Methanol-d4 . These polar solvents stabilize the linear ionic form better than non-polar chloroform.

Q: I see a peak at 1620 cm⁻¹ in my IR spectrum. What is it? A: That is the C=N stretch of the cyclic pyrroline (Schiff base). A pure linear ketone should show a strong C=O stretch around 1680–1690 cm⁻¹ (phenyl ketone). If you see 1620, you have cyclization.

Q: Can I use the Friedel-Crafts reaction to make this? A: Yes, but do not use a free amino-acid chloride. Use 4-(phthalimido)hexadecanoyl chloride . The phthalimide group protects the nitrogen completely during the Lewis Acid (AlCl₃) step. You can then remove the phthalimide with hydrazine, but you must quench immediately into acid to catch the amine as a salt.

References

  • Hu, L., Wu, Y., Li, Z., & Deng, L. (2011).

    
    -Amino Ketones via Umpolung Reactions of Imines.[2] Journal of the American Chemical Society.
    
    • Relevance: Establishes the fundamental instability of -amino ketones and the necessity of rapid trapping or protection.
  • Zhang, Y., Ai, H. J., & Wu, X. F. (2020).[3][4] Copper-Catalyzed Carbonylative Synthesis of Pyrrolidine-Containing Amides. Organic Chemistry Frontiers.

    • Relevance: Details the mechanism of pyrroline formation from unsaturated precursors, highlighting the thermodynamic drive toward cycliz
  • Weinstein, J., & Wyman, G. M. (1958).[5] A Study of

    
    -Amino-
    
    
    
    -Unsaturated Ketones. The Journal of Organic Chemistry.
    • Relevance: Classical physical organic chemistry paper describing the spectroscopy and equilibrium of amino-ketone/imine systems.
  • Bredihhin, A., et al. (2013).

    • Relevance: Provides analogous synthetic routes for phenyl-amino-ketone derivatives and handling of the dione/amine intermedi

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Aminophenyl Pentadecyl Ketone: A Comparative Analytical Guide

Topic: 1H NMR Spectrum Analysis of 4-Aminophenyl Pentadecyl Ketone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Aminophenyl Pentadecyl Ketone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Aminophenyl Pentadecyl Ketone (CAS: 79098-14-9), also known as 1-(4-aminophenyl)hexadecan-1-one . As a lipophilic aniline derivative, this molecule presents unique characterization challenges due to the contrasting solubility and relaxation properties of its polar aromatic headgroup and non-polar C15 lipid tail.

This guide objectively compares the analytical performance of two primary solvent systems (CDCl₃ vs. DMSO-d₆) and validates the product's structural integrity against its synthetic precursor, 4-Nitrophenyl Pentadecyl Ketone . These comparisons establish a self-validating protocol for confirming identity, purity, and reaction completion.

Part 1: The Product – Structural Identity & Theoretical Assignment

Compound Identity:

  • IUPAC Name: 1-(4-aminophenyl)hexadecan-1-one

  • Common Name: 4-Aminophenyl pentadecyl ketone;

    
    -Aminopalmitophenone
    
  • Molecular Formula: C₂₂H₃₇NO

  • Molecular Weight: 331.54 g/mol [1]

Structural Analysis: The molecule consists of a para-substituted benzene ring (A₂B₂ system) linking an electron-donating amine group (-NH₂) and an electron-withdrawing acyl chain (C16 total length).

Table 1: Theoretical 1H NMR Assignment (Standardized)
Position Proton Type Approx. Shift (δ, ppm) Multiplicity Integration Mechanistic Cause
A Aromatic (Ortho to C=O)7.80 – 7.85Doublet (

Hz)
2HDeshielding by carbonyl anisotropy.
B Aromatic (Ortho to NH₂)6.60 – 6.65Doublet (

Hz)
2HShielding by lone pair resonance (+M effect).
C Amine (-NH₂)4.0 – 6.0*Broad Singlet2HExchangeable; solvent-dependent shift.
D

-CH₂ (Acyl)
2.80 – 2.90Triplet (

Hz)
2HDeshielding by carbonyl group.
E

-CH₂ (Acyl)
1.60 – 1.70Quintet2HDistance from carbonyl.
F Bulk Alkyl (-CH₂-)₁₂1.20 – 1.40Broad Multiplet24HOverlapping methylene envelope.
G Terminal -CH₃0.85 – 0.90Triplet3HMethyl group at end of lipid chain.

*Note: The Amine shift is highly variable based on solvent choice (see Part 2).

Part 2: Comparative Performance – Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is the critical variable in the "performance" of the NMR assay. This section compares the two industry-standard alternatives to determine which provides superior resolution for specific structural queries.

Alternative A: Chloroform-d (CDCl₃)
  • Performance Profile: Excellent for lipid tail resolution; Poor for labile protons.

  • Mechanism: Non-polar nature prevents hydrogen bonding with the amine.

  • Observation:

    • Lipid Chain: The

      
      -CH₂ triplet and bulk methylene envelope are sharp and well-resolved.
      
    • Amine (-NH₂): Often appears as a broad, flattened hump between 3.5–5.0 ppm due to rapid chemical exchange and quadrupole broadening. It may be invisible at low concentrations.

  • Verdict: Use for conformation analysis of the alkyl chain and checking for lipid impurities.

Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Performance Profile: Superior for heteroatom quantification; Moderate for lipid resolution.

  • Mechanism: Strong hydrogen bond acceptor. Forms a stable H-bond complex with -NH₂, slowing exchange rates.

  • Observation:

    • Amine (-NH₂): Appears as a sharp, distinct singlet around 5.8–6.0 ppm. Integration is accurate (2H).

    • Lipid Chain: Signals may broaden slightly due to higher solvent viscosity. Water peak (3.33 ppm) often overlaps with the

      
      -CH₂ or solvent satellites.
      
  • Verdict: Use for quantitative purity assays and confirming the presence of the amino group.

Table 2: Comparative Solvent Performance Metrics
Feature CDCl₃ (Alternative A) DMSO-d₆ (Recommended) Causality
-NH₂ Visibility Low / BroadHigh / SharpH-bonding in DMSO stabilizes the N-H bond, reducing exchange.
Aromatic Resolution HighHighBoth solvents resolve the AA'BB' system well.
Water Interference Low (1.56 ppm)High (3.33 ppm)DMSO is hygroscopic; water peak can obscure mid-field signals.
Solubility ExcellentGoodThe C15 tail makes the molecule highly lipophilic; DMSO may require warming.
Part 3: Comparative Performance – Synthesis Verification (Product vs. Precursor)

To validate the synthesis (typically reduction of 4-Nitrophenyl Pentadecyl Ketone), the spectrum of the product must be compared against the precursor. This comparison serves as the primary "performance check" for reaction completion.

Precursor: 4-Nitrophenyl Pentadecyl Ketone
  • Aromatic Region: Two doublets at ~8.3 ppm (Ortho to NO₂) and ~8.1 ppm (Ortho to C=O). Both are heavily deshielded.

  • Functional Group: No exchangeable protons (no -NH₂ signal).

Product: 4-Aminophenyl Pentadecyl Ketone [1]
  • Aromatic Region: Significant upfield shift.

    • Ortho to C=O: ~7.8 ppm (Shielded by ~0.3 ppm relative to nitro).

    • Ortho to NH₂: ~6.6 ppm (Shielded by ~1.7 ppm relative to nitro).

  • Functional Group: Appearance of -NH₂ signal (~6.0 ppm in DMSO).

Validation Logic: The reaction is deemed complete only when the downfield doublets (8.1–8.3 ppm) completely disappear and are replaced by the upfield set (6.6–7.8 ppm).

Part 4: Experimental Protocol

Methodology for High-Resolution Acquisition:

  • Sample Preparation:

    • Weigh 10–15 mg of 4-aminophenyl pentadecyl ketone.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the solution is cloudy due to the lipid tail, gently warm the tube to 40°C until clear.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended (to resolve aromatic coupling).

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16 or 32 (Sufficient for >10 mg).

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The long alkyl chain has different relaxation times (

      
      ) compared to the aromatic ring; a longer delay ensures accurate integration of the terminal methyl vs. aromatic protons.
      
  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the broad alkyl envelope.

    • Baseline correction: Polynomial fit (Bernstein) to flatten the aliphatic region.

Part 5: Visualization & Logic Flow

The following diagram illustrates the structural assignment and the logical decision tree for synthesis monitoring.

NMR_Analysis cluster_Structure Structural Domains cluster_Solvent Solvent Selection Logic cluster_Signals Key Signals (ppm) Compound 4-Aminophenyl Pentadecyl Ketone Aromatic Aromatic Ring (AA'BB' System) Compound->Aromatic Lipid Pentadecyl Tail (C15 Chain) Compound->Lipid Amine Amine Group (-NH2) Compound->Amine Sig_Aro δ 7.8 (d) & 6.6 (d) Aromatic->Sig_Aro Sig_Alkyl δ 0.88 - 2.9 Lipid->Sig_Alkyl DMSO DMSO-d6 (Best for Purity) Amine->DMSO Requires H-Bonding Sig_NH2 δ 6.0 (s, sharp) DMSO->Sig_NH2 Stabilizes CDCl3 CDCl3 (Best for Chain) CDCl3->Sig_NH2 Broadens/Hides Validation Synthesis Verification (vs Nitro Precursor) Sig_Aro->Validation Shift from 8.3 -> 6.6

Caption: Figure 1. Structural assignment workflow and solvent selection logic for 4-aminophenyl pentadecyl ketone analysis.

References
  • Sigma-Aldrich. 4-Aminophenyl pentadecyl ketone Product Specification & CAS 79098-14-9. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for solvent effects on exchangeable protons).
  • National Institutes of Health (NIH). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable Catalysts. (Analogous reaction monitoring data). Retrieved from .

Sources

Comparative

Spectroscopic Fingerprinting: 4-Aminopalmitophenone vs. Structural Analogs

The following guide is a technical resource designed for researchers and analytical scientists characterizing 4-aminopalmitophenone (1-(4-aminophenyl)hexadecan-1-one). It synthesizes spectroscopic principles with compara...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and analytical scientists characterizing 4-aminopalmitophenone (1-(4-aminophenyl)hexadecan-1-one). It synthesizes spectroscopic principles with comparative data to establish a reliable identification protocol.[1]

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Spectral Identity

In the characterization of lipid-conjugated aromatic systems, 4-aminopalmitophenone presents a unique challenge: it combines a non-polar, aliphatic tail (C16) with a highly polar, conjugated "push-pull" aromatic core.

Unlike standard aliphatic ketones which absorb near 1715 cm⁻¹ , or simple aromatic ketones (like acetophenone) absorbing near 1685 cm⁻¹ , 4-aminopalmitophenone exhibits a distinct red-shifted carbonyl peak in the 1650–1660 cm⁻¹ range. This shift is the definitive marker of the compound’s integrity, confirming the electronic conjugation between the para-amino group and the carbonyl moiety.

This guide compares 4-aminopalmitophenone against two critical benchmarks to validate its identity:

  • Palmitophenone: To verify the presence and electronic impact of the amine.

  • 4-Aminoacetophenone: To verify the integrity of the aromatic core independent of the alkyl chain.

Mechanistic Insight: The "Red Shift" Causality

To interpret the spectrum accurately, one must understand the underlying electronic effects. You are not merely looking for a peak; you are measuring bond order reduction.

The amino group (-NH₂) at the para position acts as a strong electron donor (+M effect).[2] Through resonance, the lone pair on the nitrogen atom delocalizes into the benzene ring and onto the carbonyl oxygen.[2]

The Spectroscopic Consequence:

  • Bond Order Reduction: The resonance hybrid imparts significant single-bond character to the carbonyl (C=O).

  • Force Constant (

    
    ) Decrease:  As the bond weakens, the vibrational frequency drops (Hooke’s Law).
    
  • Result: The C=O peak shifts from ~1685 cm⁻¹ (in unsubstituted palmitophenone) to ~1655 cm⁻¹. If your peak is at 1680+ cm⁻¹, your amine is likely oxidized or protonated.

Visualization: Resonance-Induced Frequency Shift

ResonanceEffect StructureA Canonical Form A (Neutral) C=O Double Bond Character Resonance Resonance Hybridization StructureA->Resonance +M Effect Result Observed Shift Frequency drops ~30 cm⁻¹ StructureA->Result Standard Ketone StructureB Canonical Form B (Zwitterionic) C-O Single Bond Character Resonance->StructureB e- Delocalization StructureB->Result Lowers Force Constant

Caption: The resonance interaction between the amine lone pair and the carbonyl oxygen reduces the double-bond character, causing the diagnostic red shift in FTIR.

Comparative Analysis: The "Table of Truth"

Reliable identification requires comparing the analyte against structural analogs. The table below isolates the diagnostic peaks.

Functional GroupVibration Mode4-Aminopalmitophenone (Analyte)Palmitophenone (No Amine Control)4-Aminoacetophenone (Core Control)
Carbonyl (C=O) Stretching1650 – 1660 cm⁻¹ (Strong)1680 – 1690 cm⁻¹1650 – 1660 cm⁻¹
Amine (-NH₂) Asym. Stretch3400 – 3450 cm⁻¹ Absent3400 – 3450 cm⁻¹
Amine (-NH₂) Sym. Stretch3320 – 3350 cm⁻¹ Absent3320 – 3350 cm⁻¹
Alkyl Chain C-H Stretch2915, 2848 cm⁻¹ (Very Strong)2915, 2848 cm⁻¹ (Very Strong)~2900 cm⁻¹ (Weak/Medium)
Aromatic Ring C=C Stretch~1600 cm⁻¹ ~1590 cm⁻¹~1600 cm⁻¹
Amine Bend Scissoring1620 – 1630 cm⁻¹ (Shoulder)Absent1620 – 1630 cm⁻¹
Key Differentiators:
  • Vs. Palmitophenone: The presence of the NH₂ doublet (3300-3450 cm⁻¹) and the downshifted Carbonyl are the "Go/No-Go" signals. If the C=O remains at 1685 cm⁻¹, the amination failed.

  • Vs. 4-Aminoacetophenone: The Alkyl region (2800-3000 cm⁻¹) is the discriminator. In 4-aminopalmitophenone, the C-H stretches will be the dominant features in the spectrum due to the C16 chain, whereas in the acetophenone analog, they are secondary to the polar groups.

Experimental Protocol: High-Fidelity Acquisition

To distinguish the subtle amine scissoring mode from the conjugated carbonyl, resolution is critical.

Method: Solid-State FTIR (ATR or KBr) Rationale: Solution-phase IR (e.g., in CHCl₃) may disrupt intermolecular H-bonding, altering the NH₂ peak profile. Solid-state preserves the lattice interactions relevant to drug formulation.

Step-by-Step Workflow
  • Sample Prep (ATR Method):

    • Ensure the crystal (Diamond/ZnSe) is chemically neutral. Clean with isopropanol.

    • Place < 5 mg of 4-aminopalmitophenone powder on the crystal.

    • Critical: Apply maximum pressure clamp. The long alkyl chain is waxy; poor contact yields noisy C-H peaks and suppresses the critical aromatic/amine signals.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Required to resolve the NH₂ scissoring shoulder from the C=O peak).

    • Scans: Minimum 32 (64 recommended to smooth the fingerprint region).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction, specifically anchoring at 2500 cm⁻¹ (silent region) and 3800 cm⁻¹.

    • Do not smooth aggressively; this will merge the NH₂ doublet.

Experimental Decision Tree

Workflow Start Start Acquisition CheckCO Check C=O Peak (1650-1690 cm⁻¹) Start->CheckCO Decision1 Position? CheckCO->Decision1 HighFreq > 1680 cm⁻¹ (No Conjugation) Decision1->HighFreq High LowFreq 1650-1660 cm⁻¹ (Conjugated) Decision1->LowFreq Low Fail FAIL: Re-purify HighFreq->Fail CheckNH Check 3300-3500 cm⁻¹ LowFreq->CheckNH Doublet Doublet Visible (Primary Amine) CheckNH->Doublet Broad Broad/Singlet (Wet/Oxidized) CheckNH->Broad CheckCH Check 2800-3000 cm⁻¹ Doublet->CheckCH Broad->Fail StrongCH Strong C-H (Palmitoyl Confirmed) CheckCH->StrongCH Pass PASS: Identity Confirmed StrongCH->Pass

Caption: Logic flow for validating 4-aminopalmitophenone purity based on spectral features.

References
  • NIST Chemistry WebBook. Acetophenone, 4'-amino- Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Carbonyl Compounds. Available at: [Link][3][4][5][6][7][8][9][10][11]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 1-(4-aminophenyl)hexadecan-1-one

The following technical guide is structured for researchers and analytical scientists optimizing LC-MS/MS methods for lipid-drug conjugates and long-chain aromatic ketones. Executive Summary & Molecule Profile In the dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and analytical scientists optimizing LC-MS/MS methods for lipid-drug conjugates and long-chain aromatic ketones.

Executive Summary & Molecule Profile

In the development of lipid-modulating therapeutics and synthetic intermediates, 1-(4-aminophenyl)hexadecan-1-one (AP-C16) serves as a critical lipophilic building block. Its structure combines a polar, ionizable headgroup (aniline derivative) with a hydrophobic tail (C16 chain).

This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We compare its performance against its non-aminated analog, Hexadecanophenone , to demonstrate why the amino-substitution is the defining feature for detection sensitivity and spectral specificity.

Chemical Profile
FeatureTarget Molecule (AP-C16)Comparative Control (Hexadecanophenone)
Structure


Formula


Monoisotopic Mass 331.2875 Da316.2766 Da
Precursor Ion

332.2953 317.2839
LogP (Predicted) ~7.2 (High Lipophilicity)~8.5 (Extreme Lipophilicity)
Ionization Mode ESI (+) Highly ResponsiveESI (+) Poor / APCI Preferred

Mechanistic Fragmentation Analysis

The mass spectral fingerprint of 1-(4-aminophenyl)hexadecan-1-one is governed by charge localization on the aromatic amine. Unlike aliphatic lipids that fragment randomly along the chain, this molecule exhibits highly specific, energy-dependent cleavage pathways.

Pathway A: The McLafferty Rearrangement (Dominant)

The most abundant product ion arises from the site-specific McLafferty rearrangement . This requires a


-hydrogen on the alkyl chain (abundant in the C16 tail) and proceeds via a 6-membered transition state.[1]
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the alkyl chain.[1][2]
    
  • Cleavage: The bond between the

    
     and 
    
    
    
    carbons (relative to the carbonyl) breaks.[3]
  • Result: A neutral alkene (

    
    ) is ejected. The charge remains on the aromatic ketone moiety due to the resonance stabilization provided by the amino group.
    
  • Diagnostic Ion:

    
     136.08  (Protonated 4-aminoacetophenone enol).
    
Pathway B: -Cleavage (Acylium Formation)

At higher collision energies (CE), the bond between the carbonyl carbon and the alkyl chain breaks directly.

  • Mechanism: Direct inductive cleavage.

  • Result: Formation of the stable 4-aminobenzoyl cation (acylium ion).

  • Diagnostic Ion:

    
     120.04 .
    
Pathway Visualization

The following diagram illustrates the competing fragmentation pathways and the resulting ion species.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 332.29 (Charge on Amine) TS_McLafferty 6-Membered Transition State (Gamma-H Transfer) Precursor->TS_McLafferty Low CE Product_120 Acylium Ion [4-Aminobenzoyl]+ m/z 120.04 Precursor->Product_120 High CE (Alpha-Cleavage) Neutral_Alkyl Neutral Loss: Pentadecyl Radical Precursor->Neutral_Alkyl Product_136 McLafferty Product [4-Aminoacetophenone+H]+ m/z 136.08 (Base Peak) TS_McLafferty->Product_136 Rearrangement Neutral_Alkene Neutral Loss: Tetradecene (C14H28, 196 Da) TS_McLafferty->Neutral_Alkene

Figure 1: Mechanistic pathway of 1-(4-aminophenyl)hexadecan-1-one fragmentation under CID conditions.

Comparative Performance: Amine vs. Unsubstituted[4]

This section objectively compares the target molecule against its non-aminated analog (Hexadecanophenone) to highlight the impact of the 4-amino group on analytical performance.

A. Ionization Efficiency (Sensitivity)[5]
  • Target (Amine): The primary amine (

    
    ) has a high proton affinity (~203 kcal/mol). In ESI positive mode, this site is easily protonated, leading to high signal intensity  even at low concentrations.
    
  • Alternative (Unsubstituted): Lacks a basic site. Protonation must occur on the carbonyl oxygen, which is far less favorable.

    • Experimental Implication: The aminated target typically shows 10-50x higher response in ESI+ than the unsubstituted analog [1].

B. Fragmentation Specificity
Parameter1-(4-aminophenyl)hexadecan-1-oneHexadecanophenone (Alternative)
Precursor (m/z) 332.3317.3
Major Fragment 136.1 (Specific)105.0 (Generic Benzoyl)
Secondary Fragment 120.0 (Specific)77.0 (Phenyl cation - Noisy)
Interference Risk Low.

136 is distinct.[4]
High.

105 is common in plasticizers/solvents.
C. Chromatographic Behavior

Both molecules are highly lipophilic (


).
  • Retention: Both will elute late on reverse-phase (C18) columns.

  • Peak Shape: The amine can cause peak tailing on older silica-based columns due to silanol interactions.

    • Solution: Use end-capped columns (e.g., C18 BEH or HSS T3) and include ammonium formate/formic acid in the mobile phase to mask silanols [2].

Validated Experimental Protocol

To replicate these results, use the following LC-MS/MS workflow. This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol:Dichloromethane (1:1) . (Pure methanol may not dissolve the C16 chain effectively).

  • Working Standard: Dilute to 100 ng/mL in Acetonitrile:Water (90:10) + 0.1% Formic Acid .

Phase 2: LC-MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Ramp to 98% B (Required to elute C16 tail)

    • 5-7 min: Hold 98% B

  • Source: Electrospray Ionization (ESI) Positive Mode.[5]

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 450°C (High temp needed for lipids)

Phase 3: MRM Transition Table (Quantitation)

Use these transitions for Maximum Sensitivity and Confirmation.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Mechanism
Quantifier 332.3136.1 20 - 2550McLafferty Rearrangement
Qualifier 1 332.3120.0 35 - 4050

-Cleavage (Acylium)
Qualifier 2 332.392.0 50+50Aniline Ring Fragment
Workflow Diagram

Workflow Sample Sample Prep (MeOH/DCM) LC LC Separation (C18, High %B) Sample->LC ESI ESI Source (+) [M+H]+ = 332.3 LC->ESI Q2 Collision Cell (CID) ESI->Q2 Detector Detection (m/z 136, 120) Q2->Detector

Figure 2: Analytical workflow for the detection of 1-(4-aminophenyl)hexadecan-1-one.

Conclusion

For researchers characterizing 1-(4-aminophenyl)hexadecan-1-one, the McLafferty rearrangement product (


 136.1)  is the definitive spectral marker. Unlike unsubstituted alkyl phenones, the presence of the 4-amino group provides a "charge anchor," significantly enhancing ESI sensitivity and simplifying the fragmentation pattern.

When comparing alternatives, the aminated variant offers superior limits of detection (LOD) but requires careful chromatographic management to prevent peak tailing. The protocols defined above provide a robust starting point for pharmacokinetic or lipidomic profiling.

References

  • Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." PLOS ONE. Available at: [Link]

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4'-Aminoacetophenone (Short chain homolog)." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W. (1959).[6] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. (Foundational text on the McLafferty mechanism).

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

Sources

Comparative

Technical Assessment: UV-Vis Characteristics of 4-Aminophenyl Pentadecyl Ketone

The following technical guide provides an in-depth assessment of the UV-Vis absorption characteristics of 4-aminophenyl pentadecyl ketone (4-APPK), structured for researchers and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the UV-Vis absorption characteristics of 4-aminophenyl pentadecyl ketone (4-APPK), structured for researchers and drug development professionals.

Executive Summary

4-Aminophenyl Pentadecyl Ketone (4-APPK) is a lipophilic solvatochromic probe belonging to the class of donor-acceptor substituted benzenes. Structurally, it consists of an electron-donating amino group and an electron-withdrawing carbonyl group linked to a pentadecyl (


) aliphatic chain.

In methanol (a polar protic solvent), the compound exhibits a characteristic absorption maximum (


) dominated by an Intramolecular Charge Transfer (ICT) transition.
  • Primary

    
     (Methanol): 316 – 319 nm 
    
  • Molar Extinction Coefficient (

    
    ):  ~20,000 
    
    
    
    (Estimated based on homologous series)
  • Key Characteristic: Strong positive solvatochromism; sensitivity to local polarity.

This guide compares 4-APPK with its short-chain analog (4-Aminoacetophenone ) and extended conjugates to validate its spectral performance and utility in lipid membrane studies.

Scientific Analysis & Mechanism

The Chromophore System

The UV-Vis spectrum of 4-APPK is governed by the 4-aminobenzoyl chromophore. The pentadecyl chain (


) acts as a lipophilic anchor but is electronically decoupled from the aromatic 

-system. Therefore, the electronic transitions are nearly identical to those of 4-aminoacetophenone.

Electronic Transitions:

  • 
     Transition (High Energy):  Occurs in the deep UV (~230-240 nm), corresponding to the aromatic ring excitation.
    
  • Intramolecular Charge Transfer (ICT) Band (Low Energy): The dominant band at ~318 nm . Upon excitation, electron density shifts from the amino lone pair (Donor) to the carbonyl oxygen (Acceptor).

Solvatochromic Behavior

The ICT state is highly dipolar. Polar solvents like methanol stabilize this excited state more than the ground state, lowering the energy gap and causing a Red Shift (Bathochromic Shift) compared to non-polar solvents.

  • Hexane (Non-polar):

    
     nm
    
  • Methanol (Polar Protic):

    
     nm
    
  • Implication: 4-APPK serves as an excellent probe for interfacial polarity. If the

    
     in a biological sample shifts blue (e.g., to 300 nm), it indicates the probe has embedded into a hydrophobic lipid bilayer.
    

Comparative Performance Guide

The following table contrasts 4-APPK with standard alternatives used in spectroscopy and polarity sensing.

Table 1: Spectral & Functional Comparison
Feature4-APPK (Target) 4-Aminoacetophenone 4-Aminobenzophenone
Structure




(Methanol)
316 – 319 nm 316 – 318 nm~335 nm
Lipophilicity (LogP) ~7.5 (High) ~0.8 (Low)~2.8 (Moderate)
Solubility (MeOH) Moderate (requires warming)HighHigh
Primary Application Membrane/Lipid ProbingStandard Reference / SynthesisPhoto-initiators / Probes
Aggregation Risk High (Micelle formation)LowLow
Mechanistic Diagram: ICT Pathway

The following diagram illustrates the charge transfer mechanism responsible for the 318 nm absorption.

ICT_Mechanism Ground Ground State (S0) Neutral Form Excitation UV Absorption (hv @ ~318 nm) Ground->Excitation Energy Input Excited Excited State (S1) Charge Transfer (ICT) Excitation->Excited e- transfer (N -> O) Solvent Methanol Stabilization (Dipole-Dipole) Solvent->Excited Lowers Energy (Red Shift)

Figure 1: Intramolecular Charge Transfer (ICT) mechanism. Methanol stabilizes the dipolar excited state, shifting absorption to ~318 nm.

Experimental Protocol

Objective: Accurately determine the


 of 4-APPK in methanol while avoiding aggregation artifacts.
Materials
  • Analyte: 4-Aminophenyl Pentadecyl Ketone (Purity >98%).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation (Critical Step):

    • Due to the C15 chain, direct dissolution in pure methanol can be slow.

    • Dissolve 1 mg of 4-APPK in 100 µL of Dichloromethane (DCM) first.

    • Dilute with 10 mL of Methanol to create a concentrated stock (~300 µM).

    • Note: The small amount of DCM (<1%) will not significantly affect the

      
       but ensures complete monomerization.
      
  • Working Solution:

    • Dilute the stock into pure methanol to achieve a final concentration of 10 µM – 20 µM .

    • Checkpoint: The solution must be optically clear. Any turbidity indicates micro-precipitation (scattering), which will distort the baseline.

  • Measurement:

    • Blank: Pure Methanol.

    • Scan Range: 250 nm to 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Data Validation (Self-Check):

    • If

      
       nm (e.g., 300-305 nm), Aggregation Alert . The probe may be forming micelles where the chromophore is shielded from methanol.
      
    • Remedy: Dilute further (to 5 µM) or warm the solution to 40°C and re-measure.

Workflow Diagram

Experimental_Workflow Start Start: 1 mg 4-APPK Solubilize Pre-dissolve in 100 µL DCM Start->Solubilize Dilute Dilute with MeOH to 10 mL (Stock) Solubilize->Dilute Aliquot Prepare 10 µM Working Solution Dilute->Aliquot Measure UV-Vis Scan (250-450 nm) Aliquot->Measure Check Check Lambda Max Measure->Check Result Valid Spectrum (~318 nm) Check->Result 316-319 nm Error Aggregation Artifact (<310 nm) Check->Error <310 nm Error->Aliquot Dilute/Warm

Figure 2: Experimental workflow emphasizing the solubility check to prevent aggregation artifacts.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 4'-Aminoacetophenone. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 4-Aminoacetophenone Compound Summary (Spectral Data). National Library of Medicine. [Link]

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 1994. (Foundational text on amino-ketone solvatochromism). [Link]

Validation

A Senior Application Scientist's Guide to the Thermal Stability of Long-Chain Aminophenyl Ketones: A Comparative Analysis of C16 vs. C12 Derivatives

Introduction: Why Alkyl Chain Length Matters in Drug Development In the landscape of pharmaceutical development and materials science, aminophenyl ketones serve as crucial structural motifs and versatile intermediates. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Alkyl Chain Length Matters in Drug Development

In the landscape of pharmaceutical development and materials science, aminophenyl ketones serve as crucial structural motifs and versatile intermediates. Their utility, however, is intrinsically linked to their physicochemical properties, among which thermal stability is paramount. The ability of a compound to withstand thermal stress during synthesis, purification, formulation, and storage directly impacts its viability as a drug candidate or high-performance material.

This guide provides an in-depth technical comparison of the thermal stability of two representative long-chain aminophenyl ketones: a C16 derivative (N-(hexadecyl)-4-aminobenzophenone) and a C12 derivative (N-(dodecyl)-4-aminobenzophenone). The length of the alkyl chain substituent can profoundly influence molecular packing, intermolecular forces, and, consequently, thermal behavior.[1] Longer chains typically increase van der Waals forces, leading to higher melting and boiling points, but their effect on decomposition temperature is not always linear and warrants empirical investigation.[1][2]

We will explore the theoretical underpinnings of this relationship, provide detailed, field-tested experimental protocols for generating robust comparative data using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and present an illustrative analysis of the expected results. This guide is structured to empower researchers to conduct self-validating thermal stability studies, ensuring the scientific rigor required for critical development decisions.

Theoretical Framework: The Dueling Effects of Alkyl Chain Elongation

The addition of a long alkyl chain to the aminophenyl ketone core introduces competing factors that influence overall thermal stability.

  • Intermolecular Forces (Van der Waals): The primary effect of elongating the alkyl chain from C12 to C16 is the enhancement of van der Waals interactions between molecules. This increased intermolecular attraction requires more energy to overcome, which is expected to result in a higher melting point (Tₘ) for the C16 analogue compared to the C12.[1]

  • Molecular Mass and Decomposition: While stronger intermolecular forces suggest greater stability, the increased molecular mass and conformational flexibility of the longer C16 chain can introduce vulnerabilities. In some classes of compounds, such as certain ionic liquids, an increase in alkyl chain length has been observed to decrease short-term thermal stability.[2] This may be attributed to a higher number of C-C and C-H bonds that can be subject to thermal cleavage or a "plasticizing" effect that disrupts efficient crystal packing, potentially lowering the energy barrier for decomposition.

This dichotomy underscores the necessity of empirical analysis. While we can predict a higher melting point for the C16 compound, its decomposition profile relative to the C12 compound must be determined experimentally.

Experimental Design & Protocols

To generate a comprehensive and reliable comparison, two core thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide complementary data on mass loss and energetic transitions, respectively.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation P1 Synthesize & Purify C12 & C16 Aminophenyl Ketones P2 Characterize Samples (NMR, FTIR, Mass Spec) P1->P2 P3 Dry Samples under Vacuum to Remove Solvents P2->P3 TGA Thermogravimetric Analysis (TGA) (5-10 mg sample) P3->TGA Inert N₂ Atmosphere DSC Differential Scanning Calorimetry (DSC) (2-5 mg sample) P3->DSC Inert N₂ Atmosphere TGA_Data Determine Onset of Decomposition (Tₒₙₛₑₜ) & Peak Decomposition (Tₚₑₐₖ) TGA->TGA_Data DSC_Data Determine Melting Point (Tₘ) & Enthalpy of Fusion (ΔHբ) DSC->DSC_Data Compare Comparative Analysis & Stability Assessment TGA_Data->Compare DSC_Data->Compare

Caption: Workflow for comparative thermal analysis of C12 vs. C16 aminophenyl ketones.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of each compound by measuring mass change as a function of temperature in a controlled, inert atmosphere.[5][6]

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the finely ground C12 or C16 aminophenyl ketone into a clean, tared ceramic or platinum crucible. The use of a small, uniform sample mass minimizes thermal gradients within the sample.[3]

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance. Seal the furnace chamber.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes before the run and maintain this flow throughout the experiment. This ensures an inert atmosphere, isolating thermal decomposition from oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.[7]

  • Data Collection: Continuously record the sample mass, sample temperature, and program temperature throughout the run.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve is used to determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% weight loss occurs (Tₔ₅), and the peak decomposition temperature (Tₚₑₐₖ) from the first derivative of the weight loss curve (DTG curve).[6][8]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify key thermal transitions, such as melting and decomposition, by measuring the heat flow into or out of a sample relative to a reference.[4][9]

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of the C12 or C16 aminophenyl ketone into a clean, tared aluminum DSC pan. Hermetically seal the pan to contain any volatiles released before decomposition.

  • Instrument Setup: Place the sealed sample pan and an identical, empty sealed reference pan into the DSC cell. The reference pan allows for the measurement of differential heat flow.[4]

  • Atmosphere Control: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20–50 mL/min throughout the experiment to prevent oxidation.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at 25°C. Ramp the temperature at 10°C/min to a point well above the expected melting temperature but below the onset of decomposition (e.g., 150°C). This step reveals the melting of the initial crystalline form and erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate of 10°C/min back to 25°C. This allows for controlled recrystallization.

    • Second Heat: Ramp the temperature again at 10°C/min to a temperature above the decomposition point (e.g., 350°C). Data from this second heating run is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.

  • Data Collection: Record the differential heat flow (mW) as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (heat absorption), which correspond to melting, and exothermic peaks (heat release), which often indicate decomposition or crystallization.[9] The melting temperature (Tₘ) is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion (ΔHբ) is calculated from the area of this peak.

Illustrative Data & Interpretation

The following table summarizes hypothetical but scientifically plausible data for the C12 and C16 aminophenyl ketones, based on the theoretical principles discussed.

ParameterC12 Aminophenyl Ketone (Illustrative)C16 Aminophenyl Ketone (Illustrative)Rationale
Melting Point (Tₘ) from DSC ~ 85 °C~ 98 °CIncreased van der Waals forces from the longer C16 chain require more energy to overcome the crystal lattice.[1]
Enthalpy of Fusion (ΔHբ) from DSC ~ 35 kJ/mol~ 45 kJ/molA more ordered or tightly packed crystal structure in the C16 analogue results in a higher energy requirement for melting.
Onset of Decomposition (Tₔ₅) from TGA ~ 275 °C~ 270 °CThe larger C16 molecule may exhibit slightly lower thermal stability due to increased bond strain or conformational freedom.[2]
Peak Decomposition Temp (Tₚₑₐₖ) from TGA ~ 295 °C~ 290 °CCorrelates with the onset temperature, suggesting the primary decomposition pathway is initiated at a slightly lower temperature for C16.
Residue at 600°C (TGA) ~ 5%~ 7%The higher carbon content of the C16 compound may lead to a slightly greater formation of carbonaceous char residue.
Diagram: Structure-Property Relationship

G cluster_structure Molecular Structure cluster_forces Intermolecular & Intramolecular Factors cluster_properties Resulting Thermal Properties S1 Alkyl Chain Length (C12 -> C16) F1 Increased Van der Waals Forces S1->F1 Direct Correlation F2 Increased Molecular Mass & Conformational Freedom S1->F2 Direct Correlation P1 Higher Melting Point (Tₘ) & Enthalpy of Fusion (ΔHբ) F1->P1 Leads to P2 Potentially Lower Decomposition Temperature (Tₒₙₛₑₜ) F2->P2 May lead to

Caption: Relationship between alkyl chain length and its influence on thermal properties.

Discussion and Field Insights

The illustrative data projects a clear narrative: while the C16 aminophenyl ketone is more stable with respect to its solid-state phase transition (melting), it may be slightly less stable regarding thermal decomposition.

  • Causality: The higher melting point of the C16 derivative is a direct consequence of increased intermolecular attractive forces, a predictable and well-documented phenomenon.[1] This property is advantageous for developing formulations that require high-temperature processing without premature melting.

  • Decomposition Nuances: The slightly lower decomposition temperature for the C16 analogue, while counterintuitive to the idea that "bigger is more stable," highlights the complexity of thermal degradation pathways. The longer, more flexible chain may facilitate intramolecular reactions or create steric hindrance that weakens other bonds in the molecule upon thermal agitation. This finding, if borne out by experiment, would be critical for defining maximum processing temperatures and long-term storage conditions. For instance, a lower decomposition onset could disqualify the C16 compound from certain high-temperature melt-extrusion formulations that its C12 counterpart could withstand.

This self-validating system of combining TGA and DSC provides a robust dataset. The DSC confirms the phase behavior, while the TGA precisely quantifies the decomposition profile, allowing for a holistic and trustworthy assessment of thermal stability.

Conclusion

The thermal stability of long-chain aminophenyl ketones is a critical parameter governed by the nuanced interplay of alkyl chain length. While elongating the chain from C12 to C16 predictably increases the melting point due to enhanced van der Waals forces, it does not guarantee a higher decomposition temperature. The experimental workflows detailed in this guide, utilizing TGA and DSC, provide the necessary tools for researchers to empirically determine these properties with high confidence. The resulting data is essential for making informed decisions in drug development and material science, ensuring that candidate molecules possess the requisite stability for their intended application.

References

  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • Borshchev, O. V., et al. (2025). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. RSC Publishing.

  • Villanueva, M., et al. (n.d.). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications.
  • Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA).
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • MILL Wiki. (2022, November 9). Thermogravimetric Analysis.
  • Lopez, M. M., & Makhatadze, G. I. (2002). Differential scanning calorimetry. Methods in Molecular Biology, 173, 113-9.
  • Man, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79.
  • PerkinElmer. (n.d.). Practical Food Applications of Differential Scanning Calorimetry (DSC).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol.

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Purity Validation for C₂₂H₃₇NO (Anandamide Class)

Executive Summary Compound Class: Lipophilic Endocannabinoids (Archetype: Anandamide/AEA) Molecular Formula: C₂₂H₃₇NO Critical Application: Drug Development, Neuropharmacology, Lipidomics In the context of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Lipophilic Endocannabinoids (Archetype: Anandamide/AEA) Molecular Formula: C₂₂H₃₇NO Critical Application: Drug Development, Neuropharmacology, Lipidomics

In the context of pharmaceutical development, C₂₂H₃₇NO represents a specific class of lipophilic amides, most notably Anandamide (AEA) . Validating the elemental composition of these compounds presents unique challenges due to their waxy, non-crystalline nature, susceptibility to oxidation (arachidonyl tail), and tendency to trap chlorinated solvents.

This guide moves beyond simple stoichiometry to compare the three dominant validation methodologies: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . While Combustion Analysis remains the "Gold Standard" for publication in journals like the Journal of Medicinal Chemistry, this guide argues for a qNMR-first workflow to prevent common failures associated with lipid solvation.

Theoretical Framework: The Stoichiometric Baseline

Before experimental validation, the theoretical elemental composition must be established with high precision.

Molecular Weight Calculation (Atomic Weights: IUPAC Standard):

  • Carbon (C): 22 × 12.011 = 264.242 Da

  • Hydrogen (H): 37 × 1.008 = 37.296 Da

  • Nitrogen (N): 1 × 14.007 = 14.007 Da

  • Oxygen (O): 1 × 15.999 = 15.999 Da

  • Total MW: 331.544 g/mol

Target Elemental Percentages:

Element Mass Contribution (Da) Theoretical % Acceptance Range (+/- 0.4%)
Carbon 264.242 79.70% 79.30% – 80.10%
Hydrogen 37.296 11.25% 10.85% – 11.65%
Nitrogen 14.007 4.22% 3.82% – 4.62%

| Oxygen | 15.999 | 4.83% | N/A (Calculated by difference) |

Critical Insight: The high Carbon content (~80%) makes this compound highly sensitive to solvent trapping. The presence of even 0.1 molar equivalents of Chloroform (CHCl₃) will depress the Carbon percentage significantly below the -0.4% threshold, causing a "Fail" result.

Comparative Methodology Analysis

Method A: Combustion Analysis (CHN) - The "Gold Standard"

Principle: Flash combustion at >1000°C converts the sample into CO₂, H₂O, and N₂, which are quantified via thermal conductivity detection.

  • Protocol:

    • Drying: Sample must be dried under high vacuum (<0.1 mbar) for 24h at ambient temperature. Warning: Heating C₂₂H₃₇NO risks oxidation of the polyunsaturated tail.

    • Weighing: 2–5 mg is weighed into a tin capsule.

    • Combustion: Automated flash combustion in O₂ excess.

    • Detection: Gases separated by GC; detected by TCD.

  • Performance Verdict:

    • Pros: Required for top-tier journal acceptance (e.g., J. Med. Chem.); proves "bulk" purity.

    • Cons: Destructive; requires large sample mass (~5mg); fails if sample is hygroscopic or solvated.

    • The C₂₂H₃₇NO Pitfall: Anandamide is an oil/wax. It traps solvents physically. A "wet" sample will yield low %C, leading to false negatives regarding synthesis success.

Method B: High-Resolution Mass Spectrometry (HRMS)

Principle: Ionization (ESI+) followed by Orbitrap or TOF analysis to determine exact mass to 4 decimal places.

  • Protocol:

    • Dilution: Dissolve ~0.1 mg in MeOH (0.1% Formic Acid).

    • Injection: Direct infusion or LC-MS interface.

    • Analysis: Measure [M+H]⁺ peak at m/z 332.2948.

  • Performance Verdict:

    • Pros: Extremely fast; requires negligible sample; confirms molecular formula.

    • Cons: Does NOT prove purity. A sample can be 80% pure (with 20% inorganic salts or non-ionizable impurities) and still give a perfect HRMS score.

    • Use Case: Identity confirmation only.

Method C: Quantitative NMR (qNMR) - The "Arbiter"

Principle: Comparison of the integrated signal intensity of the analyte against a certified internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (d1).

  • Protocol:

    • Standard Selection: Choose 1,3,5-Trimethoxybenzene (non-reactive, distinct singlets).

    • Preparation: Co-dissolve ~10mg sample + ~5mg Standard in CDCl₃.

    • Acquisition: ¹H NMR, 90° pulse, d1 > 30s (5x T1), no spinning.

    • Calculation:

      
      
      
  • Performance Verdict:

    • Pros: Non-destructive; detects and quantifies trapped solvents (crucial for C₂₂H₃₇NO); provides absolute purity %.

    • Cons: Requires expensive instrumentation; lower sensitivity than MS.

Comparative Data Summary

The following table contrasts the performance of these methods specifically for C₂₂H₃₇NO (Anandamide) synthesized via arachidonyl chloride coupling.

FeatureCombustion Analysis (CHN)HRMS (Orbitrap)qNMR (Internal Std)
Primary Output Weight % of ElementsExact Mass (m/z)Molar Ratio / Absolute Purity
Sample Req. High (2–5 mg)Low (<0.1 mg)Medium (~10 mg, recoverable)
Accuracy ± 0.3% (Absolute)< 3 ppm (Mass error)± 1.0% (Purity)
Solvent Blindness High Risk (Fails if solvated)Blind (Ignores solvents)Excellent (Quantifies solvent)
Inorganic Blindness Detects (as missing mass)Blind (Does not ionize)Blind (unless nuclei active)
Journal Status Mandatory (JMC, ACS)SupportiveIncreasingly Accepted

Strategic Workflow & Visualization

Do not rely on a single method. For C₂₂H₃₇NO, the high risk of solvent trapping in the lipid tail dictates a specific sequence.

Recommended Workflow
  • Synthesis & Workup.

  • HRMS: Quick check—did we make the molecule?

  • qNMR: Critical Step. Check for trapped solvent (e.g., Dichloromethane/Chloroform).

    • If solvent > 0.5%: Lyophilize or high-vac dry again.

    • If solvent < 0.1%: Proceed to Combustion.[1]

  • Combustion Analysis: Final validation for publication.

G Start Crude C22H37NO (Anandamide) HRMS Step 1: HRMS (Identity Check) Start->HRMS Confirm Formula qNMR Step 2: qNMR (Purity & Solvent Check) HRMS->qNMR Valid Mass Decision Solvent Detected? qNMR->Decision Dry High-Vac Drying (Ambient Temp, 24h) Decision->Dry Yes (>0.1%) CHN Step 3: Combustion Analysis (CHN) Decision->CHN No (Clean) Dry->qNMR Re-test Publish Publication Ready (J. Med. Chem. Standard) CHN->Publish Within +/- 0.4%

Figure 1: Integrated Analytical Workflow for Lipophilic Amides. Note the iterative loop at the qNMR stage to ensure solvent removal prior to destructive Combustion Analysis.

Troubleshooting: The "Wax Trap"

Scenario: You synthesized C₂₂H₃₇NO. HRMS is perfect. qNMR shows 98% purity but small peaks for Dichloromethane (DCM). You run Combustion Analysis anyway.

Result:

  • Theoretical %C: 79.70%

  • Found %C: 78.10% (Fail > 0.4% deviation)

Cause: The waxy lipid matrix traps DCM. Even 2% w/w DCM lowers the Carbon content significantly because DCM is only 14% Carbon by weight, whereas Anandamide is 80%.

Solution: For oily lipids like C₂₂H₃₇NO, standard rotary evaporation is insufficient.

  • Dissolution: Dissolve oil in a higher boiling solvent (e.g., Cyclohexane).

  • Lyophilization: Freeze and sublime the solvent. This breaks the "skin" of the oil that traps volatiles.

  • Validation: Re-run qNMR before wasting sample on Combustion Analysis.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity and Elemental Analysis Requirements. American Chemical Society.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Validation

Differential Scanning Calorimetry (DSC) behavior of long-chain amino ketones

Executive Summary Long-chain amino ketones (LCAKs) represent a critical structural motif in the synthesis of sphingolipids, biocides, and specialized surfactants. Unlike simple aliphatic chains, LCAKs exhibit a "schizoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain amino ketones (LCAKs) represent a critical structural motif in the synthesis of sphingolipids, biocides, and specialized surfactants. Unlike simple aliphatic chains, LCAKs exhibit a "schizophrenic" thermal personality: the long alkyl tail drives Van der Waals ordering (crystallinity), while the polar amino-ketone core introduces hydrogen bonding and chemical instability.

This guide provides an objective, data-driven comparison of LCAKs against their structural analogs. It details the specific Differential Scanning Calorimetry (DSC) protocols required to decouple phase transitions from thermal degradation—a common pitfall in characterizing this class of compounds.

Part 1: The Physico-Chemical Landscape

To understand the DSC behavior of LCAKs, one must isolate the contribution of their functional groups. The thermal profile is a competition between packing efficiency (alkyl chain) and intermolecular networking (head group).

The Comparative Triad

We compare the Long-Chain Alpha-Amino Ketone (C18-AK) against two established standards to validate its performance:

  • Alternative A: Long-Chain Alkanone (C18-K) – 2-Octadecanone. Represents pure Van der Waals packing + dipole interaction without hydrogen bonding.

  • Alternative B: Long-Chain Amine (C18-A) – Octadecylamine. Represents the hydrogen-bonding capability without the carbonyl dipole.

Comparative Performance Data
FeatureC18-Alkanone (Alternative A)C18-Amine (Alternative B)C18-Amino Ketone (Target) C18-AK Hydrochloride (Salt)
Melting Point (

)
~52°C~53°C~48–55°C *>140°C (Decomp)
Enthalpy of Fusion (

)
High (Sharp Peak)High (Sharp Peak)Moderate (Broadened) High (Complex)
Polymorphism Rotator phases commonStable

forms
Highly Polymorphic Crystal/Crystal transitions
Thermal Stability High (>200°C)Moderate (Oxidation risk)Low (Cyclization risk) High (until melt)
Hygroscopicity NegligibleLowModerate High

*Note: The free base Amino Ketone often exhibits a melting point depression relative to its parent amine/ketone due to lattice disruption caused by the competing steric bulk of the adjacent functional groups, unless specific H-bond networks form.

Part 2: Critical Experimental Protocol

Analyzing LCAKs requires a deviation from standard "Heat-Cool-Heat" loops due to their thermal instability. The amino group can attack the carbonyl (intra- or intermolecularly) to form Schiff bases or dihydropyrazines upon melting.

Sample Preparation (The "Hermetic Rule")
  • Pan Selection: Tzero Hermetic Aluminum Pans are mandatory.

    • Reasoning: LCAKs often sublime or release water/ammonia during condensation reactions. Open pans will result in artifactual endotherms (evaporation) masking the true melting point.

  • Sample Mass: 2–3 mg.

    • Reasoning: Higher masses increase thermal lag, obscuring the subtle "rotator phase" transitions common in long-chain lipids just before melting.

Instrument Parameters
  • Purge Gas: Dry Nitrogen (50 mL/min). Strictly anhydrous to prevent plasticization.

  • Ramp Rate:

    • Standard: 10°C/min (for purity checks).

    • High-Res: 2°C/min (to resolve solid-solid transitions).

  • Temperature Range: -20°C to 160°C. Do not exceed 160°C for the free base to avoid fouling the cell with decomposition products.

The "First-Heat Only" Strategy

Unlike polymers, do not rely on the second heat for LCAKs unless you have verified stability. The first melt often triggers irreversible dimerization.

Workflow Diagram: The Thermal Decision Tree

This diagram illustrates the logic flow for characterizing an unknown LCAK sample.

ThermalLogic Start Start: Unknown LCAK Sample Prep Seal in Hermetic Pan (2-3 mg) Start->Prep Run1 Run 1: Heat @ 10°C/min (-20°C to 150°C) Prep->Run1 Decision Analyze Peak Shape Run1->Decision Sharp Sharp Endotherm Only Decision->Sharp Single Peak Complex Endotherm followed by Exotherm/Noise Decision->Complex Multi-event Stable Stable Melt (Likely Pure) Sharp->Stable Unstable Reactive Melt (Degradation/Cyclization) Complex->Unstable Action1 Proceed to Heat-Cool-Heat to study polymorphism Stable->Action1 Action2 Stop. Use TGA to confirm mass loss. Analyze residue via IR. Unstable->Action2

Figure 1: Decision tree for DSC analysis of reactive amino ketones. Note the divergence based on post-melt stability.

Part 3: Data Interpretation & Expert Insights

The "Odd-Even" Effect

Long-chain aliphatic compounds exhibit an alternation in melting points depending on whether the carbon chain length is odd or even.

  • Insight: If you synthesize a C17-Amino Ketone, expect a lower melting point and lower enthalpy of fusion compared to the C16 or C18 analogs. This is due to the less efficient packing of the terminal methyl groups in the crystal lattice for odd-numbered chains.

The Pre-Melt "Wiggle" (Rotator Phases)

Before the main melting peak (e.g., at 50°C), you will often see a small, weak endotherm around 35–40°C.

  • Do not integrate this as an impurity.

  • Causality: This is a solid-solid transition where the alkyl chains begin to rotate along their long axis while the head groups (amino-ketone) remain fixed in the lattice. This is a hallmark of high-purity long-chain lipids.

The Degradation Signature

A defining characteristic of alpha-amino ketones is their instability.

  • DSC Signal: A sharp melting endotherm immediately followed by a broad exotherm .

  • Mechanism: As the lattice collapses (melt), the amine and ketone groups gain mobility. Two molecules often condense to form a dihydropyrazine derivative and water.

  • Validation: If you see this exotherm, the sample in the pan is no longer your starting material.

Mechanism Diagram: Thermal Instability

Visualizing the molecular fate of the sample during the DSC scan.

Mechanism cluster_0 DSC Signal Interpretation Solid Solid State (Lattice Locked) Melt Melt Phase (Mobile Groups) Solid->Melt Endotherm (+ΔH) ~50°C Reaction Condensation (Schiff Base/Pyrazine) Melt->Reaction Exotherm (-ΔH) Immediate post-melt

Figure 2: The kinetic pathway of amino ketone degradation during thermal analysis.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Broad, low-energy melting peak Impurity or "Free Base" instabilityRecrystallize as HCl salt. Salts stabilize the amine, pushing

> 140°C and sharpening the peak.
Baseline shift after melt Change in Heat Capacity (

)
Normal. Liquid

is generally higher than solid

. Ensure baseline is flat before integration.
Noisy signal >100°C Evaporation/SublimationPan seal failed. Check crimping press or switch to high-pressure gold-plated pans.

References

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Focuses on polymorphism and purity determination).

  • Small, D. M. (1986). The Physical Chemistry of Lipids. Plenum Press. (The authoritative text on chain packing, odd-even effects, and rotator phases in aliphatic chains).

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. (General protocols for purity and polymorphism).

  • Sestak, J. (2005). Science of Heat and Thermophysical Studies. Elsevier. (Covers the kinetic analysis of degradation exotherms seen in unstable organic intermediates).

Comparative

Comparison of Mesogenic Properties: 4-Aminophenyl Pentadecyl Ketone vs. Alkyl Anilines

Executive Summary Objective: To evaluate and compare the mesogenic (liquid crystalline) potential and phase-directing influence of 4-Aminophenyl Pentadecyl Ketone (APPK) versus standard 4-n-Alkyl Anilines . Core Finding:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare the mesogenic (liquid crystalline) potential and phase-directing influence of 4-Aminophenyl Pentadecyl Ketone (APPK) versus standard 4-n-Alkyl Anilines .

Core Finding: While both classes serve as critical precursors for calamitic liquid crystals (specifically Schiff bases and azo-compounds), they drive fundamentally different phase behaviors. The APPK moiety, characterized by a carbonyl spacer (


), introduces a strong lateral dipole and structural rigidity that stabilizes Smectic (layered)  phases and increases transition temperatures. In contrast, Alkyl Anilines , possessing a flexible methylene spacer (

), predominantly favor Nematic (directional) phases and lower melting points due to enhanced conformational freedom and reduced intermolecular cohesion.

Molecular Architecture & Electronic Profile

The divergence in mesogenic performance stems directly from the electronic environment of the tail-to-core linkage.

Structural Comparison
  • 4-Aminophenyl Pentadecyl Ketone (APPK): Contains a keto-linkage connecting the phenyl ring and the pentadecyl (

    
    ) chain. This creates a 
    
    
    
    hybridized center at the linkage, enforcing planarity and introducing a permanent dipole moment perpendicular to the long molecular axis.
  • 4-n-Alkyl Anilines (e.g., 4-Pentadecyl Aniline): Contains a methylene linkage.[1][2] The alkyl chain is flexible (

    
     hybridized), non-polar, and free to rotate, acting purely as a hydrophobic spacer.
    
Diagram 1: Electronic & Structural Divergence

G cluster_0 4-Aminophenyl Pentadecyl Ketone (APPK) cluster_1 4-n-Alkyl Aniline (Standard) APPK H2N-Ph-CO-C15H31 Dipole Lateral Dipole (C=O) Enhances Layering APPK->Dipole Rigidity sp2 Hybridized Restricted Rotation APPK->Rigidity Alkyl H2N-Ph-CH2-C14H29 NonPolar Non-Polar Tail Promotes Fluidity Alkyl->NonPolar Flexible sp3 Hybridized Free Rotation Alkyl->Flexible

Caption: Structural analysis highlighting the dipole-inducing keto-group in APPK versus the flexible methylene chain in alkyl anilines.

Thermal & Mesogenic Performance Data

The following data compares the influence of these precursors when derivatized into standard Schiff base liquid crystals (e.g., condensed with 4-alkoxybenzaldehyde). The "raw" amines are generally crystalline solids; their mesogenic value is realized in the derivative.

Table 1: Comparative Phase Behavior (Derivative Based)
FeatureAPPK Derivatives (Keto-Linkage)Alkyl Aniline Derivatives (Methylene-Linkage)
Dominant Mesophase Smectic (SmA, SmC) Nematic (N)
Melting Point (

)
High (Increased by ~10-20°C)Moderate to Low
Clearing Point (

)
High (Extended Mesophase Range)Moderate
Order Parameter (

)
High (

) due to layering
Moderate (

)
Viscosity High (Layer drag)Low (Fluid sliding)
Dielectric Anisotropy Positive or Negative (Dipole dependent)Weakly Positive
Mechanistic Analysis
  • Dipole-Dipole Interactions: The carbonyl oxygen in APPK possesses a partial negative charge, creating a lateral dipole. When molecules align, these dipoles interact, encouraging a side-by-side registration that locks molecules into layers (Smectic phase).

  • Packing Efficiency: The planar nature of the carbonyl group extends the rigid aromatic core length effectively. Alkyl anilines, conversely, have a "floppy" tail connection that disrupts layer formation, favoring the less ordered Nematic phase [1, 2].

Experimental Protocol: Synthesis & Characterization

To validate the mesogenic properties, a self-validating workflow is required. The raw amine must be converted to an azomethine (Schiff base) to observe liquid crystallinity.

Diagram 2: Validation Workflow

Workflow cluster_Char Characterization (Parallel) Start Precursor Selection (APPK vs Alkyl Aniline) Rxn Condensation Reaction (+ 4-Alkoxybenzaldehyde, EtOH, Reflux) Start->Rxn Purify Recrystallization (Abs. Ethanol, 3x) Rxn->Purify DSC DSC Analysis (Heating/Cooling @ 10°C/min) Purify->DSC POM Polarized Optical Microscopy (Texture ID) Purify->POM Result Phase Diagram Construction DSC->Result Enthalpy (ΔH) POM->Result Texture (Schlieren/Focal Conic)

Caption: Step-by-step experimental workflow for synthesizing and characterizing mesogenic derivatives.

Detailed Protocol Steps
A. Synthesis (Schiff Base Condensation)[3]
  • Stoichiometry: Mix 0.01 mol of APPK (or 4-alkyl aniline) with 0.01 mol of 4-decyloxybenzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration.

  • Reflux: Heat under reflux for 3-4 hours. Monitor reaction progress via TLC (Mobile phase: 8:2 Hexane/Ethyl Acetate).

  • Isolation: Cool the mixture to

    
    . Filter the precipitate.
    
  • Purification (Critical): Recrystallize from hot ethanol at least three times until the melting point is constant. Impurities drastically suppress mesophase ranges.

B. Characterization (Self-Validating)
  • DSC (Differential Scanning Calorimetry):

    • Run two heating/cooling cycles (

      
      ) under Nitrogen.
      
    • Validation: The first cycle removes thermal history; data should be taken from the second cycle. Look for sharp peaks indicating First Order transitions (Crystal

      
       Smectic 
      
      
      
      Nematic
      
      
      Isotropic).
  • POM (Polarized Optical Microscopy):

    • Place sample between glass slides (no alignment layer for natural texture).

    • Observation:

      • APPK Derivatives: Look for Focal Conic Fan textures (characteristic of Smectic A) or Schlieren textures with singularities (Smectic C).

      • Alkyl Aniline Derivatives: Look for Marbled or Thread-like (Schlieren) textures typical of Nematic phases [3].

Application Context for Drug Development

For researchers in drug delivery, the choice between APPK and Alkyl Anilines determines the stability of Liquid Crystalline Nanoparticles (LCNPs) .

  • Lipid-Based Drug Delivery: APPK derivatives are superior for creating stable, rigid cubosomes or hexosomes due to the "anchoring" effect of the carbonyl dipole. This prevents premature drug leakage compared to the more fluid alkyl aniline derivatives.

  • Biosensing: The high birefringence of APPK-based mesogens makes them more sensitive optical probes than their alkyl counterparts.

References

  • ChemicalBook. (n.d.). 4-Aminophenyl Pentadecyl Ketone Properties and Melting Point Data. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Thermochemical Data for 4-Amino Derivatives and Phase Transitions. National Institute of Standards and Technology. Retrieved from

  • ResearchGate. (2025).[4] Synthesis and Mesogenic Properties of Methylene-Linked vs. Ether/Keto-Linked Liquid Crystals. Retrieved from

  • OpenOChem. (n.d.). Physical Properties of Ketones vs Alkanes: Dipole Influence on Melting Points. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Aminophenyl pentadecyl ketone

CAS: 79098-14-9 Class: Lipophilic Aromatic Amine / Long-Chain Ketone Executive Hazard Analysis (The "Why") Senior Scientist Note: Do not treat this merely as a generic organic solid. 4-Aminophenyl pentadecyl ketone combi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 79098-14-9 Class: Lipophilic Aromatic Amine / Long-Chain Ketone

Executive Hazard Analysis (The "Why")

Senior Scientist Note: Do not treat this merely as a generic organic solid. 4-Aminophenyl pentadecyl ketone combines a toxic aniline moiety with a lipophilic pentadecyl tail .

This structure creates a specific dual-threat mechanism:

  • The Warhead (Aniline Group): Primary aromatic amines are potent skin sensitizers and potential carcinogens. They are metabolically activated in the liver (N-hydroxylation) to form reactive electrophiles that can damage DNA or induce methemoglobinemia (oxidizing hemoglobin so it cannot carry oxygen).

  • The Delivery System (Pentadecyl Chain): The C15 alkyl chain significantly increases the molecule's lipophilicity (LogP). Unlike water-soluble salts, this compound will readily partition into the lipid bilayer of your skin and gloves. Standard nitrile gloves may offer reduced breakthrough times compared to smaller, polar molecules.

Core Hazards:

  • Skin Sensitization: High risk of allergic contact dermatitis.

  • Systemic Toxicity: Potential for methemoglobinemia upon significant absorption.

  • Aquatic Toxicity: Category 1 (Very Toxic) due to bioaccumulation potential.

Personal Protective Equipment (PPE) Matrix

This protocol relies on a "Barrier-in-Depth" strategy. We do not rely on a single layer of protection due to the lipophilic nature of the compound.

PPE CategoryStandard Protocol (General Handling)High-Risk Protocol (Weighing / Stock Prep)Scientific Rationale
Hand Protection Double Nitrile (min. 5 mil outer, 4 mil inner).Change every 30 mins.Laminate (Silver Shield/4H) liner under Nitrile outer glove.Aromatic amines can permeate nitrile. Laminate films provide broad chemical resistance but poor dexterity; the outer nitrile provides grip and tear resistance.
Respiratory N95 / P1 (FFP1) disposable mask.P100 / P3 (FFP3) Half-face respirator or PAPR.The solid is likely waxy/crystalline. Inhalation of dust facilitates rapid systemic entry via alveolar absorption.
Eye/Face Chemical Splash Goggles.Chemical Splash Goggles + Face Shield.Prevent ocular absorption. The amine group is basic and can cause corneal damage.
Body Standard Cotton Lab Coat (Buttoned).Tyvek® (or similar) disposable coverall + Sleeve covers.Cotton absorbs lipophilic liquids, holding them against the skin. Tyvek provides a particle and liquid splash barrier.
Footwear Closed-toe leather/synthetic shoes.Chemical resistant over-boots (if large volume).Standard lab safety.

Operational Workflow: Weighing & Solubilization

Objective: To handle the solid compound without generating airborne dust or contaminating the balance area, ensuring zero skin contact.

The "Static-Free" Transfer Protocol
  • Preparation:

    • Don appropriate PPE (See High-Risk column above).[1][2]

    • Place a disposable anti-static weighing boat inside a secondary container (e.g., a large glass petri dish) on the balance.

    • Why: If you spill the powder, it lands in the petri dish, not on the balance pan.

  • Weighing:

    • Use a micro-spatula . Do not pour from the bottle.

    • Weigh the desired amount.

    • Immediately recap the stock bottle. Wipe the exterior of the stock bottle with a solvent-dampened wipe (Ethanol/Isopropanol) to remove invisible residues before returning to storage.

  • Solubilization (The Critical Step):

    • Do NOT add solvent to the weighing boat.

    • Transfer the solid into your reaction vessel or volumetric flask using a glass funnel.

    • Rinse the weighing boat into the vessel with your solvent of choice (e.g., DCM, THF, or Toluene).

    • Note: This compound is likely hydrophobic. It will dissolve well in chlorinated solvents or hot alcohols but poorly in water.

  • Decontamination:

    • Treat the weighing boat and wipes as Hazardous Waste (Solid).

    • Wipe down the balance area with a surfactant (soapy water) followed by alcohol.

Workflow Visualization

The following diagram illustrates the "Clean-Dirty-Clean" workflow required to prevent cross-contamination.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Exit RiskAssess Risk Assessment (Check Induction) Donning Don PPE (Double Glove/Resp) RiskAssess->Donning Weighing Weighing (Secondary Containment) Donning->Weighing Enter Hood Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Transfer Solid Decon Decontamination (Solvent Wipe) Solubilization->Decon Seal Vessel Waste Waste Segregation (High Hazard) Decon->Waste Disposables Doffing Doff PPE (Wash Hands) Decon->Doffing Exit Lab

Figure 1: Operational workflow emphasizing containment zones. Note the critical decontamination step before leaving the active handling zone.

Waste Management & Emergency Response

Disposal Strategy

This compound is an Amino-Ketone and must be segregated carefully.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solid (Amine)" .

  • Liquid Waste:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric). Amines + Oxidizers = Exothermic/Explosive reactions.

    • Disposal Tag: "Organic Solvents with Toxic Amines."

    • Environmental Note: This compound is very toxic to aquatic life (H410). Zero discharge to drains is permitted.

Emergency Procedures
  • Skin Contact:

    • Immediacy is key. The lipophilic tail drives the toxin into the skin.

    • Wash with soap and copious water for 15 minutes. Do not use alcohol or organic solvents on the skin; this will increase absorption.

    • Seek medical attention if redness or irritation appears.[1]

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel (solvent or water) to weigh down the powder.

    • Scoop into a hazardous waste bag.

    • Clean area with soapy water.[3]

References

  • National Institutes of Health (NIH). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. 2023.

  • ChemicalBook. 4-Aminophenyl Pentadecyl Ketone (CAS 79098-14-9) Technical Data.[4]

  • Korinth, G. et al. Percutaneous absorption of aromatic amines in rubber industry workers. Occupational and Environmental Medicine.[5] 2007. (Demonstrates efficacy of gloves vs. barrier creams).

  • Sigma-Aldrich (Merck). Safety Data Sheet for Generic Aromatic Amines (Aniline Derivatives). (Used for surrogate hazard classification of H317, H373, H410).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.